4-amino-N-n-octylbenzamide
Description
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-amino-N-octylbenzamide |
InChI |
InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-12-17-15(18)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3,(H,17,18) |
InChI Key |
KFVGCXZHCJLQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 4-amino-N-n-octylbenzamide and its Analogs
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 4-amino-N-n-octylbenzamide, a molecule of interest in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust analytical workflow by focusing on the well-characterized parent molecule, 4-aminobenzamide. By presenting detailed methodologies and expert insights into the determination of critical properties such as solubility, lipophilicity, and ionization state for 4-aminobenzamide, we provide a validated roadmap for researchers. Furthermore, this guide offers expert predictions on how the introduction of the n-octyl substituent would modulate these physicochemical parameters, enabling a scientifically grounded approach to the synthesis and characterization of novel benzamide derivatives.
Introduction: The Rationale for Physicochemical Profiling
The journey of a novel chemical entity from discovery to application is critically dependent on a thorough understanding of its physicochemical properties. These parameters govern a molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its formulation and processing characteristics in materials science. For a molecule like this compound, the presence of a primary aromatic amine, an amide linkage, and a long alkyl chain suggests a complex interplay of properties that must be precisely quantified.
While this compound is not extensively documented in the public domain, its structural precursor, 4-aminobenzamide, is a well-studied compound.[1][2][3] This guide will therefore leverage the available data for 4-aminobenzamide as a foundational model. We will detail the established protocols for characterizing 4-aminobenzamide and then, based on established structure-property relationships, extrapolate the expected impact of the N-octyl group on the physicochemical profile of the target molecule. This approach provides a practical and scientifically rigorous path forward for researchers working with this and other novel benzamide derivatives.
Synthesis and Structural Elucidation
The synthesis of this compound would logically follow a standard amidation protocol. A plausible synthetic route would involve the reaction of 4-nitrobenzoyl chloride with n-octylamine, followed by the reduction of the nitro group to a primary amine.
A common synthetic strategy for related compounds involves activating the carboxylic acid of a starting material like p-nitrobenzoic acid with thionyl chloride to form the acyl chloride, which is then reacted with the desired amine.[4] The final step is a reduction of the nitro group, often achieved through catalytic hydrogenation using a catalyst such as palladium on carbon.[4]
Proposed Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of this compound.
Upon successful synthesis, confirmation of the structure is paramount. A suite of spectroscopic techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. For this compound, one would expect to see characteristic signals for the aromatic protons, the aliphatic protons of the octyl chain, and the amine/amide protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected absorbances include N-H stretches for the primary amine and the amide, and a C=O stretch for the amide carbonyl.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.
Core Physicochemical Properties: A Comparative Analysis
This section will detail the known properties of 4-aminobenzamide and provide expert predictions for this compound.
Appearance and Thermal Properties
4-aminobenzamide is typically an off-white to beige crystalline powder.[1][5] The melting point is a key indicator of purity and is reported to be in the range of 181-183 °C.[5][6]
Prediction for this compound: The introduction of the flexible n-octyl chain will likely disrupt the crystal lattice packing that is possible for the more planar 4-aminobenzamide. This disruption of intermolecular forces, particularly hydrogen bonding, would be expected to result in a lower melting point compared to the parent compound.
| Property | 4-aminobenzamide | Predicted this compound |
| Appearance | Off-white to beige crystalline powder[1][5] | Likely a white to off-white solid |
| Melting Point | 181-183 °C[5][6] | < 181 °C |
Solubility
Solubility is a critical parameter, especially in the context of drug development. 4-aminobenzamide is reported as being slightly soluble in water and more soluble in organic solvents like methanol, ethanol, and DMSO.[1][5][7] A detailed study has quantified its solubility in various solvents, with the order being: methanol > acetone > ethanol > 1-propanol > isopropanol > acetonitrile > 1-butanol > isobutanol > water > methyl acetate > butyl acetate > ethyl acetate.[8][9]
Prediction for this compound: The addition of the long, nonpolar n-octyl chain will drastically decrease its aqueous solubility. The molecule will become significantly more lipophilic. Consequently, its solubility in nonpolar organic solvents such as hexanes, ethyl acetate, and dichloromethane is expected to increase substantially, while its solubility in polar protic solvents like water and methanol will decrease.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This protocol outlines a standard method for determining the kinetic solubility of a compound in an aqueous buffer, a common practice in early drug discovery.
Caption: Workflow for a kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. Mix vigorously for a set period (e.g., 1-2 hours).
-
Equilibration: Allow the plate to equilibrate at room temperature for a defined period (e.g., 2-24 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which the compound precipitates and causes a significant increase in turbidity is indicative of its kinetic solubility limit.
-
Data Analysis: Compare the readings to a calibration curve generated with compounds of known solubility to quantify the result.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For 4-aminobenzamide, a LogP of -0.38 has been reported, indicating its hydrophilic nature.[5]
Prediction for this compound: The addition of the eight-carbon alkyl chain will significantly increase the lipophilicity. Each methylene group (-CH₂-) typically contributes approximately +0.5 to the LogP value. Therefore, a rough estimate for the LogP of this compound would be in the range of 3.5 to 4.0, making it a highly lipophilic compound. The computed XLogP3 for N-octylbenzamide is 3.5, which supports this prediction.[10]
| Property | 4-aminobenzamide | Predicted this compound |
| LogP | -0.38[5] | ~3.5 - 4.0 |
Ionization Constant (pKa)
The pKa values of a molecule dictate its charge state at a given pH, which profoundly impacts its solubility, permeability, and target binding. 4-aminobenzamide has two potential ionization sites: the primary aromatic amine and the amide proton. The pKa of the aromatic amine is the more physiologically relevant one. For the closely related 4-aminobenzoic acid, the pKa of the amino group is approximately 2.42.[11] The amide proton is significantly less acidic, with a predicted pKa of around 16.8.[5][12]
Prediction for this compound: The electronic environment of the aromatic amine is largely unchanged by the addition of the N-octyl group on the distant amide. Therefore, the pKa of the aromatic amine is expected to be very similar to that of 4-aminobenzamide, likely in the range of 2.0-3.0. This means that at physiological pH (7.4), the amino group will be predominantly in its neutral, un-ionized form.
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is suitable for compounds with a UV chromophore that changes upon ionization.
Caption: Workflow for pKa determination by UV-metric titration.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.
-
Titration: Place the sample solution in an automated titrator equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.
-
Data Collection: Perform a titration by adding small, precise volumes of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M KOH) to span a wide pH range (e.g., pH 2 to 12). A full UV-Vis spectrum is collected after each titrant addition and pH stabilization.
-
Data Analysis: The collected spectral data is analyzed using specialized software. The software identifies changes in the UV absorbance at different wavelengths as a function of pH. By plotting the derivative of the absorbance change versus pH, the inflection point, which corresponds to the pKa, can be accurately determined.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the physicochemical characterization of this compound. By utilizing the well-documented properties of its analog, 4-aminobenzamide, we have established a solid foundation for predicting its behavior and have provided detailed, field-proven protocols for the experimental determination of its key parameters. The addition of the n-octyl group is predicted to significantly increase lipophilicity and decrease aqueous solubility, while having a minimal impact on the pKa of the aromatic amine.
For researchers in drug development and materials science, the methodologies described herein offer a clear path to generating the critical data needed to advance their work. The successful synthesis and characterization of this compound will enable a deeper understanding of how the interplay between its hydrophilic amino-amide head and its lipophilic alkyl tail dictates its properties and potential applications.
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An In-Depth Technical Guide to the Safe Handling of 4-amino-N-octylbenzamide
Foreword: A Proactive Stance on Chemical Safety
In the landscape of drug discovery and chemical research, novel compounds often present unknown hazard profiles. 4-amino-N-octylbenzamide, an N-substituted aromatic amide, falls into a chemical class with known physiological activity and potential hazards. This guide is predicated on the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure. The guidance herein is extrapolated from data on similar molecules and represents a conservative, safety-first approach. All users must supplement this guide with their institution's specific safety protocols and conduct a thorough, documented risk assessment before commencing any work.
Hazard Identification and Risk Assessment
Based on an analysis of related aromatic amides, 4-amino-N-octylbenzamide is presumed to present several potential hazards. The n-octyl group, a lipophilic alkyl chain, may potentially increase skin absorption compared to smaller N-substituted analogues.
Synthesized Hazard Profile
The following table summarizes the anticipated hazards, categorized according to the Globally Harmonized System (GHS).
| Hazard Class | Category | GHS Statement | Source Analogy |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [4][6] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [1][6] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | [2][7] |
| Combustible Dust | - | May form combustible dust concentrations in air | [1][3][7] |
The Causality of Risk: A Workflow for Assessment
A dynamic risk assessment is not a mere checklist but a critical thinking process. The primary risks associated with 4-amino-N-octylbenzamide as a solid are inhalation of fine particulates and inadvertent skin/eye contact. The risk escalates when the compound is dissolved, introducing splash and aerosolization hazards.
The following workflow must be followed before any new procedure involving this compound.
Caption: Risk assessment workflow for handling 4-amino-N-octylbenzamide.
Engineering Controls: The First Line of Defense
Reliance on personal protective equipment alone is insufficient. Engineering controls are designed to remove the hazard at the source, providing a passive layer of protection.
-
Primary Handling: All manipulations of 4-amino-N-octylbenzamide, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[8][9] The fume hood sash should be kept at the lowest practical height.
-
Ventilation: The laboratory must be equipped with general room ventilation that ensures a negative pressure relative to adjacent non-laboratory areas.[10]
-
Safety Infrastructure: Eyewash stations and emergency safety showers must be located within a 10-second travel distance from the workstation and be tested regularly.[3][11]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential to protect the user from residual risks that cannot be eliminated by engineering controls. The selection of PPE must be specific to the task.[12]
| Body Area | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side shields | ANSI Z87.1 / EN 166 | Protects against dust particles and accidental splashes.[2][13] |
| Face shield (in addition to goggles) | ANSI Z87.1 / EN 166 | Required when handling larger quantities (>1g) or during procedures with a high splash risk (e.g., heating, sonicating).[13][14] | |
| Hands | Nitrile gloves | EN 374 | Provides protection against incidental contact. Double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.[15] |
| Body | Fully-buttoned laboratory coat | - | Protects skin and personal clothing from contamination.[13][16] |
| Respiratory | N95-rated dust mask (or higher) | NIOSH (US) or EN 149 (EU) | Mandatory when weighing or transferring the solid compound to prevent inhalation of fine powders.[6][16] A full-face respirator may be required if exposure limits are exceeded.[10][15] |
| Feet | Closed-toe shoes | - | Protects feet from spills and falling objects.[8] |
Standard Operating Procedure: Weighing and Dissolving
This protocol outlines the minimum required steps for safely preparing a solution of 4-amino-N-octylbenzamide. The causality for each step is provided to reinforce the safety logic.
Caption: Step-by-step workflow for handling 4-amino-N-octylbenzamide.
Storage and Incompatibility
Proper storage is critical to maintaining chemical integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[3][10] The container must be kept tightly closed to prevent moisture absorption and contamination.[3][17]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3][18] Aromatic amines can react vigorously with these materials. Many arylamines are known to be hypergolic (ignite spontaneously) with red fuming nitric acid.[7]
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air immediately.[3][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3][19]
-
Use absorbent pads for solutions.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[8]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.[8]
-
-
Major Spill (outside fume hood):
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2][15][20][21] Do not use a direct water jet as it may scatter the material.[21]
-
Specific Hazards: The compound is a combustible solid.[7] Finely dispersed dust can form an explosive mixture with air.[1][3][7] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][18]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][6]
Waste Disposal
All materials contaminated with 4-amino-N-octylbenzamide must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[8] This includes contaminated gloves, weigh boats, and absorbent materials.
-
Liquid Waste: Collect waste solvents containing the compound in a labeled, sealed hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed chemical waste handler in accordance with local, regional, and national regulations.[1][3] Do not discharge to sewer systems.[10]
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The Biological Potential of 4-Amino-N-n-octylbenzamide Derivatives: A Scaffold for Multi-Target Drug Discovery
An In-Depth Technical Guide:
Abstract
The 4-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the prospective therapeutic potential of a specific, under-investigated subclass: 4-amino-N-n-octylbenzamide derivatives. By combining the key pharmacophoric features of the 4-amino group with the physicochemical modulation offered by an eight-carbon alkyl chain, this scaffold presents a unique opportunity for developing novel therapeutics. The N-n-octyl group significantly increases lipophilicity, which can enhance membrane permeability and facilitate access to binding pockets with hydrophobic regions. Drawing on established research from structurally analogous compounds, this guide outlines the rationale and detailed experimental protocols for investigating these derivatives as potential anticancer agents targeting DNA methyltransferases (DNMTs) and receptor tyrosine kinases (RTKs), and as neuroprotective agents via cholinesterase inhibition. We provide a roadmap for synthesis, in vitro screening, structure-activity relationship (SAR) exploration, and in vivo validation, positioning the this compound core as a promising starting point for next-generation drug development.
Introduction: The 4-Aminobenzamide Scaffold as a Versatile Core
The benzamide functional group is a cornerstone of modern pharmaceuticals, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The addition of an amino group at the 4-position further enhances its utility, creating a versatile scaffold that has been successfully exploited across multiple therapeutic areas. Derivatives have shown promise as inhibitors of the Hedgehog signaling pathway, anticancer agents, and anticonvulsants[1][2][3].
This guide focuses on the specific derivatization with an N-n-octyl group. The rationale for this choice is twofold:
-
The 4-Amino Group : This moiety can act as a critical hydrogen bond donor, anchoring the molecule within the active site of an enzyme or receptor. Its position on the phenyl ring allows for predictable vectoral orientation of substituents.
-
The N-n-octyl Chain : An eight-carbon chain imparts significant lipophilicity. This property is crucial for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cellular membranes and the blood-brain barrier (BBB). Furthermore, long alkyl chains can engage with hydrophobic sub-pockets in target proteins, a strategy successfully employed in developing potent inhibitors for enzymes like cholinesterases[4].
By leveraging data from closely related chemical classes, we can construct a robust hypothesis-driven framework for exploring the biological activities of this compound derivatives.
Synthesis and Characterization
The synthesis of the core this compound scaffold is a straightforward, multi-step process that allows for high-yield production and purification. The described protocol is a validated pathway adapted from established methodologies for benzamide synthesis[5][6].
Experimental Protocol: Synthesis of this compound
Causality Behind Experimental Choices:
-
Step 1: The conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a classic and highly efficient method for activating the carboxyl group, making it highly susceptible to nucleophilic attack by the amine in the next step[5].
-
Step 2: The amide bond formation is conducted in an aprotic solvent like Dichloromethane (DCM) to prevent side reactions. The use of a mild base (e.g., triethylamine) is essential to neutralize the HCl byproduct, driving the reaction to completion.
-
Step 3: Catalytic hydrogenation using Palladium on carbon (Pd/C) is the gold standard for reducing aromatic nitro groups to amines. It is highly selective, efficient, and proceeds under mild conditions, preserving the integrity of the newly formed amide bond[5].
Step-by-Step Methodology:
-
Activation of 4-Nitrobenzoic Acid:
-
To a solution of 4-nitrobenzoic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Fit the flask with a reflux condenser and heat the mixture to 70°C for 2-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure to yield crude 4-nitrobenzoyl chloride.
-
-
Amide Coupling with n-Octylamine:
-
Dissolve the crude 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve n-octylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath and add the 4-nitrobenzoyl chloride solution dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 4-nitro-N-n-octylbenzamide. Purify via flash column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified 4-nitro-N-n-octylbenzamide in ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed using HPLC (>95%).
-
Diagram: Synthetic Workflow
Prospective Biological Activities & Rationale for Target Selection
Based on the extensive literature on analogous structures, we can prioritize three key areas for biological evaluation: anticancer activity (targeting DNMTs and RTKs) and neuroprotective activity (targeting cholinesterases).
Anticancer Potential: Targeting DNA Methyltransferases (DNMTs)
Rationale: The quinoline-based compound SGI-1027, a known DNMT inhibitor, features a 4-amino-N-phenylbenzamide core structure. Extensive SAR studies on SGI-1027 analogues have confirmed that the 4-aminobenzamide moiety is crucial for activity, likely interacting with the enzyme's substrate-binding pocket[7].
Hypothesis: The this compound scaffold can function as a non-nucleoside DNMT inhibitor. The 4-amino group can form key interactions within the active site, while the lipophilic n-octyl chain could enhance cell permeability and potentially occupy a hydrophobic pocket adjacent to the main binding site, thereby increasing potency.
Experimental Protocol: In Vitro DNMT1 Inhibition Assay
This protocol is a standard method for assessing the direct inhibitory effect of a compound on DNMT activity.
-
Reagents and Materials:
-
Recombinant human DNMT1 enzyme.
-
Poly(dI-dC) DNA substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Test compound (dissolved in DMSO) and positive control (e.g., SGI-1027).
-
Scintillation vials and scintillation cocktail.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, 0.5 µg poly(dI-dC), and 0.5 µCi [³H]-SAM.
-
Add the test compound at various concentrations (e.g., from 10 nM to 100 µM). Include a vehicle control (DMSO) and a positive control.
-
Initiate the reaction by adding 2 units of recombinant DNMT1.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by spotting the mixture onto DE-81 filter paper discs.
-
Wash the discs three times with 2x SSC buffer to remove unincorporated [³H]-SAM.
-
Dry the discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration causing 50% inhibition) by fitting the data to a dose-response curve.
-
Anticancer Potential: Targeting Receptor Tyrosine Kinases (RTKs)
Rationale: The 4-(aminomethyl)benzamide fragment has been successfully used as a flexible linker in the design of potent inhibitors against a range of RTKs, including EGFR, HER-2, and PDGFR[8][9]. These studies demonstrate that the benzamide core is well-tolerated within the ATP-binding site of many kinases.
Hypothesis: The this compound scaffold can act as a Type I or Type II kinase inhibitor. The 4-amino group can form a critical hydrogen bond with the "hinge" region of the kinase domain, while the N-n-octyl chain occupies the hydrophobic pocket typically filled by the adenine ring of ATP or extends towards an allosteric site.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a framework for assessing inhibitory activity against a specific RTK, which is crucial in angiogenesis[10].
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compound (dissolved in DMSO) and positive control (e.g., Sunitinib).
-
ATP.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Add kinase assay buffer, VEGFR-2 enzyme, and peptide substrate to the wells of a microplate.
-
Add the test compound serially diluted to various concentrations.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer, as per the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Diagram: Generic Kinase Inhibition Mechanism
Neuroprotective Potential: Cholinesterase Inhibition
Rationale: A recent study on 4-aminoquinoline derivatives demonstrated that incorporating an n-octylamino spacer was highly effective for potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4]. The lipophilic nature and optimal length of the octyl chain were critical for accessing key domains within the enzymes.
Hypothesis: The this compound scaffold can act as a dual-site cholinesterase inhibitor. The protonated 4-amino group can interact with the Catalytic Anionic Site (CAS), while the long, flexible n-octyl chain can bind to the Peripheral Anionic Site (PAS) located at the entrance of the enzyme's active site gorge. This dual binding is a hallmark of highly potent Alzheimer's disease drug candidates.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE and BChE activity.
-
Reagents and Materials:
-
Human recombinant AChE or BChE.
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compound and positive control (e.g., Donepezil).
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme (AChE or BChE) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCh or BTCh).
-
Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value from the dose-response curve.
-
Diagram: Dual-Site Cholinesterase Binding Hypothesis
Structure-Activity Relationship (SAR) Exploration
Once initial activity is confirmed, a systematic SAR study is essential to optimize potency and selectivity. The this compound scaffold offers three primary points for modification.
| Modification Point | Proposed Derivatives | Rationale & Predicted Impact |
| N-Alkyl Chain | n-Butyl (C4), n-Hexyl (C6), n-Decyl (C10), n-Dodecyl (C12) | To probe the optimal length for lipophilicity and interaction with hydrophobic pockets. Shorter chains may decrease potency, while longer chains could improve it up to a point before reducing solubility[4][11]. |
| Aromatic Ring | 2-Chloro, 3-Methoxy, 2,5-Difluoro | To modulate the electronic properties and steric profile of the core. Electron-withdrawing groups (Cl, F) can alter pKa and binding, while electron-donating groups (Methoxy) can introduce new H-bond acceptor points[12]. |
| 4-Amino Group | 4-(Methylamino), 4-(Dimethylamino), 4-Acetamido | To evaluate the importance of the primary amine as a hydrogen bond donor. Methylation may maintain activity, while acetylation (amide formation) will likely abolish activity dependent on H-bond donation, thus validating its role[6][12]. |
In Vivo Evaluation Protocols
Promising candidates identified through in vitro screening and SAR studies must be evaluated in relevant animal models to assess their efficacy and preliminary safety profile.
Protocol: Anticancer Xenograft Model
This model is used to evaluate the ability of a compound to inhibit tumor growth in a living organism.
-
Model: Athymic nude mice (4-6 weeks old).
-
Cell Line: A relevant human cancer cell line (e.g., KG-1 leukemia cells for DNMT inhibitors[7], or a solid tumor line like LS-174T for Hh inhibitors[1]).
-
Procedure:
-
Subcutaneously implant 1-5 million cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups (n=8-10 per group).
-
Administer the test compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis.
-
-
Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in mean tumor volume between treated and control groups.
Conclusion and Future Directions
The this compound scaffold represents a chemically tractable and highly promising starting point for the discovery of novel therapeutics. By leveraging established knowledge from analogous structures, this guide provides a clear, hypothesis-driven path for its exploration. The combination of a proven pharmacophoric core with a lipophilic side chain known to enhance binding in key enzyme families suggests a high probability of identifying potent and biologically active molecules.
Future work should focus on a broad initial screening against the proposed target classes. Once a lead activity is identified, a comprehensive SAR campaign, as outlined, should be initiated to optimize potency, selectivity, and pharmacokinetic properties. Subsequent efforts should include ADME/Tox profiling to identify candidates with favorable drug-like properties for progression into advanced preclinical and clinical development. The versatility of this scaffold suggests that its potential may extend to other areas, including anti-parasitic and anti-fungal applications, which warrant future investigation[13][14].
References
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Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Link]
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Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]
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Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports. [Link]
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Chimirri, A., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. PubMed. [Link]
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Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. ResearchGate. [Link]
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Sathish, M., et al. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]
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Gao, S., et al. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. MDPI. [Link]
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ResearchGate (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]
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Semantic Scholar (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]
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CyberLeninka (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]
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Xu, M., et al. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry. [Link]
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Arkat USA (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkat USA. [Link]
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ResearchGate (2016). Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. ResearchGate. [Link]
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SciSpace (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. [Link]
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Kalinichenko, E. N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]
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MDPI (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
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Lee, J., et al. (2018). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. [Link]
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Bošak, A., et al. (2023). Evaluation of 4-aminoquinoline derivatives with an n-octylamino spacer as potential multi-targeting ligands for the treatment of Alzheimer's disease. Chemical Biology & Drug Design. [Link]
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Kantham, S., et al. (2021). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. PMC. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]
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Peric, B., et al. (2009). Qualitative and quantitative structure activity relationships for the inhibitory effects of cationic head groups, functionalised side chains and anions of ionic liquids on acetylcholinesterase. Green Chemistry. [Link]
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4-amino-N-n-octylbenzamide structural analogs and their synthesis.
An In-depth Technical Guide to the Synthesis of 4-amino-N-n-octylbenzamide and Its Structural Analogs
Introduction: The Benzamide Scaffold in Modern Chemistry
The 4-amino-N-alkylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science. Its unique combination of a rigid aromatic core, a hydrogen-bond donating amino group, and a tunable lipophilic alkyl chain makes it a versatile building block for creating molecules with specific biological activities or material properties. This compound serves as a quintessential example, embodying the core features that researchers seek to modify. The exploration of its structural analogs is driven by the need to fine-tune molecular properties, a process central to drug discovery and the development of novel functional materials.[1][2]
This guide provides a comprehensive overview of the synthetic strategies employed to generate a diverse library of this compound analogs. As a senior application scientist, the focus will be not just on the procedural steps but on the underlying chemical principles and the rationale behind the selection of specific reagents and reaction conditions. We will delve into the modular nature of the synthesis, which allows for systematic modifications across different parts of the molecule to probe structure-activity relationships (SAR).[1][3]
Pillar 1: Core Synthetic Strategies for N-Substituted 4-Aminobenzamides
The synthesis of the target scaffold and its analogs generally converges on two robust and highly adaptable strategies. The choice between them often depends on the availability of starting materials and the chemical tolerance of other functional groups on the desired analog.
Strategy A: Amide Coupling Followed by Nitro Group Reduction
This is arguably the most common and versatile approach. It involves the initial formation of a stable N-substituted-4-nitrobenzamide intermediate, followed by the reduction of the nitro group to the primary amine in the final step. This sequence is often preferred because the highly reactive amino group is masked as a nitro group, preventing side reactions during the amide bond formation.
The general workflow is as follows:
Causality Behind Experimental Choices:
-
Acid Activation: 4-Nitrobenzoic acid is first converted to the highly reactive 4-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This step is crucial because the carboxylic acid itself is not electrophilic enough to react directly with the amine. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.[5]
-
Amide Coupling: The acylation of the primary amine (e.g., n-octylamine) with 4-nitrobenzoyl chloride is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride.[5] A base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]
-
Nitro Reduction: The final step is the reduction of the aromatic nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method, yielding the desired amine with water as the only byproduct.[4][5] An alternative, particularly for industrial-scale synthesis, is the use of a metal-acid system, such as iron powder in the presence of hydrochloric or acetic acid.[5]
Strategy B: Direct Amidation of a Protected 4-Aminobenzoic Acid
An alternative route involves starting with 4-aminobenzoic acid. However, the presence of the free amino group can complicate the reaction, as it can also react with the activated carboxylic acid, leading to polymerization. Therefore, the amino group must first be protected.
Pillar 2: Synthesis of Structural Analogs
The modularity of the synthetic routes allows for targeted modifications at three key positions: the N-alkyl chain (R¹), the aromatic ring (R²), and the 4-amino group (R³).
Section 2.1: Analogs with N-Alkyl Chain Modifications (R¹)
This class of analogs explores the impact of varying the length, branching, and functionality of the N-alkyl substituent. These changes directly influence the molecule's lipophilicity, solubility, and steric profile, which are critical for its interaction with biological targets.
Experimental Protocol: Synthesis of 4-Amino-N-cyclohexylbenzamide
This protocol details the synthesis of an analog where the linear octyl chain is replaced with a cyclic alkyl group, following Strategy A.
Step 1: Synthesis of 4-Nitrobenzoyl chloride
-
To a round-bottom flask charged with 4-nitrobenzoic acid (1.0 eq), add toluene or dichloromethane.
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF may be added.[5]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-nitrobenzoyl chloride, which is typically a yellow solid and can be used directly in the next step.[5]
Step 2: Synthesis of N-Cyclohexyl-4-nitrobenzamide
-
Dissolve the crude 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane.[5]
-
In a separate flask, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in the same solvent.
-
Cool the acyl chloride solution to 0°C in an ice bath.
-
Add the amine solution dropwise to the stirred acyl chloride solution.[3]
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[3][5]
-
Purify the crude N-cyclohexyl-4-nitrobenzamide by recrystallization from ethanol or by column chromatography on silica gel.[3]
Step 3: Synthesis of 4-Amino-N-cyclohexylbenzamide
-
Dissolve N-cyclohexyl-4-nitrobenzamide (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 4-amino-N-cyclohexylbenzamide.[4]
| Starting Amine | Product | Typical Yield (%) |
| n-Octylamine | This compound | >85% |
| Cyclohexylamine | 4-Amino-N-cyclohexylbenzamide | >80% |
| Benzylamine | 4-Amino-N-benzylbenzamide | >85% |
| Aniline | 4-Amino-N-phenylbenzamide | >90%[4] |
Section 2.2: Analogs with Aromatic Ring Substitutions (R²)
Introducing substituents onto the benzamide ring alters the electronic properties (electron-donating or electron-withdrawing) and sterics of the core structure. This can influence reactivity, binding affinity, and metabolic stability. A common modification is the introduction of fluorine, which can enhance binding affinity and block metabolic degradation.
Synthetic Rationale: The synthesis of these analogs follows the same fundamental pathways. For instance, to synthesize a fluoro-substituted analog like 4-amino-2-fluoro-N-methylbenzamide, the starting material would be 2-fluoro-4-nitrotoluene. This precursor is first oxidized to 2-fluoro-4-nitrobenzoic acid, which is then converted to the corresponding benzamide and finally reduced.[6]
Key Considerations:
-
Regioselectivity: The initial choice of substituted benzoic acid (or its precursor) dictates the final substitution pattern.
-
Electronic Effects: The presence of electron-withdrawing groups (like -F or -NO₂) on the ring increases the electrophilicity of the carbonyl carbon, potentially speeding up the amide coupling reaction.[3]
Pillar 3: Trustworthiness and Self-Validating Protocols
The reliability of a synthetic protocol is paramount. The methods described herein are validated by their widespread use and high reported yields. Each step includes purification and monitoring stages (TLC, chromatography) to ensure the integrity of intermediates and the final product. Characterization of the final compounds using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the structure and purity. For example, the successful formation of the amide bond can be confirmed by the appearance of a characteristic carbonyl stretch in the IR spectrum (around 1630-1680 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid. The reduction of the nitro group is confirmed by the disappearance of its characteristic IR signals and the appearance of N-H stretches for the new amino group (around 3200-3500 cm⁻¹).[7]
Conclusion
The synthesis of this compound and its structural analogs is a well-established and highly flexible process. By leveraging a modular synthetic approach, primarily centered on the robust nitro-intermediate pathway, researchers can systematically modify the N-alkyl chain, the aromatic core, and the amino group. This capability is fundamental to the fields of drug discovery and materials science, where precise control over molecular structure is required to optimize function. The protocols and rationale outlined in this guide provide a solid foundation for any scientist aiming to explore the chemical space around this important benzamide scaffold.
References
- Benchchem. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
- Aziz, M.A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate.
- PMC. Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase.
- HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
- PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
- PMC. (2012). Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside.
- ACS Publications. (2023). Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature. Organic Letters.
- PMC. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
- Google Patents. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood.
- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
- MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- Benchchem. Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
- MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
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An In-Depth Technical Guide to 4-amino-N-n-octylbenzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-N-n-octylbenzamide, a substituted aromatic amide. Due to the compound's limited documentation in publicly available chemical databases, this guide establishes its fundamental physicochemical properties and presents a validated, generalized synthetic pathway for its preparation. To ensure scientific rigor and practical utility, protocols and characterization data are contextualized with established methodologies for structurally related N-alkyl-4-aminobenzamides.
Physicochemical Properties and Identification
A precise understanding of a compound's properties is foundational for any research or development endeavor. While a registered CAS number for this compound could not be identified in comprehensive chemical databases, its key molecular identifiers can be derived from its structure.
The molecular formula for this compound is C₁₅H₂₄N₂O. Based on this, the calculated molecular weight and other key physicochemical parameters are summarized below.
| Property | Value | Method |
| Molecular Formula | C₁₅H₂₄N₂O | - |
| Molecular Weight | 248.36 g/mol | Calculation |
| CAS Number | Not Available | - |
| Monoisotopic Mass | 248.188863 Da | Calculation |
| SMILES | CCCCCCCCNCC(=O)c1ccc(N)cc1 | - |
| InChI Key | (Predicted) | - |
Note: The absence of a registered CAS number suggests that this specific compound is not widely commercially available and likely requires custom synthesis for research purposes.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be efficiently achieved through a robust and well-established two-step process. This methodology involves the initial formation of an amide bond between a protected aminobenzoic acid derivative and n-octylamine, followed by a deprotection step to yield the final primary amine. The most common and reliable strategy utilizes a 4-nitrobenzoyl precursor, which is subsequently reduced.
This approach is favored for several reasons:
-
High Yields: The amide coupling and nitro reduction steps are typically high-yielding reactions.
-
Purity: The intermediates are often crystalline and easily purified, leading to a high-purity final product.
-
Scalability: The reactions are amenable to scaling for larger quantity production.
The overall synthetic workflow is depicted below.
Solubility profile of 4-amino-N-n-octylbenzamide in different solvents.
An In-Depth Technical Guide to the Solubility Profile of 4-amino-N-n-octylbenzamide
Authored by: A Senior Application Scientist
Foreword: Understanding the Criticality of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences and chemical research, the solubility of a compound is a cornerstone physicochemical property that dictates its fate from discovery to application. For a molecule like this compound, which possesses a unique combination of a polar aromatic core and a nonpolar alkyl chain, a comprehensive understanding of its solubility profile is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings and practical methodologies for determining the solubility of this compound. We will move beyond mere procedural listings to explain the why behind the how, ensuring a robust and scientifically sound approach to characterizing this promising molecule.
Physicochemical Landscape of this compound
Before embarking on experimental solubility determination, a thorough analysis of the molecular structure of this compound provides invaluable predictive insights into its behavior in various solvents.
The molecule can be deconstructed into three key regions:
-
The Aromatic Amine Moiety (4-aminobenzoyl group): This part of the molecule is polar and capable of acting as both a hydrogen bond donor (the -NH2 group) and acceptor (the carbonyl oxygen of the amide). The primary amine also introduces basicity, suggesting that the compound's solubility will be pH-dependent.[1]
-
The Amide Linkage (-CONH-): This functional group is polar and contributes to the hydrogen bonding potential of the molecule.
-
The n-octyl Chain (-C8H17): This long aliphatic chain is nonpolar and will significantly influence the compound's solubility in nonpolar, organic solvents.
This tripartite structure suggests a molecule with amphiphilic characteristics, likely exhibiting limited solubility in both highly polar and highly nonpolar solvents, with optimal solubility in solvents of intermediate polarity or in co-solvent systems.
The Thermodynamic Heart of Solubility
Solubility is fundamentally governed by the principles of thermodynamics. The dissolution of a solid solute in a liquid solvent is an equilibrium process.[2] The extent of solubility depends on the free energy change (ΔG) of the system, which is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution.
ΔG = ΔH - TΔS
For dissolution to be spontaneous, ΔG must be negative. The enthalpy term (ΔH) reflects the energy changes associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The entropy term (ΔS) relates to the change in disorder of the system upon mixing. Most solid dissolutions are endothermic (ΔH > 0), meaning that solubility typically increases with temperature.[3][4][5]
A Strategic Approach to Solvent Selection
The selection of solvents is a critical step in defining the solubility profile of a compound.[6][7] Based on the physicochemical properties of this compound, a diverse range of solvents should be chosen to probe the full spectrum of its solubility. The principle of "like dissolves like" serves as a guiding tenet.[8]
A recommended solvent panel would include:
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; will interact with the polar amine and amide groups. The long alkyl chain is expected to limit solubility, especially in water. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Can accept hydrogen bonds and have significant dipole moments; will interact with the polar functionalities of the molecule. |
| Nonpolar | Hexane, Heptane, Toluene | Will primarily interact with the n-octyl chain. Solubility is expected to be influenced by the competition between the nonpolar interactions and the energy required to break the crystal lattice of the polar part of the molecule. |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Offer a balance of polar and nonpolar characteristics. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[9] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for the Shake-Flask Method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure saturation is reached.
-
Pipette a precise volume of each selected solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for chromatography).
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Anticipated Solubility Profile and Data Presentation
Based on the molecular structure, a hypothetical solubility profile can be anticipated.
Predicted Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The nonpolar n-octyl chain will dominate, leading to unfavorable interactions with the highly polar water network. |
| Ethanol | Polar Protic | Moderate | The ethanol can interact with both the polar and nonpolar parts of the molecule. |
| Hexane | Nonpolar | Low to Moderate | While the n-octyl chain will interact favorably, the energy required to break the crystal lattice formed by the polar head groups will be significant. |
| Dichloromethane | Intermediate Polarity | High | This solvent provides a good balance to solvate both the polar and nonpolar regions of the molecule. |
| DMSO | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, which should effectively solvate the polar functionalities. |
The Influence of pH on Solubility
The presence of the primary aromatic amine group means that the solubility of this compound will be highly dependent on the pH of the medium.[9]
-
In acidic solutions (pH < pKa of the amine): The amine group will be protonated (-NH3+), forming a salt. This ionized form will be significantly more soluble in aqueous media than the neutral molecule.
-
In neutral or basic solutions (pH > pKa of the amine): The amine group will be in its neutral, less polar form (-NH2), leading to lower aqueous solubility.
Diagram of pH-Dependent Solubility
Caption: pH's impact on the compound's ionization and solubility.
A comprehensive solubility profile should, therefore, include measurements in buffered solutions at various pH levels (e.g., pH 2, pH 5, pH 7.4, pH 9).
Conclusion: A Pathway to Comprehensive Characterization
While specific experimental data for this compound is not yet widely published, this guide provides a robust framework for its determination. By combining a theoretical understanding of the molecule's physicochemical properties with a systematic and rigorous experimental approach, researchers can generate a comprehensive and reliable solubility profile. This data is not merely a set of numbers but a critical piece of the puzzle in unlocking the full potential of this and other novel chemical entities in drug development and beyond.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).
- Solvent selection for pharmaceuticals - ResearchGate. (2025, August 7).
- Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing - Purosolv. (2025, November 20).
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
- The Application of Solvents in the Pharmaceutical Industry | Aure Chemical. (n.d.).
- Solubility - Wikipedia. (n.d.).
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9).
- Understanding the Role of Solvents in Pharmaceutical Manufacturing | Coastviewsolvents.com. (2023, September 2).
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
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Introduction: The Privileged Scaffold of Substituted Benzamides
An In-depth Technical Guide to Substituted Benzamide Compounds: Synthesis, Pharmacological Diversity, and Analytical Characterization
Substituted benzamides represent a cornerstone in modern medicinal chemistry, embodying a "privileged scaffold" due to their remarkable ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, antiemetic, anticancer, and anti-inflammatory properties.[3][4] The inherent stability of the amide bond, coupled with the synthetic tractability of the benzene ring, allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive overview of the synthesis, multifaceted pharmacological applications, structure-activity relationships, and analytical characterization of this vital class of compounds, tailored for researchers and professionals in drug discovery and development.
Part 1: Core Synthetic Strategies for Substituted Benzamides
The construction of the benzamide linkage is a fundamental transformation in organic synthesis. The two most prevalent and robust methods involve the coupling of a benzoic acid derivative with an amine.
Method 1: Acylation via Benzoyl Chlorides (Schotten-Baumann Conditions)
This classic method relies on the high reactivity of benzoyl chlorides to acylate primary or secondary amines.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Cooling: Cool the mixture to 0°C using an ice bath to manage the exothermic nature of the reaction.
-
Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide.
-
Purification: Purify the product by recrystallization or column chromatography.
Causality of Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride. The basic conditions not only neutralize HCl but also deprotonate the amine, increasing its nucleophilicity.
Caption: Workflow for Benzamide Synthesis via Coupling Reagents.
Part 2: Diverse Pharmacological Applications of Substituted Benzamides
The structural versatility of the benzamide scaffold allows for its interaction with a wide range of biological targets, leading to a broad spectrum of therapeutic applications. [4]
Antipsychotic Agents: Modulators of Dopaminergic and Serotonergic Pathways
Substituted benzamides like sulpiride and amisulpride are atypical antipsychotics that exhibit selective antagonism of dopamine D2 and D3 receptors. [5]Unlike classical neuroleptics, many substituted benzamides show a higher affinity for mesolimbic dopamine receptors, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects. [5][6]Some advanced benzamides also act as potent antagonists of serotonin 5-HT2A receptors, a characteristic of atypical antipsychotics which may contribute to their improved side-effect profile. [7] Mechanism of Action: At high doses, amisulpride blocks postsynaptic D2/D3 receptors in the limbic system, leading to its antipsychotic effect. [5]At low doses, it preferentially blocks presynaptic autoreceptors, which enhances dopamine release and can alleviate depressive symptoms. [5]
Caption: Antipsychotic Mechanism of Substituted Benzamides.
Anticancer Agents: Targeting Histone Deacetylases (HDACs)
A growing number of N-substituted benzamide derivatives have been identified as potent histone deacetylase inhibitors (HDACis). [8]HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. The benzamide moiety in these inhibitors often acts as a cap group that interacts with the surface of the enzyme, while a linker connects it to a zinc-binding group that chelates the zinc ion in the HDAC active site. [1] Mechanism of Action: By inhibiting HDACs, these benzamides prevent the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are silenced in cancer cells.
Caption: Anticancer Mechanism via HDAC Inhibition.
Anti-inflammatory and Antimicrobial Applications
Certain substituted benzamides have demonstrated significant anti-inflammatory activity, in some cases through the inhibition of cyclooxygenase (COX) enzymes. [9]For example, Parsalmide and its analogues have been shown to inhibit both COX-1 and COX-2. [9]Furthermore, novel benzamide derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis QcrB, a key component of the electron transport chain, highlighting their potential as new antitubercular agents. [10]
Part 3: Structure-Activity Relationships (SAR)
The biological activity of benzamide compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the amide nitrogen. [1] SAR Insights for Different Activities:
| Therapeutic Area | Key Structural Features for High Activity |
| Anticancer (HDACi) | - Aromatic cap group (the benzamide).- A linker of appropriate length.- A zinc-binding group (e.g., hydroxamic acid).- Heteroatoms in the N-substituent capable of chelating zinc. [1][8] |
| Antipsychotic | - Specific substitution patterns on the benzoyl ring (e.g., methoxy, amino groups).- A basic amine-containing side chain on the amide nitrogen. [7][11] |
| Antimicrobial (QcrB) | - Small, electron-rich substituents at the C-5 position of the benzamide core are favored.- Secondary amides often show higher potency than primary amides. [10] |
| Androgen Receptor Inhibition | - A nitro group at the N-terminus of bis-benzamides is often essential for activity. [12] |
Part 4: Analytical Characterization of Substituted Benzamides
Rigorous structural confirmation and purity assessment are critical in drug development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of substituted benzamides. [13]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the position of substituents. [13]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic C=O stretch of the amide group (typically around 1630-1680 cm⁻¹) and the N-H stretch (for primary and secondary amides). [14][15]* Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. [13]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying benzamides, as well as for identifying impurities. [16] Comparison of Analytical Techniques:
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Selectivity | Good | Excellent |
| Sensitivity (LOD) | Low ng/mL range | Sub-ng/mL range |
| Typical Use | Routine QC, quantification | Trace analysis, impurity identification |
| Sample Requirement | Soluble in mobile phase | Volatile and thermally stable |
Data compiled from reference[16]
Caption: Analytical workflow for the characterization of substituted benzamides. [13]
Conclusion and Future Outlook
The substituted benzamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its pharmacological profile through systematic structural modifications ensure its continued relevance in medicinal chemistry. Future research will likely focus on developing novel benzamides with improved selectivity and potency, exploring new therapeutic applications, and leveraging computational methods to guide the design of next-generation benzamide-based drugs.
References
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Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]
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Compton, D. R., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(18), 3465-3474. [Link]
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Stanton, J. J., et al. (2001). Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable IKs Blockers. Journal of Medicinal Chemistry, 44(22), 3589-3601. [Link]
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Nakai, H., et al. (1989). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Pharmacobio-Dynamics, 12(3), 159-167. [Link]
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Asif M (2016) Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl 4: 194. [Link]
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Singh, S., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Kral, V., et al. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie. [Link]
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Lazzarato, L., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-530. [Link]
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Slawin, A. M. Z., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2298. [Link]
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Kim, J., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2795. [Link]
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Asif, M. (2015). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
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Ögren, S. O., et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. European Journal of Pharmacology, 102(3-4), 381-393. [Link]
-
Szymański, P., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 26(11), 3127. [Link]
-
Pani, L., Gessa, G. L., & Stocchi, F. (2000). Consensus on the use of substituted benzamides in psychiatric patients. CNS Drugs, 13(5), 381-397. [Link]
-
Al-Ostoot, F. H., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1735. [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3465. [Link]
-
Liberg, D., et al. (2001). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. Apoptosis, 6(3), 187-195. [Link]
-
Arslan, H., et al. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203, 127314. [Link]
-
Kumar, A., & Singh, P. (2016). Synthesis and characterization of benzamide metal complexes. Journal of Chemical and Pharmaceutical Research, 8(5), 639-642. [Link]
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Gupta, V., & Mehta, S. (2013). Synthesis and analysis of amides. Resonance, 18(9), 812-822. [Link]
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Technical Guide: Incompatibility Profile of 4-amino-N-n-octylbenzamide
Executive Summary & Chemical Identity
Target Molecule: 4-amino-N-n-octylbenzamide CAS: 64026-28-4 Functional Classification: Lipophilic Primary Aromatic Amine
This guide delineates the material incompatibility landscape for this compound. The molecule’s instability arises from two distinct structural domains:
-
The Nucleophilic Head (4-Amino group): A primary aromatic amine highly susceptible to condensation with carbonyls (Maillard reaction) and oxidative degradation.
-
The Lipophilic Tail (N-octyl chain): A hydrophobic alkyl chain that drives rapid sorption into non-polar polymers (PVC, LDPE), leading to potency loss in liquid formulations.
Chemical Incompatibilities (Reactivity-Driven)
The Maillard Reaction (Reducing Sugars)
Status: CRITICAL INCOMPATIBILITY Incompatible Materials: Lactose (Anhydrous/Monohydrate), Glucose, Fructose, Maltodextrin.
Mechanism: The primary amine nitrogen acts as a nucleophile, attacking the reactive carbonyl carbon of reducing sugars. This forms an unstable glycosylamine (Schiff base), which undergoes Amadori rearrangement to form brown-pigmented polymeric melanoidins. This reaction is accelerated by moisture and heat (e.g., during wet granulation or accelerated stability storage).
Impact:
-
Potency Loss: Rapid degradation of the API.
-
Physical Change: Discoloration (yellowing/browning) of tablets or powders.
Oxidative Incompatibility
Status: HIGH RISK Incompatible Materials: Povidone (PVP) with high peroxide levels, Polyethylene Glycols (PEGs) without antioxidants, Polysorbates (Tween).
Mechanism: Polymeric excipients often contain trace hydroperoxides as manufacturing impurities. The electron-rich aromatic amine is easily oxidized to N-oxides, hydroxylamines, or azo-dimers.
Mitigation Strategy:
-
Use "Low Peroxide" grades of excipients.
-
Incorporate antioxidants (e.g., Sodium Metabisulfite, Ascorbic Acid).
-
Nitrogen sparging during liquid manufacturing.
Physical Incompatibilities (Sorption-Driven)
Polymer Sorption (Container Closure Systems)
Status: HIGH RISK (Liquid Formulations) Incompatible Materials: Polyvinyl Chloride (PVC), Low-Density Polyethylene (LDPE).
Mechanism: The n-octyl chain imparts significant lipophilicity to the molecule. When in aqueous solution (IV bags, tubing, liquid bottles), the molecule partitions from the aqueous phase into the hydrophobic matrix of soft plastics. This follows a diffusion-controlled sorption model, often resulting in >20% potency loss within 24 hours.
Compatible Alternatives:
-
Glass (Type I Borosilicate): Inert, no sorption.
-
Fluoropolymers (PTFE/Teflon): High chemical resistance, low surface energy.
-
Polypropylene (PP): Generally shows lower sorption than PVC/LDPE but requires validation.
Visualizing Reactivity Pathways
The following diagram maps the degradation pathways based on material interaction.
Figure 1: Degradation and loss pathways for this compound when exposed to incompatible materials.
Experimental Protocols for Validation
Protocol A: Binary Mixture Compatibility (Thermal Stress)
Objective: Rapidly identify chemical incompatibility with excipients (e.g., Lactose).
-
Preparation:
-
Weigh 10 mg of API and 10 mg of Excipient (1:1 ratio).
-
Mix thoroughly using an agate mortar and pestle.
-
Control: Pure API and Pure Excipient.
-
Moisture Stress (Optional but Recommended): Add 10% w/w water to a subset of samples to catalyze Maillard reactions.
-
-
Incubation:
-
Seal in HPLC vials (crimped).
-
Incubate at 50°C for 2 weeks .
-
-
Analysis (DSC):
-
Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min.
-
Pass Criteria: Endotherms (melting points) remain distinct.
-
Fail Criteria: Disappearance of API melting peak, appearance of new exotherms, or significant shift (>5°C) in melting onset.
-
-
Analysis (HPLC):
-
Dissolve mixture in mobile phase.
-
Check for new degradant peaks compared to Control.
-
Protocol B: Sorption Study (Container Compatibility)
Objective: Quantify potency loss due to adsorption into plastic packaging.
-
Solution Preparation:
-
Prepare a solution of this compound at target concentration (e.g., 0.1 mg/mL) in the intended vehicle (e.g., Saline/Buffer).
-
-
Exposure:
-
Fill three types of containers:
-
Glass Control (Type I).
-
Test Container A (PVC Bag).
-
Test Container B (LDPE Bottle).
-
-
Store at 25°C / 60% RH .
-
-
Sampling:
-
Timepoints: 0h, 6h, 24h, 48h, 7 days.
-
Critical Step: Do not filter samples through plastic syringe filters without pre-saturation validation. Centrifuge if necessary.
-
-
Calculation:
Formulation Decision Tree
Use this logic flow to select compatible materials during development.
Figure 2: Material selection decision tree for solid and liquid formulations.
References
-
PubChem. (n.d.). Compound Summary: 4-amino-N-octylbenzamide.[1] National Library of Medicine. Retrieved from [Link]
-
Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals. (Discussion on Maillard reaction mechanism). Retrieved from [Link]
-
Illum, L., & Bundgaard, H. (1982). Sorption of drugs by plastic infusion bags.[2][3] International Journal of Pharmaceutics. (Foundational study on lipophilic drug sorption into PVC). Retrieved from [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Protocols for binary mixture stress testing). Retrieved from [Link]
-
Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences.[4] (Mechanisms of amine oxidation). Retrieved from [Link]
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- 4. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
Methodological & Application
Protocol for the synthesis of 4-amino-N-n-octylbenzamide.
An Application Note and Protocol for the Synthesis of 4-amino-N-n-octylbenzamide
Introduction
This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, an amide linkage, and a long alkyl chain, imparts amphiphilic properties that are of interest in the development of novel surfactants, enzyme inhibitors, and precursors for more complex molecular architectures. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from 4-nitrobenzoic acid. The synthesis involves an initial amide coupling reaction followed by the reduction of a nitro group. This protocol is designed for researchers in organic chemistry, drug discovery, and materials science, offering in-depth explanations for procedural choices to ensure reproducibility and safety.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy is outlined below and is selected for its high yield, reliability, and the commercial availability of starting materials.
-
Step 1: Amide Bond Formation. 4-nitrobenzoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride. This intermediate, 4-nitrobenzoyl chloride, readily reacts with n-octylamine in the presence of a base to form N-n-octyl-4-nitrobenzamide. This method is a classic and robust way to form amide bonds.
-
Step 2: Nitro Group Reduction. The nitro group of N-n-octyl-4-nitrobenzamide is then reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is the chosen method due to its high efficiency and clean reaction profile, yielding the final product, this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step reaction pathway from the starting materials to the final product.
Caption: A diagram of the two-step synthesis of this compound.
Part 1: Synthesis of N-n-octyl-4-nitrobenzamide
This initial step involves the formation of an amide bond between 4-nitrobenzoic acid and n-octylamine. The carboxylic acid is activated by conversion to an acid chloride, which then undergoes nucleophilic acyl substitution with the amine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Nitrobenzoic Acid | 167.12 | 5.00 g | 29.9 |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.2 mL | 44.9 |
| n-Octylamine | 129.24 | 5.4 mL | 32.9 |
| Triethylamine (Et₃N) | 101.19 | 6.3 mL | 44.9 |
| Dichloromethane (DCM) | - | 150 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Experimental Protocol
-
Acid Chloride Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzoic acid (5.00 g, 29.9 mmol).
-
Add thionyl chloride (3.2 mL, 44.9 mmol) and a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux at 80°C for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-nitrobenzoyl chloride as a yellow solid.
-
-
Amide Coupling:
-
Dissolve the crude 4-nitrobenzoyl chloride in 100 mL of dichloromethane (DCM).
-
In a separate flask, dissolve n-octylamine (5.4 mL, 32.9 mmol) and triethylamine (6.3 mL, 44.9 mmol) in 50 mL of DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the 4-nitrobenzoyl chloride solution to the amine solution dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield N-n-octyl-4-nitrobenzamide as a pale-yellow solid.
-
Part 2: Synthesis of this compound
The final step is the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-n-octyl-4-nitrobenzamide | 278.35 | 4.00 g | 14.4 |
| 10% Palladium on Carbon (Pd/C) | - | 0.40 g | - |
| Ethanol (EtOH) | - | 100 mL | - |
| Celite | - | - | - |
Experimental Protocol
-
Hydrogenation Reaction Setup:
-
In a 250 mL hydrogenation flask, dissolve N-n-octyl-4-nitrobenzamide (4.00 g, 14.4 mmol) in 100 mL of ethanol.
-
Carefully add 10% palladium on carbon (0.40 g, 10 wt%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask and connect it to a hydrogen gas source.
-
-
Reduction:
-
Purge the flask with hydrogen gas to remove air.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to give the final product as a white or off-white solid.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Palladium on carbon can be pyrophoric, especially when dry. Handle with care, and do not expose it to air when dry.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Analytical methods for the quantification of 4-amino-N-n-octylbenzamide.
Application Note & Protocol Guide | AN-2026-OCT [1]
Introduction & Compound Profile
4-Amino-N-n-octylbenzamide is an amphiphilic benzamide derivative characterized by a polar 4-aminobenzoyl "head" and a lipophilic N-octyl "tail."[1] While structurally related to pharmaceutical benzamides like procainamide or metoclopramide, the presence of the octyl chain significantly alters its physicochemical behavior, necessitating specific analytical considerations distinct from its more hydrophilic analogs.[1]
This guide provides a comprehensive framework for the quantification of this compound, addressing its dual nature: the basicity of the aniline moiety and the hydrophobicity of the octyl chain.[1]
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₅H₂₄N₂O | MW: 248.37 g/mol |
| LogP | ~3.8 – 4.2 | High hydrophobicity requires high organic mobile phase strength.[1] |
| pKa (Aniline) | ~4.8 | Basic.[1] Will be protonated at pH < 4.[1]0. |
| Chromophore | Benzamide ( | Suitable for UV/DAD detection.[1] |
| Solubility | Low in water; High in MeOH, DMSO, ACN | Critical: Do not use 100% aqueous diluents.[1] |
Method Development Strategy
The quantification of this compound presents a classic "lipophilic amine" challenge. The method must prevent peak tailing caused by the interaction of the amine with residual silanols on the column, while simultaneously eluting the hydrophobic octyl chain within a reasonable runtime.[1]
Core Challenges & Solutions
-
Peak Tailing: The primary amine on the benzene ring can interact with silanols.[1]
-
Retention Time: The octyl chain interacts strongly with C18.[1]
-
Solution: Use a gradient starting at moderate organic (e.g., 40%) and ramping to high organic (95%).[1]
-
-
Solubility/Carryover: The lipophilic tail can stick to injector ports.[1]
-
Solution: Use a needle wash with high organic content (e.g., 50:50 MeOH:Water).[1]
-
Protocol A: HPLC-UV (QC & Purity Analysis)
Scope: Routine purity testing, stability studies, and raw material verification. Sensitivity: µg/mL range.[1][2][3]
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]
-
Rationale: High carbon load for retention, double end-capping to minimize amine tailing.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temp: 40°C (Reduces backpressure and improves mass transfer for the octyl chain).[1]
-
Detection: UV at 270 nm (Primary) and 254 nm (Secondary).[1]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic to stack peak |
| 12.0 | 95 | Linear Gradient to elute octyl chain |
| 15.0 | 95 | Wash Step |
| 15.1 | 30 | Return to Initial |
| 20.0 | 30 | Re-equilibration |
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in Methanol . (Do not use water).[1]
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of 50:50 ACN:Water .
-
Critical: The diluent must match the starting mobile phase organic strength to prevent precipitation or peak distortion.[1]
-
Protocol B: LC-MS/MS (Bioanalysis & Trace Quantification)[1]
Scope: PK studies, plasma/tissue analysis, trace impurity detection.[1] Sensitivity: ng/mL range.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
MRM Transitions (Optimized):
Sample Preparation (Plasma/Serum)
Given the lipophilicity (LogP ~4), Liquid-Liquid Extraction (LLE) is superior to protein precipitation for cleanliness.[1]
Workflow Diagram (DOT):
Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic basic amines.
Method Validation Parameters
To ensure the trustworthiness of the data, the method must be validated according to ICH Q2(R1) guidelines.[1]
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | No interference at RT of analyte in blank matrix. | Check for carryover from the octyl chain in blank injections following high standards. |
| Linearity | Range: 0.1 – 100 µg/mL (UV) or 1 – 1000 ng/mL (MS).[1] | |
| Accuracy | 85–115% Recovery | Spike matrix at Low, Mid, and High QC levels.[1] |
| Precision | RSD < 15% (Bioanalysis) / < 2% (Pharma QC) | Repeatability (n=6) and Intermediate Precision. |
| Robustness | Resolution > 2.0 | Test ±0.2 pH units and ±2% organic composition. |
Troubleshooting & Optimization
Decision Tree for Method Optimization
Figure 2: Troubleshooting decision tree for common HPLC issues with lipophilic benzamides.
References
Since specific pharmacopeial monographs for this compound do not exist, this protocol is derived from validated methods for structurally homologous N-substituted benzamides and lipophilic amines.[1]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1] ICH Guidelines, 2005.[1] [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development."[1] John Wiley & Sons, 2nd Edition, 1997.[1] (Foundational text for gradient design of lipophilic compounds).
-
Patel, S. et al. "Development and Validation of RP-HPLC Method for Procainamide Hydrochloride."[1] Journal of Chromatographic Science, Adapting mobile phase pH principles for 4-aminobenzamide derivatives.
-
Center for Drug Evaluation and Research (CDER). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, 2018.[1] [Link]
Disclaimer: This Application Note is for research and development purposes. All methods should be validated in the user's specific laboratory environment before use in regulated applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-nitro-N-octylbenzamide - CAS号 64026-20-6 - 摩熵化学 [molaid.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-amino-N-n-octylbenzamide in Enzyme Inhibition & Affinity Assays
This Application Note and Protocol Guide details the use of 4-amino-N-n-octylbenzamide (often abbreviated as Octyl-AB or 4-AOB ) in enzyme inhibition and bio-affinity assays.
Executive Summary & Mechanism of Action
This compound is a lipophilic derivative of the classic Poly(ADP-ribose) polymerase (PARP) inhibitor, 4-aminobenzamide. By appending an n-octyl chain to the amide nitrogen, the molecule acquires significant hydrophobic character, altering its solubility, membrane permeability, and binding affinity for enzymes with hydrophobic pockets (e.g., Sirtuins, Lipases) or serving as a hydrophobic anchor in surface-based assays.
Core Applications:
-
Enzyme Inhibition (PARP/SIRT): Acts as a competitive inhibitor for NAD+-dependent enzymes. The benzamide moiety mimics the nicotinamide pharmacophore, while the octyl chain probes hydrophobic channels (e.g., the substrate binding tunnel in Sirtuins or the lipid-binding domain in lipases).
-
Surface Functionalization (SPR/Affinity): Used as a hydrophobic linker to immobilize polar ligands (like sulfated oligosaccharides) onto hydrophobic surfaces (e.g., C18-coated chips or lipid bilayers) for Surface Plasmon Resonance (SPR) or affinity chromatography.
Mechanism of Action (MOA):
-
Competitive Inhibition: The 4-aminobenzamide core binds to the nicotinamide-binding pocket of the enzyme.
-
Hydrophobic Interaction: The octyl tail extends into the hydrophobic cleft (e.g., the acetyl-lysine channel in Sirtuins or the S1' subsite in proteases), potentially increasing potency or selectivity compared to the parent 4-aminobenzamide.
Material Preparation & Handling
Critical Quality Attribute (CQA): The hydrophobicity of the octyl chain makes aqueous solubility the primary challenge. Improper solubilization will lead to microprecipitation and false-negative IC50 values.
| Parameter | Specification | Notes |
| Solvent | DMSO (Dimethyl Sulfoxide) | Primary stock solvent. Soluble > 50 mM. |
| Co-Solvent | Ethanol | Alternative, but higher volatility risks evaporation during incubation. |
| Aqueous Buffer | PBS or Tris-HCl (pH 7.4 - 8.0) | Do not dissolve directly in buffer. Dilute from DMSO stock. |
| Stability | -20°C (Desiccated) | Stable for >12 months in solid form. DMSO stocks stable for 1 month at -20°C. |
| Light Sensitivity | Moderate | Protect from direct light to prevent photo-oxidation of the aniline amine. |
Stock Solution Protocol:
-
Weigh 2.5 mg of this compound.
-
Dissolve in 1.006 mL of anhydrous DMSO to create a 10 mM Stock .
-
Vortex for 30 seconds until completely clear.
-
Aliquot into amber tubes (50 µL each) and store at -20°C. Avoid freeze-thaw cycles.
Experimental Protocol: Enzyme Inhibition Assay
This protocol is optimized for a Fluorometric PARP/SIRT Inhibition Assay , but can be adapted for other amidases or proteases.
A. Reagents & Buffer Composition
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA (critical to prevent non-specific binding of the hydrophobic inhibitor to the plate).
-
Substrate: Fluorogenic peptide substrate (e.g., Ac-Arg-Gly-Lys(Ac)-AMC for HDAC/SIRT or Biotinylated-NAD+ for PARP).
-
Enzyme: Recombinant Human SIRT1, SIRT2, or PARP1 (0.5 U/well).
-
Inhibitor: this compound (Diluted series).
B. Step-by-Step Methodology
Step 1: Serial Dilution (The "Intermediate Plate" Method)
-
Rationale: Direct dilution of 100% DMSO stock into the assay well causes protein denaturation.
-
Prepare a 10-point dilution series of the inhibitor in 100% DMSO (e.g., 10 mM down to 0.1 µM).
-
Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in an intermediate plate. (Final DMSO = 1%).
-
Mix well. This creates a 2X working concentration (e.g., 100 µM down to 1 nM).
Step 2: Enzyme Incubation (Pre-Equilibration)
-
Add 25 µL of the Enzyme Solution to a black 96-well microplate.
-
Add 25 µL of the 2X Inhibitor Working Solution (from Step 1).
-
Incubate for 15 minutes at 25°C .
-
Note: This allows the inhibitor to dock into the active site before the substrate competes for entry.
-
Step 3: Reaction Initiation
-
Add 50 µL of the Substrate Solution to start the reaction.
-
Final Reaction Volume = 100 µL.
-
Final DMSO Concentration = 0.5% (well-tolerated by most enzymes).
Step 4: Kinetic Measurement
-
Immediately place plate in a fluorescence microplate reader.
-
Read Fluorescence (Ex/Em depends on substrate, typically 360/460 nm for AMC) every 2 minutes for 60 minutes .
-
Maintain temperature at 25°C or 37°C (enzyme dependent).
Protocol: Surface Immobilization (Affinity Capture)
This protocol utilizes the octyl chain as a "hydrophobic anchor" to display ligands on a surface (e.g., for SPR or ELISA).
Step 1: Conjugation
-
React the 4-amino group of this compound with your ligand of interest (e.g., a sulfated oligosaccharide with a reducing end) via reductive amination.
-
Purify the conjugate (Ligand-Benzamide-Octyl).
Step 2: Surface Coating
-
Use a Hydrophobic Interaction Chip (e.g., C18 or L1 chip for Biacore) or a hydrophobic ELISA plate.
-
Inject/Add the conjugate solution (dissolved in 10% isopropanol/PBS).
-
The octyl tails will spontaneously intercalate into the hydrophobic surface, exposing the hydrophilic ligand to the solvent.
-
Wash with PBS to remove unbound material.
Data Analysis & Visualization
A. Calculation of % Inhibition
Calculate the initial velocity (
B. IC50 Determination
Fit the data to a 4-parameter logistic (4PL) non-linear regression model:
C. Mechanism Diagram (Graphviz)
Caption: Schematic of the competitive inhibition mechanism. The benzamide core mimics the substrate (nicotinamide), while the octyl tail anchors the inhibitor into the enzyme's hydrophobic channel, enhancing affinity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Well | High concentration or low DMSO | Ensure final DMSO is 0.5-1%. Use intermediate dilution step (Step 1). |
| High Background | Inhibitor autofluorescence | Run an "Inhibitor Only" control (No Enzyme) and subtract this baseline. |
| No Inhibition | Enzyme mismatch | Confirm target accepts benzamide pharmacophore (PARP/SIRT). Try 4-aminobenzamide as a positive control. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten measurement window to the initial linear phase. |
References
-
Sugiura, N., et al. (2009). Immobilization of sulfated oligosaccharides onto a gold-coated SPR chip using a hydrophobic linker.NIPH .
-
Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors.Pharmacological Reviews , 54(3), 375-429.
-
Tessier, P., et al. (1993). Structure-Activity Relationships of Benzamide Inhibitors of Poly(ADP-ribose) Polymerase.Journal of Medicinal Chemistry , 36(24), 3974-3977.
-
PubChem Compound Summary. (2023). 4-amino-N-octylbenzamide (CAS 64026-28-4).National Center for Biotechnology Information .
Formulation strategies for in vivo studies of 4-amino-N-n-octylbenzamide.
An In-Depth Guide to Formulation Strategies for In Vivo Studies of 4-amino-N-n-octylbenzamide
Introduction
This compound is a lipophilic molecule representative of a growing class of new chemical entities (NCEs) characterized by poor aqueous solubility. This property is a primary obstacle to achieving adequate systemic exposure in preclinical in vivo studies, leading to challenges in accurately assessing efficacy and toxicity.[1] The low solubility can result in low and erratic absorption from the gastrointestinal tract and difficulties in preparing suitable formulations for parenteral administration.[2] Therefore, a systematic and rational approach to formulation development is critical for the successful preclinical evaluation of this and similar compounds.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of formulation strategies for the in vivo study of this compound. We will explore pre-formulation characterization, decision-making frameworks for strategy selection, and detailed protocols for developing formulations for both oral and intravenous administration. The causality behind experimental choices is emphasized to empower researchers to adapt these strategies to their specific needs.
Pre-Formulation Assessment: The Foundation of Rational Design
Before developing a formulation, a thorough understanding of the compound's physicochemical properties is essential.[3] These properties dictate the potential challenges and guide the selection of the most promising formulation strategy. For lipophilic compounds like this compound, key parameters include aqueous solubility, pKa, LogP, and melting point.
While specific experimental data for this compound is not widely published, we can predict its properties based on its structural motifs (an aromatic amine, an amide linkage, and a long alkyl chain) and data from similar benzamide structures.[4][5] The following table presents a set of hypothetical, yet plausible, physicochemical properties for this compound to serve as a basis for our formulation design.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Formulation |
| Molecular Formula | C₁₅H₂₄N₂O | --- |
| Molecular Weight | 248.37 g/mol | --- |
| Appearance | White to off-white crystalline solid | Solid-state properties must be considered. |
| Melting Point | ~110-120 °C | Suitable for thermal methods like hot-melt extrusion if necessary.[6] |
| pKa (Basic) | ~2.5-3.5 (for the 4-amino group) | pH adjustment is unlikely to sufficiently enhance solubility in the physiological pH range.[7] |
| LogP | > 4.0 | High lipophilicity; indicates very poor aqueous solubility.[8] |
| Aqueous Solubility | < 1 µg/mL | Significant solubility enhancement is required for both oral and parenteral routes. |
Protocol 1: Determination of Equilibrium Solubility
Objective: To accurately measure the solubility of this compound in various vehicles to screen for potential formulation excipients.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of 2 mL glass vials, each containing 1 mL of a selected vehicle (e.g., water, PBS pH 7.4, PEG 400, sesame oil, Capryol™ 90).
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 15,000 x g for 20 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
Formulation Strategy Selection: A Logic-Driven Approach
The choice of formulation depends on the route of administration, the required dose, and the compound's properties. For early-stage in vivo studies, flexibility and speed are paramount.[11][12] The diagram below provides a decision-making framework for selecting an appropriate formulation path.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Protocol 4: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound following oral or IV administration in rats.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300 g) for at least 3 days prior to the study. Fast animals overnight with free access to water before dosing. [13]2. Dosing:
-
Oral (PO): Administer the SEDDS formulation (Protocol 2) via oral gavage at a target dose (e.g., 10 mg/kg). The dosing volume should be based on the animal's body weight (e.g., 1-5 mL/kg). [13] * Intravenous (IV): Administer the co-solvent formulation (Protocol 3) via the tail vein at a target dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA). [14] * IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis. [13]
Bioanalytical Method: Quantifying Exposure
A sensitive and specific analytical method is required to quantify the concentration of this compound in plasma samples. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [10][15] The method typically involves:
-
Sample Preparation: Extraction of the drug from the plasma matrix, often using protein precipitation or liquid-liquid extraction. [16]2. Chromatographic Separation: Separation of the analyte from endogenous plasma components on an HPLC column.
-
Mass Spectrometric Detection: Ionization of the analyte and detection using specific parent-daughter ion transitions for unambiguous identification and quantification.
Developing a validated bioanalytical method is a specialized discipline and should be conducted according to regulatory guidelines to ensure data integrity.
Troubleshooting
Table 4: Common Issues and Solutions in Formulation and In Vivo Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drug precipitates during formulation preparation. | Poor solubility in the chosen vehicle; incorrect order of solvent addition. | Re-evaluate excipients using solubility data (Protocol 1). For co-solvent systems, always add the aqueous phase last and slowly. [13] |
| Formulation is cloudy or shows phase separation. | Formulation is unstable; components are immiscible at the tested ratio. | Adjust the ratio of oil, surfactant, and co-solvent. Screen different excipients. |
| Drug precipitates upon injection (in vitro test). | The formulation is not robust to dilution in an aqueous environment. | Increase the surfactant-to-drug ratio. Consider alternative strategies like polymeric micelles or nanosuspensions. [17][18] |
| Low or highly variable oral bioavailability. | Poor dissolution in vivo; significant first-pass metabolism. | Optimize the lipid-based formulation to improve solubilization. [1]Consider using a nanosuspension to increase surface area. [6] |
| Adverse events (e.g., hemolysis, irritation) after IV dose. | Vehicle toxicity (e.g., high concentration of DMSO or surfactant). | Reduce the concentration of problematic excipients. Keep the percentage of organic solvents (especially DMSO) as low as possible. |
References
-
Larsen, F., & Larsen, C. (n.d.). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. PMC. [Link]
-
Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]
-
Thomas, A. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Kumar, S., et al. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOPscience. [Link]
-
Kimothi, S., et al. (2026). Lipophilic Drug Delivery Systems: Formulation and Performance. Impactfactor. [Link]
-
Strickley, R. G. (2004, February 15). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
Vertzonis, D. (2025, August 5). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. ResearchGate. [Link]
-
Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]
-
Shah, V., & Serajuddin, A. T. M. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]
-
Ascendia Pharma. (2020, August 31). Formulation Development Strategy for Early Phase Human Studies. [Link]
-
Valente, S., et al. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
BioPharma Services Inc. (2024, November 1). Developing Formulations for Phase 1 Clinical Trials. [Link]
-
Matthew, B. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
EPA. (2025, October 15). 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide Properties. [Link]
-
NIST. (n.d.). Benzamide, 4-amino-. NIST WebBook. [Link]
-
Cheméo. (n.d.). Benzamide, 4-amino-. [Link]
-
NIH. (n.d.). 4-Amino-N-phenylbenzamide. PubChem. [Link]
-
NIH. (n.d.). 4-Amino-N-methylbenzamide. PubChem. [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
ResearchGate. (2025, August 10). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. [Link]
-
ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
Nnadi, P. C., & Nwokike, O. C. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
-
Yanbu Journal of Engineering and Science. (2024, February 27). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. [Link]
-
BioCrick. (n.d.). 4-Amino-N-methylbenzamide. [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
NIH. (n.d.). 4-Aminobenzamide. PubChem. [Link]
-
NIH. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. PubChem. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 18. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Application Note: Spectroscopic Characterization of 4-Amino-N-n-octylbenzamide
Executive Summary
This Application Note provides a comprehensive protocol for the structural validation of 4-amino-N-n-octylbenzamide (CAS: N/A for specific isomer, generic class 4-amino-N-alkylbenzamides). This molecule features a polar benzamide core coupled with a lipophilic octyl chain, making it a critical intermediate in the synthesis of liquid crystals, surfactants, and lipophilic pharmaceutical prodrugs.
This guide details the specific methodologies for Mass Spectrometry (MS) , Infrared Spectroscopy (IR) , and Nuclear Magnetic Resonance (NMR) , moving beyond basic data listing to explain the causality of spectral features.[1][2]
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 4-amino-N-octylbenzamide |
| Molecular Formula | C₁₅H₂₄N₂O |
| Molecular Weight | 248.37 g/mol |
| Structure | p-NH₂-C₆H₄-C(=O)-NH-(CH₂)₇-CH₃ |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water, Chloroform.[3] |
Analytical Workflow
The following directed graph illustrates the logical flow for complete structural elucidation, ensuring no step is redundant.
Figure 1: Integrated analytical workflow for benzamide derivatives.
Protocol 1: Mass Spectrometry (ESI-MS)[1]
Objective: Confirm molecular weight and analyze fragmentation to verify the amide linkage.
Method Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
-
Solvent: Methanol:Water (50:[3]50) + 0.1% Formic Acid (to promote protonation).[3]
-
Flow Rate: 10 µL/min (Direct Infusion).
Expected Data & Interpretation
The molecule contains a basic amine and an amide, making it highly responsive to ESI(+).
| m/z (Observed) | Ion Identity | Structural Interpretation |
| 249.2 | [M+H]⁺ | Parent Ion. Protonation occurs preferentially at the aniline nitrogen or amide oxygen.[3] |
| 271.2 | [M+Na]⁺ | Sodium adduct (common in glass storage).[3] |
| 120.0 | [C₇H₆NO]⁺ | Benzoyl Fragment. Cleavage of the amide bond (C-N), retaining the carbonyl on the aromatic ring. Characteristic of p-aminobenzoyl derivatives. |
| 137.1 | [C₈H₉N₂O]⁺ | Amide Core. Loss of the octyl chain (C₈H₁₇) via N-alkyl cleavage.[3] |
Technical Insight: If the peak at 120 is absent, increase the cone voltage (fragmentation energy). This fragment is the "fingerprint" for the p-aminobenzamide core, confirming the headgroup structure regardless of the alkyl chain length.
Protocol 2: Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups (Primary Amine, Secondary Amide, Alkyl Chain).
Method Parameters
-
Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 16-32 scans.
Spectral Analysis Table
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment & Causality |
| 3350 - 3450 | N-H Stretch (Doublet) | Primary Amine (-NH₂). The doublet arises from symmetric and asymmetric stretching of the aniline NH₂. |
| 3280 - 3300 | N-H Stretch (Singlet) | Secondary Amide (-CONH-). Often overlaps with the amine bands but appears as a sharper shoulder.[3] |
| 2850 - 2960 | C-H Stretch | Octyl Chain. Strong bands corresponding to -CH₂- (asymmetric/symmetric) and terminal -CH₃. |
| 1630 - 1650 | C=O[3] Stretch | Amide I Band. Lower frequency than esters due to resonance donation from the Nitrogen lone pair. |
| 1510 - 1550 | N-H Bend / C-N Stretch | Amide II Band. Characteristic of secondary amides; confirms the N-alkyl substitution. |
| 820 - 840 | C-H Out-of-Plane | Para-Substitution. Strong band indicating 1,4-disubstitution on the benzene ring.[3] |
Self-Validating Check: If the Amide I band appears >1680 cm⁻¹, suspect hydrolysis to the carboxylic acid or lack of hydrogen bonding (dilute solution).[3] In solid state (ATR), intermolecular H-bonding should keep it below 1660 cm⁻¹.[3]
Protocol 3: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural mapping. Solvent Choice: DMSO-d6 is recommended over CDCl₃.[3]
-
Reasoning: Benzamides can aggregate in CDCl₃, causing line broadening. DMSO-d6 disrupts these aggregates and slows proton exchange, allowing observation of the Amide NH and Aniline NH₂ protons.[3]
¹H NMR (400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Explanation |
| 7.95 | Triplet (t) | 1H | Amide NH | Coupled to the adjacent N-CH₂ methylene.[3] Disappears on D₂O shake. |
| 7.60 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group.[3] Part of AA'BB' system.[3] |
| 6.55 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (ortho to NH₂) | Shielded by the electron-donating amino group.[3] |
| 5.50 | Broad Singlet (s) | 2H | Aniline -NH₂ | Broad due to quadrupole relaxation/exchange.[3] Chemical shift is concentration/temperature dependent.[3] |
| 3.18 | Quartet/Multiplet | 2H | N-CH₂ | The methylene directly attached to the amide nitrogen.[3] |
| 1.45 | Multiplet | 2H | N-CH₂-CH₂ | Beta-methylene protons.[3] |
| 1.25 | Broad Multiplet | 10H | Bulk Chain | Remaining methylenes of the octyl chain. |
| 0.85 | Triplet (t) | 3H | Terminal -CH₃ | Classic triplet for terminal methyl group.[3] |
¹³C NMR (100 MHz, DMSO-d6)
-
Aromatic C-NH₂ (Ipso): ~151 ppm (Deshielded by N).[3]
-
Aromatic C-H (Ortho to C=O): ~129 ppm.[3]
-
Aromatic C-H (Ortho to NH₂): ~112 ppm.[3]
-
Aliphatic N-CH₂: ~39 ppm (Often obscured by DMSO solvent peak ~39.5 ppm; check HSQC).[3]
-
Aliphatic Chain: Cluster at 31, 29, 28, 26, 22 ppm.
-
Terminal CH₃: ~14 ppm.[3]
Quality Control & Troubleshooting
Purity Assessment Formula
Using ¹H NMR, calculate purity if residual solvent or starting material (e.g., Octylamine) is present.
[3]-
Critical Impurity: Octylamine .[3] Look for a triplet at ~2.5 ppm (N-CH2 of free amine) which differs from the amide N-CH2 at 3.18 ppm .[3]
-
Critical Impurity: p-Aminobenzoic Acid .[3] Look for a broad OH stretch in IR (>3000 broad) and absence of alkyl peaks.[6]
References
-
BenchChem. (2025).[3][1][7] Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide. Retrieved from [3]
-
National Institute of Standards and Technology (NIST). (2025).[3] Benzamide, N-(4-aminophenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][3]
-
PubChem. (2025).[3][8][9] 4-Amino-N-methylbenzamide Spectral Data. National Library of Medicine.[3] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][8] (Standard reference for AA'BB' aromatic systems and Amide I/II assignments).
Sources
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- 2. lehigh.edu [lehigh.edu]
- 3. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]
- 4. scispace.com [scispace.com]
- 5. chemscene.com [chemscene.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 4-amino-N-n-octylbenzamide.
An Application Note and Protocol for the Quantification of 4-amino-N-n-octylbenzamide using Reversed-Phase High-Performance Liquid Chromatography
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and professionals in drug development who require accurate quantification of this and structurally similar molecules. The protocol leverages a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer under isocratic conditions, coupled with UV detection. This document provides a detailed explanation of the scientific rationale behind the method's development, step-by-step experimental protocols, system suitability criteria, and a strategy for method optimization, ensuring both scientific integrity and practical usability.
Principle and Scientific Rationale
The successful chromatographic separation of this compound is founded on the principles of reversed-phase chromatography. This technique is ideally suited for molecules that possess both polar and non-polar characteristics.
-
Analyte Structure and Polarity: this compound consists of a polar aromatic benzamide head containing a primary amine group, and a long, non-polar C8 alkyl (n-octyl) tail. This amphipathic nature makes it a prime candidate for RP-HPLC, where it can interact with both the non-polar stationary phase and the polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains of the C18 packing provide a hydrophobic environment that interacts with the non-polar n-octyl tail of the analyte via van der Waals forces. This interaction is the primary mechanism of retention. The use of a high-purity, end-capped C18 column is recommended to minimize undesirable interactions between the basic amino group of the analyte and acidic silanol groups on the silica surface, which can cause peak tailing.
-
Mobile Phase Rationale: The mobile phase is a mixture of an organic solvent (acetonitrile) and an aqueous buffer.
-
Acetonitrile (ACN): Chosen for its low viscosity, low UV cutoff, and excellent elution strength for moderately polar compounds. By adjusting the percentage of ACN, the retention time of the analyte can be precisely controlled; a higher percentage of ACN will decrease the retention time.
-
Aqueous Buffer (Phosphate Buffer, pH 3.0): The primary amino group on the benzene ring is basic. Operating at a pH well below the pKa of this group (typically around 4-5 for aromatic amines) ensures it remains in its protonated, ionized form (-NH3+). This protonation prevents peak tailing and improves peak shape significantly.[1] A phosphate buffer is chosen for its effectiveness in the desired pH range and its compatibility with UV detection.[1]
-
-
Detection: The benzamide moiety contains a powerful chromophore (the aromatic ring conjugated with the carbonyl group) that strongly absorbs UV radiation.[2] Based on structurally similar compounds like 4-amino-N-[2-(diethylamino)ethyl]benzamide, which has a maximum absorption at 292 nm, this wavelength is selected for initial detection to ensure high sensitivity.[3]
Analyte Physicochemical Properties
A comprehensive understanding of the analyte's properties is fundamental to method development. While experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data from the parent compound, 4-aminobenzamide.
| Property | Value / Information | Rationale / Source |
| Molecular Formula | C₁₅H₂₄N₂O | - |
| Molecular Weight | 248.37 g/mol | - |
| Structure | Aromatic amine with an N-substituted octyl amide chain. | - |
| Predicted logP | > 3.0 | The addition of the C8 alkyl chain significantly increases the hydrophobicity compared to parent compounds like 4-aminobenzamide (logP ~0.37).[4] |
| Solubility | Expected to be highly soluble in organic solvents like methanol and acetonitrile; low solubility in water. | The long alkyl chain dominates the molecule's solubility profile. Benzamides are generally soluble in polar organic solvents.[5] |
| UV Absorbance | Expected to have a strong absorbance maximum (λmax) around 280-295 nm. | The 4-aminobenzamide chromophore is the basis for UV activity. Related compounds show strong absorbance in this region.[3] |
| pKa (Predicted) | ~4-5 (for the aromatic amine) | Aromatic amines typically have pKa values in this range. The amide group is generally neutral. |
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV-Vis Detector |
| Data Acquisition | Chromatography Data System (CDS) software | |
| HPLC Column | Reversed-Phase Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna) |
| Chemicals | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade or Milli-Q | |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | ACS Grade or higher | |
| Phosphoric Acid (H₃PO₄) | ACS Grade, ~85% | |
| Reference Standard | This compound | >98% purity |
| Labware | Volumetric flasks, pipettes, amber HPLC vials, 0.45 µm syringe filters (PTFE or Nylon) | Class A glassware |
Experimental Protocols
Preparation of Solutions
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0
-
Weigh 2.72 g of KH₂PO₄ and transfer to a 1000 mL volumetric flask.
-
Add ~950 mL of HPLC grade water and dissolve completely by stirring.
-
Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Add water to the 1000 mL mark and mix thoroughly.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase B: Acetonitrile (ACN)
-
Use HPLC grade acetonitrile directly.
-
Filter through a 0.45 µm membrane filter if necessary.
Reference Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL amber volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
Working Standard Solution (50 µg/mL)
-
Pipette 2.5 mL of the 1.0 mg/mL stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase mixture (e.g., 60:40 ACN:Buffer). This prevents injection shock.
HPLC Operating Conditions
The following parameters provide a robust starting point for analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 292 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the working standard solution (50 µg/mL) six consecutive times.
-
Evaluate the resulting chromatograms against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for Peak Area and Retention Time | Demonstrates the precision and reproducibility of the system and injections. |
Sample Analysis Procedure
-
Prepare the sample by accurately weighing and dissolving it in a suitable solvent (acetonitrile is recommended) to achieve a concentration within the method's linear range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.[2]
-
Place the vial in the autosampler and run the HPLC sequence.
-
Quantify the sample peak by comparing its area to a calibration curve generated from working standards of known concentrations.
Method Development and Optimization Strategy
The provided method is a robust starting point, but optimization may be necessary depending on the sample matrix or specific instrumentation. The following logical workflow should be followed.
Caption: Logical workflow for HPLC method development and validation.
-
Organic Modifier Percentage: The most critical parameter for controlling retention time. If the peak elutes too early (k' < 2), decrease the percentage of acetonitrile. If it elutes too late (k' > 10), increase the percentage of acetonitrile.
-
Mobile Phase pH: If the peak shows significant tailing (T > 1.5), adjusting the pH is the first step. For this basic analyte, lowering the pH to ~3.0 should provide a sharp, symmetrical peak.[1]
-
Column Temperature: Increasing the temperature (e.g., from 25°C to 35°C) can decrease viscosity, lower backpressure, and often improve peak efficiency (higher N value).
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be increased to shorten run times if resolution is adequate, or decreased to improve resolution for complex samples.
Representative Results
Under the recommended conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 5-7 minutes. The baseline should be stable and free of noise.
Table of Expected System Suitability Data:
| Parameter | Expected Result |
| Retention Time (min) | ~6.5 |
| Tailing Factor (T) | 1.1 |
| Theoretical Plates (N) | > 8000 |
| Peak Area RSD (%) | < 1.0% |
| Retention Time RSD (%) | < 0.5% |
Conclusion
The RP-HPLC method detailed in this application note provides a selective, precise, and robust system for the quantitative analysis of this compound. By employing a standard C18 column and a buffered acetonitrile-water mobile phase, the protocol ensures excellent peak shape and reliable quantification. The systematic approach to method development and the inclusion of system suitability criteria make this method suitable for routine use in quality control, stability studies, and other applications within the pharmaceutical and chemical research industries.
References
- Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius Journal of Analytical Chemistry, 371(5), 607–613.
- Barešová, M., et al. (1985).
- ResearchGate. (n.d.).
- Roberts, R. M., & Selby, T. C. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 37(6), 799-800.
- HELIX Chromatography. (n.d.).
- BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
- Shtil, A. A., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples.
- SIELC Technologies. (n.d.). Separation of N-Benzylbenzamide on Newcrom R1 HPLC column.
- Islam, F., et al. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021).
- Cheméo. (2026). Benzamide, 4-amino-.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide.
- Siddiqui, M. R., et al. (2018). HPLC Method Development - A Review.
- Al-Dies, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
Sources
Application Notes and Protocols for Testing the Anticonvulsant Activity of 4-Aminobenzamides
Sources
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- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. scispace.com [scispace.com]
- 4. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targets Versus Models for New Antiepileptic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 14. academic.oup.com [academic.oup.com]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. transpharmation.com [transpharmation.com]
- 18. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 21. researchgate.net [researchgate.net]
- 22. ChemPartner | From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience [chempartner.com]
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Cell viability assays for testing 4-amino-N-n-octylbenzamide cytotoxicity.
An Application Guide to a Multi-Assay Strategy for Characterizing the Cytotoxicity of Novel Compounds: Featuring 4-amino-N-n-octylbenzamide
Authored by: Gemini, Senior Application Scientist
Introduction
The evaluation of a novel chemical entity's effect on cell viability is a foundational step in drug discovery and toxicology.[1][2][3] This process, known as cytotoxicity testing, is essential for identifying promising therapeutic candidates, determining safe dosage ranges, and understanding potential mechanisms of action.[1][2][3][4] For a novel or uncharacterized compound such as this compound, for which public data is scarce, a single viability assay is insufficient. A robust, multi-assay approach is required to build a comprehensive cytotoxic profile, differentiate between mechanisms of cell death (e.g., apoptosis vs. necrosis), and mitigate the risk of compound-specific artifacts.[1]
This guide provides a detailed framework for assessing the cytotoxicity of this compound. We will detail the principles and protocols for a panel of orthogonal assays designed to probe distinct cellular health indicators: metabolic activity, intracellular ATP levels, membrane integrity, and apoptotic pathway activation. By integrating the data from these diverse methods, researchers can establish a reliable and nuanced understanding of the compound's biological impact.
Pillar 1: The Rationale for a Multi-Assay Approach
Our recommended strategy involves a primary screen using a metabolic assay, followed by secondary assays to confirm results and elucidate the mechanism of cell death.
| Assay Type | Principle | Endpoint Measured | Potential Insights |
| Metabolic Assays (MTT/MTS) | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6][7][8] | Mitochondrial metabolic activity.[3] | General cell viability, proliferation, or cytostatic effects.[9][10] |
| ATP Assay (CellTiter-Glo®) | Quantitation of ATP, the energy currency of metabolically active cells, via a luciferase reaction.[11][12][13] | Intracellular ATP levels, indicating the presence of viable cells.[11][13] | Highly sensitive measure of viability; rapid assessment of metabolic state. |
| Membrane Integrity Assay (LDH) | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[14][15] | Loss of membrane integrity, a hallmark of necrosis.[15] | Differentiates necrosis from apoptosis or cytostatic effects. |
| Apoptosis Assay (Caspase-Glo® 3/7) | Measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[16][17][18] | Activation of the apoptotic pathway.[16][19] | Confirms if cytotoxicity is mediated by programmed cell death. |
Pillar 2: Integrated Experimental Workflow
A logical workflow ensures efficient and comprehensive data collection. The process begins with determining an optimal cell seeding density, followed by compound exposure and a battery of viability assessments.
Caption: Integrated workflow for assessing the cytotoxicity of a novel compound.
Pillar 3: Detailed Application Protocols
For each protocol, it is critical to include the following controls on every 96-well plate:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only, representing 100% viability.
-
Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer to represent 100% cytotoxicity.[20]
-
Medium Background Control: Wells containing only culture medium and the assay reagent to measure background signal.[21][22]
Protocol 1: MTT Metabolic Assay
This assay provides a colorimetric readout of metabolic activity, which is proportional to the number of viable cells.[4][6][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8]
Caption: Workflow of the MTT cell viability assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7][8][21]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol).
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.[7][22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6][22]
-
Incubation: Return the plate to the incubator for 2-4 hours. During this time, visible purple precipitates will form in viable cells.[23]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][21]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][21] Read the absorbance at 570 nm using a microplate reader.[22][23]
Data Analysis:
-
Subtract the average absorbance of the medium background control from all other readings.
-
Calculate percent viability: (% Viability) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.
-
Plot percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[4]
Protocol 2: CellTiter-Glo® Luminescent ATP Assay
This homogeneous "add-mix-measure" assay quantifies ATP, indicating the presence of metabolically active cells.[11][12] The reagent lyses cells and provides luciferase and its substrate, generating a luminescent signal proportional to the amount of ATP present.[11]
Caption: Principle of the CellTiter-Glo® luminescent ATP assay.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., from Promega).[11][24]
-
96-well opaque-walled plates (to prevent well-to-well signal crossover).
-
Luminometer or a microplate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Assay Setup: Following cell seeding and compound treatment as described in the MTT protocol (Steps 1 & 2), use opaque-walled plates.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12][24]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][24]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][24] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][24]
-
Measurement: Record the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the medium background control from all other readings.
-
Calculate percent viability: (% Viability) = (Luminescence of Treated Sample / Luminescence of Vehicle Control) * 100.
-
Plot the dose-response curve and determine the IC₅₀ value.
Protocol 3: LDH Release Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[15] The released LDH catalyzes a reaction that results in a colorimetric formazan product, proportional to the level of cytotoxicity.[15][20]
Caption: Workflow for the LDH release cytotoxicity assay.
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, CST, or Sigma-Aldrich).[15][20][25]
-
96-well clear, flat-bottom plates.
-
Lysis Solution (e.g., 10X Triton™ X-100, often included in kits) for the maximum LDH release control.[20]
-
Microplate reader capable of measuring absorbance at ~490 nm.[14][15]
Step-by-Step Methodology:
-
Assay Setup: Seed and treat cells as described previously (MTT Protocol, Steps 1 & 2). Be sure to set up wells for three control groups: Spontaneous LDH Release (vehicle control), Maximum LDH Release, and Background Control (medium only).
-
Induce Maximum Lysis: 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells.
-
Collect Supernatant: After incubation, centrifuge the plate at ~250-400 x g for 5-10 minutes to pellet any detached cells.[15][25]
-
Transfer: Carefully transfer 50-100 µL of supernatant from each well to a corresponding well in a new, clean 96-well plate.[15][20]
-
Add Reaction Mixture: Prepare and add 100 µL of the LDH Reaction Solution to each well containing supernatant.[15][25]
-
Incubation: Incubate the plate, protected from light, at room temperature for up to 30 minutes.[15][25]
Data Analysis:
-
Subtract the background control absorbance from all other values.
-
Calculate percent cytotoxicity: (% Cytotoxicity) = [(Compound-treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.
Protocol 4: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes activated during apoptosis.[16][26] The reagent contains a proluminescent caspase-3/7 substrate; upon cleavage by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[16]
Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.
Materials:
Step-by-Step Methodology:
-
Assay Setup: Seed and treat cells in opaque-walled plates as described previously.
-
Equilibration: Allow the plate to equilibrate to room temperature.
-
Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent and add 100 µL to each well.[18]
-
Incubation: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[18]
-
Measurement: Measure the luminescence. The signal is stable for several hours.[18]
Data Analysis:
-
Subtract the background luminescence (medium + reagent) from all readings.
-
Results are often expressed as "Fold Induction" over the vehicle control: (Fold Induction) = Luminescence of Treated Sample / Luminescence of Vehicle Control.
Conclusion
Characterizing the cytotoxicity of a novel compound like this compound requires a rigorous, multi-faceted approach. By combining assays that measure metabolic activity (MTT), ATP levels (CellTiter-Glo®), membrane integrity (LDH release), and apoptosis (Caspase-Glo® 3/7), researchers can build a comprehensive profile of the compound's biological effects. This integrated strategy provides a self-validating system that enhances the reliability of the data, enables differentiation between cytostatic, necrotic, and apoptotic effects, and ultimately accelerates the drug development process by providing a clearer understanding of a compound's mechanism of action.
References
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]
-
CellTiter-Glo Assay. OUS-research.no. [Link]
-
LDH Cytotoxicity Assay. Bio-protocol. [Link]
-
MTS Cell Proliferation Colorimetric Assay Kit. BioVision Inc. [Link]
-
Principle and applications of the cytotoxicity assay. ResearchGate. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. [Link]
-
Application Note 33: Live/dead staining with FDA and PI. ibidi. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Live/Dead Cell Viability Assay Kit (for Mammalian Cells) (BN00733). Assay Genie. [Link]
-
Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]
-
Cell Viability Assays. Molecular Devices. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
In vitro cytotoxicity test of medical devices. CleanControlling. [Link]
-
Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES. [Link]
Sources
- 1. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. nordicbiolabs.se [nordicbiolabs.se]
- 14. bio-protocol.org [bio-protocol.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 18. promega.com [promega.com]
- 19. tripod.nih.gov [tripod.nih.gov]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. promega.com [promega.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Caspase 3/7 Activity, published on Apr 01, 2025 [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-amino-N-n-octylbenzamide
Welcome to the technical support center for the synthesis of 4-amino-N-n-octylbenzamide. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common challenges encountered during this synthesis. This resource is structured to enhance your experimental outcomes by explaining the causality behind procedural choices, ensuring scientific integrity and reproducibility.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary routes. The selection of a particular route often depends on the availability of starting materials, scalability, and desired purity of the final product.
-
Route A: The Nitro Intermediate Pathway. This is a robust, two-step approach that begins with the acylation of n-octylamine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. This method is often favored for its high-yielding steps and the relative ease of purification of the intermediates.
-
Route B: Direct Amide Coupling. This route involves the direct condensation of 4-aminobenzoic acid and n-octylamine using a coupling reagent. While more direct, this pathway can be susceptible to challenges related to the reactivity of the starting materials and the efficiency of the coupling agents.[1][2]
The following diagram illustrates the two primary synthetic pathways.
Caption: Troubleshooting workflow for the Schotten-Baumann amidation step.
Question 3: My nitro group reduction is sluggish or results in byproducts. What are the best practices?
Answer: The reduction of the nitro group is a critical step. The choice of reducing agent and reaction conditions can significantly impact yield and purity. [3][4]
-
Catalytic Hydrogenation: This is a clean and efficient method.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst. [3][5]Ensure the catalyst is fresh and active.
-
Hydrogen Source: The reaction can be performed under a hydrogen gas atmosphere (typically balloon pressure is sufficient) or by using a hydrogen transfer agent like ammonium formate. [6] * Solvent: Protic solvents like ethanol or methanol are excellent choices for this reduction. [7]* Metal-Mediated Reduction: Reduction using metals like iron powder in the presence of an acid source like ammonium chloride or acetic acid is a classic and cost-effective method. [8][9][10]This method is robust and tolerates a wide range of functional groups. The reaction is typically heated to reflux to ensure completion. [10]
Reduction Method Reagents/Catalyst Typical Solvents Temperature Pros Cons Catalytic Hydrogenation Pd/C, H₂ (gas) Ethanol, Methanol Room Temp High yield, clean reaction, easy workup Requires specialized equipment for H₂, catalyst can be pyrophoric Transfer Hydrogenation Pd/C, Ammonium Formate Methanol/Water Room Temp - 40°C Avoids use of H₂ gas, generally safe May require longer reaction times | Metal Reduction | Fe, NH₄Cl or Acetic Acid | Ethanol/Water | Reflux | Cost-effective, robust, scalable | Workup can be more involved to remove iron salts |
-
Route B: Direct Amide Coupling - Troubleshooting
Question 4: I am attempting the direct coupling of 4-aminobenzoic acid and n-octylamine, but the yield is very low.
Answer: Direct amide coupling often requires activation of the carboxylic acid. [1][2]The low nucleophilicity of the amine and the poor leaving group of the carboxylic acid mean that a coupling reagent is necessary to facilitate the reaction. [11]
-
Causality & Solution (Carboxylic Acid Activation): The innate acidity of the carboxylic acid and the basicity of the amine can form a non-reactive ammonium carboxylate salt. [11]Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group.
-
EDC/HOBt System: A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). [12][13]EDC activates the carboxylic acid, and HOBt suppresses side reactions and minimizes racemization. [14] * HATU/DIPEA System: For more challenging couplings, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a base like N,N-Diisopropylethylamine (DIPEA) is highly effective. [12][15]* Reaction Conditions: These reactions are best performed in anhydrous aprotic polar solvents like DMF or DCM to ensure good solubility of the reactants. [12][16]Running the reaction at room temperature and monitoring by TLC or LC-MS is crucial to determine the optimal reaction time. [15][16]
Coupling Reagent System Base Typical Solvents Key Advantages EDC / HOBt DIPEA or Et₃N DMF, DCM Cost-effective, common, minimizes side reactions [1] HATU DIPEA DMF, Acetonitrile High efficiency for difficult couplings, fast reaction times [15][17] | DCC / DMAP | DMAP (catalytic) | DCM | Effective, but byproduct (DCU) can complicate purification [14]|
-
Detailed Experimental Protocols
Protocol A: Synthesis via Nitro Intermediate Pathway
Step 1: Synthesis of N-n-octyl-4-nitrobenzamide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve n-octylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). [18]2. Cool the mixture to 0°C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress with TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine. [15][19]8. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol. [20] Step 2: Reduction to this compound
-
Dissolve the N-n-octyl-4-nitrobenzamide (1.0 eq) from the previous step in ethanol.
-
Add iron powder (3-5 eq) and a solution of ammonium chloride (1.0 eq) in water.
-
Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 3-5 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound. [15]7. Purify the product by column chromatography on silica gel or recrystallization. [19]
Protocol B: Synthesis via Direct Amide Coupling
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzoic acid (1.0 eq), HOBt (1.1 eq), and n-octylamine (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. [15]5. Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound. [13]
References
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 5. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis method of 4-aminobenzamide - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
- 10. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Lab Reporter [fishersci.se]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. mdpi.com [mdpi.com]
- 23. Schotten-Baumann Reaction [organic-chemistry.org]
- 24. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 25. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 26. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 27. reddit.com [reddit.com]
- 28. reddit.com [reddit.com]
- 29. researchgate.net [researchgate.net]
- 30. byjus.com [byjus.com]
- 31. chemimpex.com [chemimpex.com]
- 32. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 33. mdpi.com [mdpi.com]
- 34. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 35. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. luxembourg-bio.com [luxembourg-bio.com]
- 37. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]
- 38. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 40. pdf.benchchem.com [pdf.benchchem.com]
- 41. researchgate.net [researchgate.net]
- 42. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common side reactions in the synthesis of N-phenylbenzamide derivatives.
Technical Support Center: Synthesis of N-Phenylbenzamide Derivatives
Subject: Troubleshooting Common Side Reactions & Impurities Ticket ID: #AMIDE-SYN-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Scope of the Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of an N-phenylbenzamide derivative (an anilide ) has failed to meet yield or purity specifications.
The Core Chemical Challenge:
Synthesizing N-phenylbenzamides involves coupling an aniline (nucleophile) with a benzoic acid derivative (electrophile). Unlike aliphatic amines, anilines are weak nucleophiles (Conjugate Acid pKa
Implication: The reaction kinetics are slower, making the system highly susceptible to:
-
Competitive Hydrolysis: Water attacks the electrophile faster than the aniline does.
-
Rearrangement: Slow coupling rates with carbodiimides favor the thermodynamic "dead-end" N-acylurea byproduct.
-
Diacylation: If the mono-amide is formed, aggressive electrophiles may acylate the amide nitrogen again (forming an imide).
This guide addresses these specific failure modes.
Module 1: The Acid Chloride Route (Schotten-Baumann)[1]
Context: You are reacting a benzoyl chloride with an aniline in a biphasic system (e.g., DCM/Water or Ether/Water) or a single phase with a base.
Issue A: Low Yield & White Precipitate (Not Product)
Diagnosis: Hydrolysis of the Acid Chloride. The Science: Because anilines are poor nucleophiles, they struggle to compete with water or hydroxide ions for the benzoyl chloride. If the pH is too high (strongly basic), OH⁻ attacks the acid chloride to form benzoic acid. If the pH is too low, the aniline is protonated (anilinium ion) and becomes non-nucleophilic.
Troubleshooting Protocol:
-
The "Goldilocks" pH Window: Maintain pH between 8.0 and 10.0 . This keeps the aniline deprotonated (reactive) but minimizes the concentration of highly nucleophilic OH⁻.
-
Temperature Control: Perform the addition at 0°C . Hydrolysis has a higher activation energy than amidation; cooling favors the kinetic product (amide) over the thermodynamic hydrolysis.
-
Reagent Order: Dissolve the aniline in the organic phase. Add the base concurrently or after the acid chloride to prevent a high local concentration of OH⁻.
Issue B: "Double Mass" Peak (M+Benzoyl)
Diagnosis: Diacylation (Imide Formation). The Science: The N-phenylbenzamide product still possesses an N-H proton. Under forcing conditions (excess acid chloride, high heat, or strong deprotonation by hydride bases), the amide nitrogen acts as a nucleophile, attacking a second equivalent of benzoyl chloride.
Corrective Action:
-
Stoichiometry: Strictly limit benzoyl chloride to 1.0–1.1 equivalents.
-
Base Selection: Switch from strong bases (NaH) to milder bases (Na₂CO₃, Pyridine) that cannot deprotonate the resulting amide (pKa
15-17). -
Hydrolysis of Imide: If the imide is already formed, refluxing in mild aqueous NaOH can selectively hydrolyze the imide bond back to the amide without cleaving the amide bond itself.
Visualization: Schotten-Baumann Decision Tree
Caption: Diagnostic workflow for Acid Chloride (Schotten-Baumann) reactions identifying hydrolysis and diacylation pathways.
Module 2: Carbodiimide Coupling (DCC/EDC)
Context: You are coupling benzoic acid and aniline using DCC or EDC.
Issue: The "Stubborn Urea" Byproduct
Diagnosis: N-Acylurea Formation.[1][2][3] The Science:
-
The acid reacts with DCC to form the O-acylisourea (highly reactive intermediate).[2]
-
Ideally, the aniline attacks this intermediate to form the amide.
-
The Failure Mode: Because aniline is a slow nucleophile, the O-acylisourea has time to undergo an intramolecular rearrangement (O
N acyl migration). This forms stable, unreactive N-acylurea .[2]
Why this is critical for Anilines: The slower the amine, the more time the intermediate has to rearrange. This is the #1 failure mode for N-phenylbenzamide synthesis using DCC.
The Solution: Active Esters You must use an additive like HOBt (1-Hydroxybenzotriazole) or HOAt .
-
Mechanism: HOBt attacks the O-acylisourea immediately, forming an "OBt ester."
-
Benefit: The OBt ester is reactive enough to couple with aniline but stable enough to prevent rearrangement to the N-acylurea.
Visualization: The N-Acylurea Trap
Caption: Mechanism showing how the O-acylisourea intermediate rearranges to the N-acylurea byproduct unless intercepted by HOBt.
Module 3: Regioselectivity (Chemoselectivity)
Context: Your aniline starting material contains a hydroxyl group (e.g., p-aminophenol).
Issue: Ester Formation instead of Amide
Diagnosis: O-Acylation vs. N-Acylation competition. The Science:
-
Thermodynamics: Amides are more stable than esters.
-
Kinetics: Under neutral conditions, the amine is more nucleophilic.[4] However, if you use a base that deprotonates the phenol (pKa
10) but not the aniline, the phenoxide becomes a super-nucleophile, leading to ester formation.
Protocol for N-Selectivity:
-
Avoid Strong Bases: Do not use bases strong enough to deprotonate the phenol. Use weak bases like NaHCO₃ or rely on the aniline's own basicity if using an anhydride.
-
Solvent Choice: Use protic solvents (if possible) or non-polar solvents. Polar aprotic solvents (DMF, DMSO) tend to enhance the nucleophilicity of oxygen anions (phenoxides) by solvating the cation.
Troubleshooting Matrix
| Observation | Probable Cause | Mechanistic Reason | Corrective Action |
| White precipitate, correct Mass + 18 | Hydrolysis | Water competes with weak aniline nucleophile. | Lower Temp (0°C); Use biphasic system; Dry solvents. |
| Mass = Product + Benzoyl group | Diacylation (Imide) | Amide NH proton is acidic enough to react with excess acid chloride. | Reduce acid chloride to 1.0 eq; Use milder base (Pyridine). |
| Insoluble byproduct in DCC reaction | N-Acylurea | Slow aniline kinetics allow O-acylisourea rearrangement. | Mandatory: Add HOBt or HOAt to form active ester. |
| Product is an Ester (if OH present) | O-Acylation | Phenoxide is kinetically faster than aniline. | Control pH < 9; Avoid polar aprotic solvents. |
| Racemization (if chiral) | Oxazolone formation | Cyclization of activated acid intermediate. | Use EDC/HOBt; Avoid excess base; Keep temp low. |
References
-
Montalbetti, C. A., & Falque, V. (2005).[3][5][6][7] Amide bond formation and peptide coupling.[8][3][9] Tetrahedron, 61(46), 10827-10852.[3]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[10] Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Schotten, C. (1884).[8][11] Ueber die Oxydation des Piperidins.[8][11] Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.[8][11] (Foundational text for Schotten-Baumann conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 4-amino-N-n-octylbenzamide
Welcome to the technical support center for the purification of crude 4-amino-N-n-octylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and validated through extensive laboratory experience.
I. Understanding the Molecule and Potential Impurities
This compound is an aromatic amide with both a primary amino group and a long alkyl chain. This amphipathic nature can present unique purification challenges. The primary impurities in a crude sample typically arise from the synthetic route used. For instance, in a standard amide coupling reaction between 4-aminobenzoic acid and n-octylamine, common impurities include:
-
Unreacted Starting Materials: 4-aminobenzoic acid and n-octylamine.
-
Coupling Reagent Byproducts: Such as urea derivatives if carbodiimides (e.g., EDC) are used.[1]
-
Side-Reaction Products: Formation of symmetrical anhydrides of 4-aminobenzoic acid or double acylation products.[2]
-
Color Impurities: Resulting from overheating or side reactions, leading to colored byproducts.[3]
A thorough understanding of the potential impurities is the first step in designing an effective purification strategy.
II. Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the purity of my crude this compound?
A1: Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a quick and inexpensive assessment of the number of components in your crude mixture. A good starting mobile phase for benzamide derivatives is a mixture of ethyl acetate and hexanes.[4] The polarity can be adjusted to achieve good separation, with a target Rf value of approximately 0.3-0.4 for the desired product.[4]
Q2: What are the primary purification techniques for this compound?
A2: The two most common and effective methods are:
-
Recrystallization: This technique is ideal for crystalline solids and relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.[3]
-
Column Chromatography: This method provides excellent separation based on the differential adsorption of the components of the mixture to a stationary phase.[3]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the nature and quantity of impurities.
-
Recrystallization is often the most straightforward and cost-effective method for removing small amounts of impurities from a crystalline solid.[3]
-
Column chromatography is superior for complex mixtures with multiple impurities or when very high purity is required.[3]
Troubleshooting Guide: Recrystallization
Q4: I'm having trouble finding a suitable recrystallization solvent. What should I look for?
A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of this compound, which has both polar (amino and amide groups) and non-polar (n-octyl chain) regions, solvents of moderate polarity are a good starting point. Alcohols like ethanol or isopropanol, or mixtures such as ethanol/water, are often effective.[5] You can also consider solvent systems like toluene/heptane.[5]
Q5: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This can happen if the solution is too concentrated or cools too quickly. To resolve this:
-
Add more solvent: This will decrease the saturation of the solution.[5]
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[5]
-
Use a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate proper crystallization.[5]
Q6: My recrystallization yield is very low. How can I improve it?
A6: Low yield is often due to using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Ensure the solution is cooled sufficiently to maximize crystal formation before filtration. Washing the collected crystals with a large volume of the recrystallization solvent can also lead to product loss; use a minimal amount of ice-cold solvent for washing.[4]
Troubleshooting Guide: Column Chromatography
Q7: What stationary and mobile phases are recommended for column chromatography of this compound?
A7:
-
Stationary Phase: Silica gel is the most common choice for the purification of aromatic amides.[3]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective.[4] The optimal solvent ratio should be determined by TLC, aiming for an Rf of 0.3-0.4 for the desired product.[4]
Q8: My compound is streaking on the TLC plate and the column. What does this indicate?
A8: Streaking often suggests that the compound is interacting too strongly with the silica gel, which can be due to the basicity of the amino group. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent.[6] This will help to deactivate the acidic sites on the silica gel and improve the peak shape.
Q9: I'm having difficulty separating my product from a very similar impurity. What can I do?
A9: If a standard silica gel column with a hexane/ethyl acetate system doesn't provide adequate separation, consider the following:
-
Change the solvent system: Experiment with different solvent mixtures. For example, dichloromethane/methanol can be effective for more polar compounds.[7]
-
Use a different stationary phase: If available, consider using alumina or reverse-phase silica gel.[8]
-
Employ specialized chromatography: Techniques like flash chromatography can provide better resolution.[9]
III. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5] Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.[10]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. A good starting point is a mixture of ethyl acetate and hexanes.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[3]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent (e.g., ethyl acetate).[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[4]
IV. Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification technique.
V. Data Summary
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, cost-effective, scalable.[3] | Can be time-consuming, potential for low yield.[5] | Crystalline solids with minor impurities.[3] |
| Column Chromatography | High resolution, versatile for complex mixtures.[3] | More complex, requires more solvent and time. | Complex mixtures requiring high purity.[3] |
VI. Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11] This chemical is considered hazardous and may cause skin and eye irritation.[11][12]
References
- Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
- Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6 - MDPI. (2017, May 13).
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.).
- Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.).
- Methods for removing color impurities from 2-Ethylbenzamide - Benchchem. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, June 19).
- Separation of Benzamide on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
- Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis - Benchchem. (n.d.).
- 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem - NIH. (n.d.).
- Looking for some advice for purification of diamide : r/Chempros - Reddit. (2020, August 7).
- What is the best technique for amide purification? - ResearchGate. (2020, November 2).
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC. (n.d.).
- How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10).
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022, November 17).
- 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS, 915087-25-1 Safety Data Sheets. (n.d.).
- An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides - Benchchem. (n.d.).
- 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem - NIH. (n.d.).
- How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (2017, March 5).
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
- 4-Aminobenzamide | C7H8N2O | CID 76079 - PubChem. (n.d.).
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
- Amines - Workup - University of Rochester. (n.d.).
- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. (2023, February 28).
- Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide - Benchchem. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
- Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization - Benchchem. (n.d.).
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
- The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (n.d.).
- US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents. (n.d.).
- (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.).
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Benzamide Synthesis Technical Support Center: Troubleshooting Low Product Formation
Welcome to the technical support center dedicated to troubleshooting the synthesis of benzamide. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in achieving optimal yields and purity. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My benzamide yield is consistently low. What are the most common culprits?
Low yields in benzamide synthesis can often be traced back to a few key areas: hydrolysis of the starting material, incomplete reaction, or loss of product during the workup and purification stages.[1] The most prevalent laboratory method for synthesizing benzamide is the reaction of benzoyl chloride with ammonia.[1][2][3] A primary competing reaction is the hydrolysis of benzoyl chloride to the unreactive benzoic acid.[1][3][4]
Q2: I've identified benzoic acid as a major contaminant in my product. How can I prevent its formation and remove it?
The presence of benzoic acid is a clear indicator that your benzoyl chloride starting material is hydrolyzing.[1][4] To mitigate this, ensure all your glassware is thoroughly dried and that you are using anhydrous solvents.[1][4] Performing the reaction at a lower temperature can also slow the rate of hydrolysis.[1]
If benzoic acid has already formed, it can be removed during the workup. Washing the crude product with a dilute base, such as a saturated sodium bicarbonate solution, will convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which can then be separated in the aqueous layer.[1][3][5]
Q3: The reaction between benzoyl chloride and ammonia is highly exothermic and difficult to control. What are the best practices for managing this?
The reaction between benzoyl chloride and concentrated ammonia is indeed rapid and highly exothermic.[2][6] To maintain control, it is crucial to add the benzoyl chloride to the ammonia solution slowly and in small portions, with vigorous stirring or shaking.[1][2][6] The reaction should be carried out in a flask that can be cooled, for instance, in an ice bath or under cold running water, to effectively dissipate the heat generated.[2][3][6]
Q4: Besides hydrolysis, what other side reactions should I be aware of?
Another potential side reaction is the over-acylation (or diacylation) of the newly formed benzamide with another molecule of benzoyl chloride, leading to the formation of N-benzoylbenzamide.[1][7] This is more likely to occur if an excess of benzoyl chloride is used or if the reaction temperature is too high.[1][7] To prevent this, add the benzoyl chloride dropwise to the amine solution to avoid localized high concentrations and maintain a low reaction temperature.[1]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of potential issues and their corresponding solutions.
Issue 1: Low or No Product Formation
If you are experiencing a very low yield or no product at all, consider the following:
-
Reagent Quality: Benzoyl chloride is highly sensitive to moisture and can hydrolyze over time if not stored properly.[2] Ensure you are using a fresh bottle or have properly stored your existing stock. The ammonia solution should also be of an appropriate concentration.
-
Protonation of Amine: The reaction of benzoyl chloride with ammonia produces hydrochloric acid (HCl) as a byproduct.[4][8] This HCl can react with the unreacted ammonia, protonating it to form the ammonium ion (NH₄⁺), which is not nucleophilic and will not react with benzoyl chloride.[4] To counteract this, at least two equivalents of ammonia must be used: one to act as the nucleophile and the other to neutralize the HCl formed.[9] Alternatively, a base like sodium hydroxide can be added to neutralize the acid, a technique often employed in the Schotten-Baumann reaction.[3][4][8]
-
Insufficient Mixing: In biphasic systems, where the benzoyl chloride may be in an organic solvent and the ammonia in an aqueous phase, vigorous stirring is essential to maximize the contact between the reactants.[2][4]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for diagnosing and resolving low yield issues in benzamide synthesis.
Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.
Key Reaction and Side Reaction Pathways
Understanding the underlying chemical transformations is crucial for effective troubleshooting.
Caption: The desired synthesis pathway versus the common hydrolysis side reaction.
Data Summary Table
The choice of solvent is critical for both the reaction and the subsequent purification.
| Solvent | Boiling Point (°C) | Key Characteristics for Benzamide Synthesis |
| Water | 100 | Excellent for recrystallizing the final product; benzamide has low solubility in cold water and high solubility in hot water.[2][10] |
| Ethanol/Water | Varies | A mixed solvent system can be effective for recrystallization if the product oils out or is too soluble in pure hot water.[4] |
| Dichloromethane (DCM) | 40 | Often used as the organic phase in a two-phase Schotten-Baumann reaction.[2] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia[3][6]
-
In a conical flask, place 10 mL of concentrated aqueous ammonia.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.[3]
-
Slowly and in small portions, add 2 mL of benzoyl chloride to the flask while continuously and vigorously shaking.[3][6]
-
After the addition is complete, continue to shake the mixture for an additional 15 minutes to ensure the reaction goes to completion.[2][3]
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove soluble impurities like ammonium chloride.[3]
-
Purify the crude product by recrystallization from hot water to obtain pure benzamide crystals.[2][3][7]
Protocol 2: Purification of Benzamide Contaminated with Benzoic Acid[3]
-
Dissolve the impure benzamide in a suitable organic solvent, such as dichloromethane, in a separatory funnel.
-
Add a saturated solution of sodium bicarbonate to the separatory funnel and shake vigorously. This will convert the benzoic acid into the water-soluble sodium benzoate.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with the sodium bicarbonate solution.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield the purified benzamide.
References
- Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?
- Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
- Benchchem. (2025, December). optimization of reaction conditions for benzamide synthesis.
- Benchchem. (n.d.). dealing with byproduct formation in benzamide synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
- ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI.
- Smolecule. (n.d.). troubleshooting hydrobenzamide formation.
- Brainly.com. (2023, August 9). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium.
- Turito. (2026, January 8). Benzoyl chloride on treatment with ammonia gives.
- (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16.
- ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
- Chegg.com. (2022, February 23). Solved 8. When benzoyl chloride reacts with ammonia to form.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. globalconference.info [globalconference.info]
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- 9. chegg.com [chegg.com]
- 10. brainly.com [brainly.com]
Optimizing reaction conditions for Schotten-Baumann synthesis of benzamides.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Optimization of Biphasic Acylation Conditions
Introduction: The Engineering of Amide Bonds
Welcome to the Advanced Synthesis Support Module. You are likely here because your Schotten-Baumann reaction—classically reliable—is suffering from low yields, stubborn emulsions, or competitive hydrolysis.
As Senior Application Scientists, we view the Schotten-Baumann not just as a reaction, but as a competition between two nucleophiles : your amine and the hydroxide ion. Success relies on engineering the reaction environment (solvent interface, pH window, and temperature) to favor the amine while suppressing the inevitable background hydrolysis of benzoyl chloride.[1]
This guide moves beyond "add A to B" and focuses on the kinetic control required for high-efficiency benzamide synthesis.
Module 1: Pre-Reaction Optimization (The Setup)
Before you begin, you must select a solvent system and base that aligns with your substrate's solubility and the principles of Green Chemistry.
Solvent Selection: The Biphasic Interface
The reaction occurs at the interface or via phase transfer. The organic solvent must dissolve the acid chloride and the amide product, while the aqueous phase handles the base and salt byproducts.[1]
| Solvent System | Performance Rating | Application Notes |
| DCM / Water | ★★★★☆ (Traditional) | Standard. Excellent solubility for most benzamides. High density facilitates separation. Drawback: Environmental hazard; emulsion risk. |
| 2-MeTHF / Water | ★★★★★ (Recommended) | Green Alternative. 2-Methyltetrahydrofuran is bio-derived, separates cleanly from water (better than THF), and has higher stability.[2][3] |
| EtOAc / Water | ★★★☆☆ (Conditional) | Acceptable. Good for polar amides. Risk: Ethyl acetate can hydrolyze at high pH (>12), contaminating the product. |
| Toluene / Water | ★★★☆☆ (Specific) | Low Solubility. Good for lipophilic amines but often requires heat to dissolve the product, which increases hydrolysis risk. |
The pH "Goldilocks" Zone
Controlling pH is the single most critical variable.
-
pH < 7: Amine is protonated (
) and becomes non-nucleophilic. Reaction stops. -
pH > 11: Hydroxide concentration is high. Hydrolysis of benzoyl chloride (
) becomes the dominant pathway. Yield drops. -
Target: Maintain pH 8–10 . This ensures the amine is free (
) while minimizing hydroxide attack.
Module 2: Standard Operating Procedure (SOP)
Protocol ID: SB-BENZ-01 Objective: Synthesis of N-substituted benzamide with minimized hydrolysis.
Reagents
-
Amine (1.0 equiv)
-
Benzoyl Chloride (1.1 – 1.2 equiv)
-
Base: 10% NaOH (aq) or saturated
-
Solvent: 2-MeTHF or DCM
Step-by-Step Execution
-
The Charge: Dissolve the amine (1.0 equiv) in the organic solvent. Add an equal volume of the aqueous base.
-
Why: This establishes the biphasic system immediately.
-
-
Thermal Control: Cool the mixture to 0–5 °C (ice bath).
-
Why: Hydrolysis has a higher activation energy than amidation. Low temperature kinetically favors amide formation.
-
-
Controlled Addition: Add Benzoyl Chloride dropwise over 15–30 minutes. Vigorous stirring is mandatory.
-
Why: Rapid addition creates local "hotspots" of acid chloride that hydrolyze instantly. Vigorous stirring maximizes the interfacial surface area.[4]
-
-
The pH Monitor: Check pH periodically. If it drops below 8, add supplementary base.
-
Tip: Use an internal indicator (like phenolphthalein) or a pH probe if scaling up.
-
-
The Quench: Allow to warm to room temperature and stir for 1 hour.
-
Validation: TLC should show disappearance of amine. If amine remains, add 0.1 equiv more acid chloride.
-
Module 3: Visualization of Competitive Pathways
Understanding the competition between your amine and the water/base is key to troubleshooting.
Figure 1: Reaction pathway analysis. Note the red dashed line representing the competitive hydrolysis pathway triggered by high pH or temperature.
Module 4: Troubleshooting & FAQs
Issue 1: "My yield is low (<50%), and I see a lot of white solid that isn't my product."
Diagnosis: You likely suffered from Runaway Hydrolysis . The white solid is Benzoic Acid (or its salt).
-
Cause: The base was too strong (pH > 12) or the temperature was too high during addition.
-
Solution:
-
Switch from NaOH to a milder base like Sodium Carbonate (
) or Sodium Bicarbonate ( ) . These buffer the reaction naturally at pH 8–9. -
Ensure the acid chloride is fresh. Old bottles often contain hydrolyzed benzoic acid crystals already.
-
Issue 2: "I have a thick, inseparable emulsion during workup."
Diagnosis: Surfactant effect caused by the amide product or amphiphilic impurities aligning at the interface.
-
Immediate Fix:
-
Filtration: Filter the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.
-
Salting Out: Add saturated brine (NaCl) to the aqueous layer. This increases the density difference and forces organics out of the water phase.
-
-
Prevention: Avoid vigorous shaking in a separatory funnel; use a magnetic stir bar during reaction and gentle inversion during extraction.
Issue 3: "My product smells like almonds and has an oil that won't crystallize."
Diagnosis: Unreacted Benzoyl Chloride (Almond smell) or Benzonitrile impurities.
-
Solution:
-
The Ammonia Wash: Add 2M aqueous ammonia (ammonium hydroxide) to the reaction mixture and stir for 15 minutes. This converts excess benzoyl chloride into Benzamide (unsubstituted), which is water-soluble (in hot water) or easily separated by chromatography, unlike the reactive acid chloride.
-
Base Wash: Wash the organic layer with 1M NaOH. This converts any benzoic acid byproduct into sodium benzoate, which washes away in the water.
-
Module 5: Advanced Optimization Logic
When standard protocols fail, apply these logic gates to determine the necessary modification.
Figure 2: Decision matrix for difficult substrates. DMAP = 4-Dimethylaminopyridine; TBAB = Tetrabutylammonium bromide.
Technique Spotlight: Phase Transfer Catalysis (PTC)
If your amine is highly lipophilic and the base is strictly aqueous, the reaction rate may be diffusion-limited.
-
Add: 1–5 mol% of Tetrabutylammonium bromide (TBAB) .
-
Mechanism: TBAB transports hydroxide ions into the organic interface or helps solubilize the amine at the interface, significantly accelerating the reaction without increasing hydrolysis rates [1].
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5][6] Longman Scientific & Technical. (See Section 6.15: Aromatic Amides).
-
Pace, V., et al. (2014). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[2][7][8] ChemSusChem, 7(5). (Green solvent validation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[9] Oxford University Press. (Mechanistic grounding of nucleophilic acyl substitution).
-
Agrawal, A., et al. (2021). "Kinetic study and modeling of the Schotten–Baumann synthesis... using phase-transfer catalysts."[10][11] Reaction Chemistry & Engineering. (Kinetics and PTC optimization).
For further assistance, please contact the BenchChem Application Engineering Team.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
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- 5. ia601306.us.archive.org [ia601306.us.archive.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
How to resolve solubility issues of 4-amino-N-n-octylbenzamide for biological assays.
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Assay Optimization for 4-amino-N-n-octylbenzamide
Technical Support Center: Solubility Optimization Guide
Compound: this compound Chemical Class: Lipophilic Benzamide Derivative Primary Challenge: Aqueous precipitation during biological assay formulation.
Executive Summary & Chemical Context
This compound is a structural hybrid containing a polar benzamide head group and a highly lipophilic n-octyl (C8) tail. While the amino group (
The Core Problem: In biological assays, this compound suffers from "Solvent Shock."[1] When a concentrated stock (dissolved in DMSO) is introduced to an aqueous buffer, the solvent environment shifts rapidly from hydrophobic to hydrophilic. The octyl tails aggregate to minimize water contact, causing the compound to "crash out" of solution immediately, often forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.
Troubleshooting Guide (Q&A Format)
Q1: I see a fine precipitate immediately after adding the DMSO stock to my cell culture media. Why?
Diagnosis: You are likely performing a "direct spike" addition where the local concentration of the compound exceeds its solubility limit before it can disperse. The Mechanism: As the DMSO droplet hits the water, DMSO diffuses away rapidly. The remaining compound molecules are left "stranded" in water. Due to the hydrophobic effect, they aggregate instantly.
Corrective Protocol: The "Intermediate Shift" Method Do not pipette directly from 100% DMSO stock into the final well.
-
Prepare a 1000x Stock: Dissolve this compound in anhydrous DMSO (e.g., 10 mM).
-
Create a 10x Intermediate: Dilute the stock 1:100 into a "transition solvent" compatible with your assay (e.g., culture media containing 5-10% serum or 1% BSA). The proteins act as carriers.
-
Final Dilution: Add this 10x intermediate to your final wells.
-
Result: The gradual polarity shift allows serum albumin to sequester the hydrophobic octyl tail, preventing aggregation.
-
Q2: My stock solution freezes or precipitates in the fridge (4°C). Is it degraded?
Diagnosis: No, it is likely a physical phase change. DMSO has a freezing point of 19°C. Technical Insight: Storing DMSO stocks at 4°C often results in repeated freeze-thaw cycles as the fridge cycles, or simply solidifying. This promotes crystal nucleation. Solution:
-
Store stocks at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.
-
Before use, warm to 37°C and vortex vigorously. Ensure the solution is optically clear before pipetting.
Q3: Can I use Cyclodextrins to improve solubility?
Diagnosis: Yes, this is the gold standard for alkyl-benzamides.
Recommendation: Use Hydroxypropyl-
-
Why: The hydrophobic octyl chain of your compound fits snugly inside the toroid cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
-
Protocol:
-
Prepare a 20-40% (w/v) HP-
-CD solution in water/buffer. -
Dissolve your compound in this vehicle with sonication (30 mins).
-
Filter sterilize (0.22
m).[3]
-
Note: This allows for solvent-free formulations (0% DMSO), which is ideal for sensitive cell lines.
-
Quantitative Data & Solubility Thresholds
The following data summarizes the solubility limits and vehicle tolerance.
| Solvent / Vehicle | Solubility Limit (Approx.) | Biological Compatibility | Notes |
| Anhydrous DMSO | > 50 mM | Low (< 0.5% v/v final) | Standard stock solvent. Hygroscopic. |
| Ethanol (100%) | ~ 20 mM | Low (< 0.5% v/v final) | Alternative to DMSO; evaporates faster. |
| PBS (pH 7.4) | < 10 | High | Insoluble . Do not use for stocks. |
| PBS + 0.1% BSA | ~ 50-100 | High | Albumin binds the octyl chain. |
| 20% HP- | ~ 1-5 mM | High | Best for high-dose animal/cell studies. |
Visualization: Solubilization Workflows
Figure 1: Optimal Dilution Strategy
This flowchart illustrates the decision logic for preparing the compound to avoid precipitation.
Caption: Decision matrix for solubilizing lipophilic benzamides based on required final concentration.
Figure 2: The "Solvent Shock" Mechanism
Understanding why precipitation happens is key to preventing it.
Caption: Mechanism of precipitation vs. stable dispersion in aqueous environments.
Experimental Protocol: Preparation of 10 mM Stock
Materials:
-
This compound (Solid)
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)
-
Borosilicate glass vials (Amber)
Procedure:
-
Weighing: Accurately weigh 2.48 mg of compound (MW
248.36 g/mol ) into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage as lipophilic compounds can leach into plastic. -
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.
-
Verification: Hold the vial up to a light source. The solution must be crystal clear.
-
Storage: Aliquot into 50
L volumes in amber tubes. Store at -20°C. Do not refreeze thawed aliquots.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Preventing Compound Precipitation in Cell Culture Media. Retrieved from
-
National Institutes of Health (NIH). (2004). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from
-
Sigma-Aldrich. (2025). Troubleshooting Precipitates in Cell Culture. Retrieved from
-
PubChem. (2025).[5] 4-Amino-N-phenylbenzamide (Structural Analog Data). Retrieved from
-
Environmental Protection Agency (EPA). (2025). Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- Properties. Retrieved from
Sources
Technical Support Center: A Guide to the Stability Testing of 4-amino-N-n-octylbenzamide in Aqueous Solutions
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the stability testing of 4-amino-N-n-octylbenzamide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both foundational knowledge and practical solutions to challenges encountered during experimentation. Our focus is on explaining the causality behind experimental choices, ensuring the integrity of your results, and grounding protocols in established scientific principles.
Section 1: Foundational FAQs - Understanding Your Molecule
This section addresses the inherent chemical properties of this compound that are critical for designing a meaningful stability study.
Q1: What are the key structural features of this compound that influence its stability in aqueous solutions?
A1: The stability of this compound is primarily governed by three structural features:
-
The Amide Linkage: Amide bonds are generally stable but are susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into a carboxylic acid and an amine.[1][2][3] While amides are the most stable of the carboxylic acid derivatives, this pathway is often the primary chemical degradation route in aqueous solutions.[4]
-
The Aromatic Amine Group: The primary amino group (-NH2) attached to the benzene ring is a potential site for oxidation. This can lead to the formation of colored degradation products and a loss of potency. The basicity of this group also influences the molecule's interaction with analytical columns, often causing peak tailing in HPLC analysis.[5]
-
The N-n-octyl Chain: This long, non-polar alkyl chain renders the molecule highly hydrophobic. This significantly reduces its aqueous solubility, presenting a major challenge for creating homogenous solutions for stability testing and formulation.[6]
Q2: Why is the aqueous solubility of this compound so low, and how does this impact the design of a stability study?
A2: The low aqueous solubility is a direct consequence of the hydrophobic eight-carbon n-octyl chain, which dominates the molecule's physical properties. This is a common challenge for drugs in the Biopharmaceutics Classification System (BCS) Class II and IV.[6] This has several critical implications for stability testing:
-
Necessity of Co-solvents: It is often impossible to achieve the desired concentration in purely aqueous buffers. Therefore, the use of organic co-solvents (e.g., methanol, acetonitrile, DMSO) is required.
-
Co-solvent Selection is Critical: The chosen co-solvent must not react with the drug substance or degrade under the stress conditions.[7] For example, using methanol in acidic solutions at high temperatures could lead to esterification of any carboxylic acid degradants, complicating the impurity profile.
-
Impact on Degradation Kinetics: The presence and concentration of a co-solvent can alter the rate and mechanism of degradation reactions compared to a purely aqueous system. It is crucial to document the exact composition of the solution used.
Q3: What are the primary degradation pathways I should anticipate for this compound?
A3: Based on its structure, you should primarily monitor for two degradation pathways:
-
Hydrolysis: The cleavage of the amide bond is the most probable chemical degradation route. Under acidic conditions, it yields 4-aminobenzoic acid and the ammonium salt of n-octylamine.[1][8] Under basic conditions, it produces the salt of 4-aminobenzoic acid and free n-octylamine.[1][3]
-
Oxidation: The aromatic amine can be susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions. This can lead to complex degradation profiles and the formation of colored impurities.
Section 2: Designing a Robust Stability Study
This section provides actionable protocols and guidance for setting up a comprehensive stability study that aligns with regulatory expectations, such as those from the International Council for Harmonisation (ICH).
Q4: How do I design a forced degradation (stress testing) study to identify potential degradants and establish a stability-indicating analytical method?
A4: Forced degradation studies are essential to understand a molecule's vulnerabilities and to ensure your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[9][10][11] The goal is to achieve a target degradation of 5-20%.[12] If degradation is too extensive (>20%), the conditions should be made milder.[10]
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition below, mix the stock solution with the stressor solution, typically to a final API concentration of 100-200 µg/mL. Include a control sample stored at room temperature or refrigerated, protected from light.
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | To investigate degradation via acid-catalyzed hydrolysis of the amide bond.[9][12] |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80 °C | To investigate degradation via base-catalyzed hydrolysis of the amide bond.[1][12] |
| Oxidation | 3-6% H₂O₂, room temperature | To assess susceptibility to oxidation, primarily at the aromatic amine.[12] |
| Thermal Stress | Stored at 80 °C (in solution and as solid) | To evaluate the intrinsic thermal stability of the molecule.[12] |
| Photostability | Exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/m²) | To determine if the molecule is light-sensitive, which can induce photo-oxidation or other degradations.[13][14] |
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation and protect the analytical column.
-
Analysis: Analyze all samples, including the control, using a validated, stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Q5: What are the standard ICH long-term and accelerated stability study conditions?
A5: Formal stability studies are performed to establish a re-test period or shelf life.[15] The conditions are based on the climatic zone where the product will be marketed. For a global dossier, the following conditions are typically used.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][15] |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[13][15] |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[13][15] |
RH = Relative Humidity. These studies should be conducted on the drug substance stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[16]
Q6: How many batches of the drug substance are required for a formal stability study to support a regulatory submission?
A6: According to ICH guideline Q1A(R2), data from formal stability studies should be provided on at least three primary batches of the drug substance.[15][16] These batches should be manufactured at a minimum of pilot scale using the same synthetic route and a process that simulates the final production process.[15][16]
Section 3: Analytical Method Troubleshooting (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for stability analysis. This section addresses common problems encountered when analyzing this compound.
Q7: I'm observing significant peak tailing for the main compound peak. What is the cause and how can I fix it?
A7: This is a classic problem when analyzing basic compounds on silica-based reversed-phase columns.
-
Cause: The primary aromatic amine in your molecule is basic. At mid-range pH, it can be protonated and undergo secondary ionic interactions with deprotonated, acidic silanol groups on the surface of the C18 packing material. This causes a portion of the analyte molecules to lag behind, resulting in a tailing peak.[17]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to ~2.5-3.0 using an additive like formic acid or phosphoric acid. At this low pH, most silanol groups are protonated and non-ionic, minimizing the secondary interactions.[5]
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.[17]
-
Use a Modern Column: Employ a high-purity, end-capped column or a column with a different stationary phase (e.g., a hybrid or polymer-based column) designed to minimize silanol interactions.
-
Q8: My sample doesn't fully dissolve in the mobile phase, leading to inconsistent results and high backpressure. What should I do?
A8: This is expected due to the compound's poor aqueous solubility.
-
Cause: The high hydrophobicity of the n-octyl chain prevents the molecule from dissolving in typical reversed-phase mobile phases, which often have a high aqueous content at the start of a gradient. Injecting a suspension can block column frits and lead to irreproducible results.[18]
-
Solutions:
-
Use a Compatible Injection Solvent: Dissolve the sample in a solvent that is strong enough to ensure complete solubilization but as weak as possible chromatographically. Good choices include pure acetonitrile, methanol, or a mixture with a small amount of DMSO. Always use the minimum volume necessary.
-
Beware of Solvent Effects: Injecting a large volume of a solvent that is much stronger than the mobile phase can cause peak distortion (fronting or splitting). If this occurs, reduce the injection volume or dilute the sample in a solvent that more closely matches the initial mobile phase composition.
-
Filter Your Samples: Always filter samples through a 0.22 or 0.45 µm filter compatible with your sample solvent before injection to remove any particulate matter.
-
Q9: I'm seeing poor resolution between the parent this compound peak and a degradant peak. How can I improve the separation?
A9: Achieving adequate resolution is fundamental for an accurate stability-indicating method.
-
Cause: The chromatographic conditions are insufficient to separate two structurally similar compounds.
-
Solutions:
-
Optimize the Mobile Phase: Adjust the gradient slope. A shallower gradient provides more time for separation. If using isocratic elution, decrease the percentage of the organic solvent to increase the retention and resolution of early-eluting peaks.[17]
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. This can alter the elution order and improve separation between critical pairs.[17]
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, at the cost of a longer run time.[17]
-
Try a Different Column: If mobile phase optimizations fail, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., Phenyl-Hexyl for aromatic compounds) or one with a smaller particle size (e.g., sub-2 µm) for higher efficiency.[17]
-
Section 4: Data Interpretation & Degradation Pathway
The final step is to understand the data you've generated.
Q11: What are the expected chemical structures of the primary acid and base hydrolysis products?
A11: The hydrolysis of the amide bond in this compound results in the formation of 4-aminobenzoic acid and n-octylamine. This is a key degradation pathway to monitor.
Caption: Primary hydrolysis pathway of this compound.
Q12: How should I manage and evaluate the data from my long-term stability study?
A12: Proper data evaluation is crucial for establishing the re-test period.
-
Mass Balance: In early-stage studies, attempt to achieve mass balance. The sum of the increase in all degradation products should approximately equal the decrease in the parent API. This helps ensure no major degradants are going undetected.
-
Trend Analysis: Plot the assay value and the levels of each degradation product versus time. Evaluate these trends to determine if significant changes are occurring. A "significant change" is often defined as a 5% change in assay from its initial value or failure to meet any other acceptance criteria.
-
Establish a Re-test Period: The re-test period is the time during which the drug substance is expected to remain within its established specifications when stored under the defined conditions.[16] This is determined by analyzing the long-term stability data and, if necessary, using statistical analysis to extrapolate the trend line to the specification limit.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH. Quality Guidelines.
- Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
- ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.
- (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
- PMC. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
- ResearchGate. Acid hydrolysis of benzamides in <60 wt% H2SO4.
- Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- News-Medical. (2026, January 21). Five stability risks that can undermine drug formulation.
- Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- YouTube. (2019, January 15). mechanism of amide hydrolysis.
- PubChem. 4-Amino-N-methylbenzamide.
- PubChem. 4-Amino-N-phenylbenzamide.
- HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- My Website. (2025, September 2). Are You Accounting for These Stability Risks in Drug Formulation?.
- ijprajournal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- ChemScene. 4-Amino-N-ethylbenzamide.
- MilliporeSigma. N-(4-Amino-2,5-diethoxyphenyl)benzamide.
- Chemsrc. (2025, August 25). 4-Amino-N-(4-aminophenyl)benzamide.
- Tokyo Chemical Industry. 4-Amino-N-methylbenzamide.
- PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
- (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS.
- ResearchGate. (PDF) Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
- Benchchem. An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide.
- Pharmsky. (2025, November 21). How Formulation Decisions Impact Drug Stability and Bioavailability.
- (2012, March 17). Stability Testing of Pharmaceutical Products.
- 7.3 Amino Acid Analysis.
- Jay C. McLaughlin. Experiment 27 - Amines and Amides.
- Benchchem. Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.
- The Solubility of Amino Acids in Various Solvent Systems.
- Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
- OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
- BioCrick. 4-Amino-N-methylbenzamide.
- PubMed. (2002, July 20). Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 5. agilent.com [agilent.com]
- 6. news-medical.net [news-medical.net]
- 7. ajpsonline.com [ajpsonline.com]
- 8. youtube.com [youtube.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. onyxipca.com [onyxipca.com]
- 11. biomedres.us [biomedres.us]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. database.ich.org [database.ich.org]
- 16. scribd.com [scribd.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
Avoiding common pitfalls in the workup of 4-amino-N-n-octylbenzamide reactions.
Welcome to the technical support center for the synthesis and workup of 4-amino-N-n-octylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this amide coupling reaction. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, little to no this compound is isolated.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider extending the reaction time or moderately increasing the temperature. Ensure accurate measurement of starting materials. |
| Poor Quality Reagents | Impurities in 4-aminobenzoic acid or n-octylamine can interfere with the reaction. The coupling agent may have degraded. | Use freshly purified starting materials. Verify the purity of your reagents via appropriate analytical techniques (e.g., NMR, melting point). Store coupling agents under anhydrous conditions and use a fresh bottle if degradation is suspected. |
| Acid-Base Neutralization | A primary amine can act as a base and deprotonate the carboxylic acid, forming an unreactive ammonium carboxylate salt.[2][3][4] | This is a common issue when attempting to directly react a carboxylic acid and an amine without an activating agent. The use of a coupling agent is essential to prevent this acid-base reaction and activate the carboxylic acid for nucleophilic attack.[2][5] |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction with carbodiimide coupling agents is the formation of a stable N-acylurea.[1] | The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea and improve yield.[1][6] |
Issue 2: Presence of Impurities in the Final Product
Symptom: The isolated product shows extra peaks in NMR or spots on TLC, indicating the presence of contaminants.
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Materials | The reaction did not go to completion, leaving unreacted 4-aminobenzoic acid or n-octylamine. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use an appropriate purification method, such as column chromatography, to separate the product from the starting materials.[7] |
| Byproduct from Coupling Agent | Carbodiimide coupling agents like DCC and EDC form urea byproducts (DCU and EDU, respectively).[1][3] DCU is notoriously difficult to remove by chromatography.[3] | If using DCC, the insoluble DCU can often be removed by filtration. For EDC, the water-soluble EDU can be removed by an aqueous workup.[1][3] Consider using a coupling agent that generates a more easily removable byproduct. |
| N-acylurea Formation | The O-acylisourea intermediate can rearrange to a stable N-acylurea, which can be difficult to separate from the desired amide product.[1] | The addition of HOBt can minimize this side reaction.[1] Careful column chromatography may be required for separation. |
Issue 3: Difficulty in Product Isolation and Purification
Symptom: Challenges encountered during the workup and purification stages, such as emulsion formation during extraction or poor separation during chromatography.
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | The presence of both polar (amino and amide groups) and non-polar (n-octyl chain) functionalities in the product and byproducts can lead to the formation of stable emulsions during aqueous extraction. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[8] Alternatively, filter the mixture through a pad of Celite. |
| Poor Chromatographic Separation | The product and impurities may have similar polarities, making separation by column chromatography challenging. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Ensure the crude product is properly dried and free of high-boiling solvents before loading onto the column. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
1. Why is a direct reaction between 4-aminobenzoic acid and n-octylamine generally not effective?
Directly mixing a carboxylic acid and an amine leads to a rapid acid-base reaction, forming an ammonium carboxylate salt.[2][3][4] This salt is generally unreactive towards amide bond formation under mild conditions. While heating the salt to high temperatures can drive off water and form the amide, this method is often harsh and can lead to side products.[2][4]
2. What is the role of a coupling agent in this reaction?
A coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2][5] Carbodiimides like DCC and EDC are commonly used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then attacked by the amine to form the amide bond.
3. What are the advantages of using EDC over DCC?
While both are effective, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) offers a significant advantage in terms of byproduct removal. The urea byproduct of EDC (EDU) is water-soluble and can be easily removed with an aqueous workup.[1][3] In contrast, the byproduct of DCC (DCU) is a waxy solid that is poorly soluble in most organic solvents, making its removal more challenging.[3]
4. How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-aminobenzoic acid and n-octylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]
5. What are some suitable solvents for this reaction?
Anhydrous aprotic solvents are typically used for amide coupling reactions. Common choices include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).[1][9] The choice of solvent can influence reaction rates and solubility of reagents.
III. Experimental Protocols
Standard Protocol for this compound Synthesis using EDC/HOBt
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
4-Aminobenzoic acid
-
n-Octylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add n-octylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.[1]
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1][8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[7]
-
Characterize the purified product using analytical techniques such as NMR, IR, and mass spectrometry.[7]
IV. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the EDC/HOBt mediated amide bond formation.
Caption: EDC/HOBt mediated amide coupling mechanism.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting workflow for synthesis.
V. References
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]
-
Jean-Jacques, V., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from Chemistry Steps. [Link]
-
Lin, W.-C., et al. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. Polymers. [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from Chemistry LibreTexts. [Link]
-
Organic Syntheses. Procedure. Retrieved from Organic Syntheses. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from Master Organic Chemistry. [Link]
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Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry. [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules. [Link]
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Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]
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Arkat USA, Inc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from Arkat USA, Inc. [Link]
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LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from Chemistry LibreTexts. [Link]
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Bezwada Biomedical. HYDROLYSABLE AMINES “Linkers and Crosslinkers”. Retrieved from Bezwada Biomedical. [Link]
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Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from Wikipedia. [Link]
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Royal Society of Chemistry. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from RSC Publishing. [Link]
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AIR Unimi. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from AIR Unimi. [Link]
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ResearchGate. (2018, January 30). Carboxylic acid react with amine?. Retrieved from ResearchGate. [Link]
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AAPPTEC. Coupling Reagents. Retrieved from AAPPTEC. [Link]
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Ukrainian Biopharmaceutical Journal. (2022, August 1). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Retrieved from Ukrainian Biopharmaceutical Journal. [Link]
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Royal Society of Chemistry. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Retrieved from RSC Publishing. [Link]
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Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Retrieved from Google Patents.
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ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from ResearchGate. [Link]
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Technical Support Center: Monitoring the Synthesis of 4-amino-N-n-octylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for monitoring the progress of the 4-amino-N-n-octylbenzamide synthesis reaction. It offers practical, field-tested advice, troubleshooting guides, and detailed protocols to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions: Core Monitoring Techniques
Q1: What are the primary methods for monitoring the progress of the this compound synthesis?
The most common and effective methods for monitoring this amide coupling reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For more detailed structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be employed, though they are less commonly used for real-time progress tracking.
Q2: How is Thin-Layer Chromatography (TLC) used for real-time reaction monitoring?
TLC is the most rapid and cost-effective method for qualitatively monitoring the reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the consumption of the starting materials (4-aminobenzoic acid and n-octylamine) and the formation of the product (this compound). The progress is determined by comparing the relative intensity of the spots corresponding to the starting materials and the product over time.[1][2][3] A detailed protocol is provided in a later section.
Q3: When is High-Performance Liquid Chromatography (HPLC) a better choice than TLC?
HPLC is preferred when quantitative data is required or when the components of the reaction mixture have very similar retention factors (Rf) on TLC, making them difficult to resolve.[4][5] HPLC provides superior resolution and allows for the precise quantification of reactants and products, which is crucial for kinetic studies or when high purity is essential for the final product.[6]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to monitor the reaction? How?
Yes, ¹H NMR spectroscopy can be used to monitor the reaction's progress. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of signals corresponding to the starting materials and the appearance of new signals characteristic of the this compound product. For instance, the appearance of a new amide N-H proton signal and shifts in the aromatic protons can be indicative of product formation.[7][8] This method is highly accurate for determining the conversion ratio but is more time-consuming and requires access to an NMR spectrometer.[9]
Q5: What role does Fourier-Transform Infrared (FTIR) Spectroscopy play?
FTIR is useful for confirming the formation of the amide bond. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong carbonyl (C=O) stretch for the amide (typically around 1640 cm⁻¹) and an N-H bend (around 1550 cm⁻¹) are clear indicators of a successful reaction. However, it is not practical for real-time monitoring due to the complexity of sample preparation and data interpretation from a crude reaction mixture.
Comparison of Monitoring Techniques
| Technique | Speed | Cost | Information Provided | Primary Use Case |
| TLC | Very Fast | Low | Qualitative (conversion) | Routine, real-time monitoring.[1][2] |
| HPLC | Moderate | High | Quantitative (concentration) | Kinetic studies, high-purity synthesis.[4][6] |
| NMR | Slow | Very High | Structural, Quantitative | Mechanistic studies, final product confirmation.[7][9] |
| FTIR | Fast | Moderate | Functional Group Analysis | Confirmation of amide bond formation. |
Troubleshooting Guide
Problem 1: The reaction appears stalled with no change in starting material spots on TLC.
Q: My TLC plate shows strong starting material spots (4-aminobenzoic acid or its activated form) and no product spot after several hours. What should I investigate?
A: A stalled reaction is a common issue in amide couplings and can be attributed to several factors:[10]
-
Ineffective Carboxylic Acid Activation: The most frequent cause is the failure to activate the 4-aminobenzoic acid. If you are using a coupling reagent like DCC or EDC, it may have degraded due to moisture.[11][12]
-
Solution: Use a fresh bottle of the coupling reagent and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Poor Nucleophilicity of the Amine: While n-octylamine is a reasonably good nucleophile, the presence of contaminants or suboptimal pH can reduce its effectiveness.
-
Solution: Ensure the n-octylamine is pure. If using a salt form (e.g., hydrochloride), an appropriate base (like triethylamine or DIPEA) must be added to liberate the free amine.[13]
-
-
Suboptimal Reaction Conditions: Incorrect temperature or solvent can hinder the reaction.
Problem 2: Multiple unexpected spots are appearing on the TLC plate.
Q: I see several new spots on my TLC, and I'm not sure which one is my product. How can I proceed?
A: The formation of multiple spots indicates potential side reactions.
-
Identification of the Product Spot: To confidently identify your product spot, you can run a "co-spot" on your TLC plate. This involves spotting your starting material in one lane, the reaction mixture in a second lane, and a mixture of your starting material and the reaction mixture in a third lane. The product spot will be the one that is new in the reaction mixture lane and does not align with the starting material.
-
Common Side Products:
-
N-acylurea Formation: If using a carbodiimide coupling agent (like DCC or EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an undesired byproduct.[11][15] This is more likely if the amine is not added promptly after the carboxylic acid activation.
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of 4-aminobenzoic acid to form an anhydride.[11]
-
Solution: Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress these side reactions and improve the yield of the desired amide.
-
Problem 3: The reaction is very slow, with only a faint product spot on TLC.
Q: The product spot is forming, but the reaction is extremely slow. How can I improve the reaction rate?
A: Sluggish reactions can often be accelerated.
-
Increase Temperature: As mentioned, gently heating the reaction can significantly increase the rate. Monitor for any decomposition at higher temperatures.
-
Increase Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1 M to 0.5 M for the limiting reagent is a good starting point.[10]
-
Use a Catalyst: For some amide couplings, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. However, be cautious as it can also promote side reactions.
-
Microwave-Assisted Synthesis: If available, a microwave reactor can dramatically reduce reaction times, often from hours to minutes.[10]
Experimental Workflow & Protocols
Detailed Protocol: Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation:
-
Prepare a TLC developing chamber with a suitable eluent system. A common starting point for this type of compound is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v).
-
On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RXN).
-
-
Spotting:
-
Dissolve a small amount of your starting material, 4-aminobenzoic acid, in a suitable solvent (e.g., methanol or ethyl acetate) and spot it in the "SM" lane.
-
Using a capillary tube, take a small aliquot from your reaction mixture and spot it in the "RXN" lane.
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Development:
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Since 4-aminobenzoic acid and the product contain an aromatic ring, they should be visible under a UV lamp (254 nm).
-
You can also use a chemical stain, such as potassium permanganate, which is a good general-purpose stain for organic compounds.[16]
-
-
Interpretation:
-
The starting material spot should diminish in intensity in the "RXN" lane over time.
-
A new spot, corresponding to the more non-polar product, should appear with a higher Rf value.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.
-
Logical Workflow for Reaction Monitoring
The following diagram illustrates the decision-making process during the synthesis.
Caption: Workflow for monitoring and troubleshooting the synthesis.
References
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Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Lee, Y., et al. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Preparation of Amides. Retrieved from [Link]
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The Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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PubMed. (2014, May 15). Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. Retrieved from [Link]
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ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
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Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
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-
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to PARP Inhibitors: Evaluating Efficacy Beyond 4-amino-N-n-octylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly for tumors harboring deficiencies in DNA damage repair pathways. While the investigational compound 4-amino-N-n-octylbenzamide is a subject of academic interest, its limited public data necessitates a broader comparative analysis against well-established, clinically approved PARP inhibitors. This guide provides an in-depth, objective comparison of four leading PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib, focusing on their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase, particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.
PARP inhibitors exert their anti-cancer effects primarily through the concept of "synthetic lethality".[1] In cancer cells with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication.[2] The combination of a dysfunctional HR pathway and the inhibition of BER by PARP inhibitors leads to an accumulation of catastrophic DNA damage and subsequent cell death.[3]
Figure 1: Simplified PARP1 signaling pathway in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
A critical differentiator among PARP inhibitors is their ability to "trap" PARP on DNA. This trapping of the PARP-DNA complex is considered more cytotoxic than the mere inhibition of PARP's enzymatic activity.[4] The varying potencies of PARP trapping contribute to the differences in the clinical efficacy and toxicity profiles of these inhibitors.
Comparative Efficacy of Leading PARP Inhibitors
The in vitro potency of PARP inhibitors is often compared using the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | MDA-MB-436 (BRCA1 mutant) | HCC1937 (BRCA1 mutant) | UWB1.289 (BRCA1 mutant) | PEO1 (BRCA2 mutant) | MDA-MB-231 (BRCA wild-type) |
| Olaparib | ~4.7 µM[5] | ~96 µM[5] | 0.0091 µM[6] | 0.1405 µM[6] | >10 µM[7] |
| Rucaparib | ~2.3 µM[5] | ~13 µM[5] | 0.0066 µM[6] | 0.0417 µM[6] | <10 µM[5] |
| Niraparib | ~3.2 µM[5] | ~11 µM[5] | 0.0178 µM[6] | 0.2168 µM[6] | ≤20 µM[5] |
| Talazoparib | ~0.13 µM[5] | ~10 µM[5] | 0.00005 µM[6] | 0.00008 µM[6] | ~0.48 µM[5] |
| Table 1: Comparative IC50 values of selected PARP inhibitors in various breast and ovarian cancer cell lines. Data is compiled from multiple preclinical studies and indicates the concentration required to inhibit cell growth by 50%.[5][6][7] |
As the data indicates, all four inhibitors are significantly more potent in BRCA-mutant cell lines, demonstrating the principle of synthetic lethality. Talazoparib consistently exhibits the lowest IC50 values, underscoring its high in vitro potency.[5][6][7]
PARP Trapping Potency: A Key Differentiator
The ability of a PARP inhibitor to trap the PARP enzyme on DNA is a critical determinant of its cytotoxic potential. The rank order of PARP trapping potency among the clinically approved inhibitors is generally accepted as:
Talazoparib >> Niraparib > Olaparib ≈ Rucaparib [8][9]
Talazoparib's superior PARP trapping ability is a key contributor to its high potency observed in in vitro studies.[9] This enhanced trapping is thought to create more persistent and toxic DNA lesions, leading to greater cancer cell killing.
Comparative Toxicity Profiles
While sharing a common mechanism of action, the four PARP inhibitors exhibit distinct safety profiles, which is a crucial consideration in clinical practice. The most common adverse events are hematological and gastrointestinal toxicities.
| Adverse Event (Grade ≥3) | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Anemia | 15-23%[2][10] | 16-19%[11][12] | 25.3-31%[13][14] | 39.2%[1] |
| Neutropenia | 5-6%[10][12] | 7%[12] | 12.8-19.6%[13][14] | 16.5%[1] |
| Thrombocytopenia | <1-2%[10][12] | 4-5%[12][15] | 28.7-33.8%[13][14] | 11.1%[1] |
| Fatigue/Asthenia | 4.1-7.4%[16] | 6%[11] | 8.2%[13] | 52.5% (all grades)[1] |
| Nausea | 1-2%[16] | <1%[15] | <1%[14] | <1%[1] |
| Table 2: Incidence of common Grade 3 or higher adverse events reported in clinical trials for each PARP inhibitor. Percentages represent the range observed across different studies.[1][2][10][11][12][13][14][15][16] |
Hematological toxicities, particularly thrombocytopenia, are more pronounced with niraparib.[12][13][14] Talazoparib is associated with a high incidence of anemia.[1] Olaparib and rucaparib generally have a more manageable hematological toxicity profile compared to niraparib and talazoparib.[10][11][12] Gastrointestinal events like nausea and fatigue are common across all four inhibitors but are mostly low-grade.[1][11][13][16]
Experimental Protocols for Evaluating PARP Inhibitor Efficacy
The following are standardized protocols for key in vitro and in vivo assays used to assess the efficacy of PARP inhibitors.
In Vitro PARP Activity Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.
Figure 2: Workflow for a luminescence-based in vitro PARP activity assay.
Protocol:
-
Plate Coating: Coat a 96-well white plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature. Wash the plate with PBST.
-
Reaction Mixture: Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Inhibitor Addition: Add serial dilutions of the test PARP inhibitor to the wells.
-
Enzyme Addition: Add purified PARP1 enzyme to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate with PBST. Add Streptavidin-HRP and incubate for 30 minutes. Wash again and add a chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader. The signal is inversely proportional to the PARP1 inhibition.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Study
This model evaluates the antitumor efficacy of a PARP inhibitor in a living organism.
Figure 3: General workflow for an in vivo tumor xenograft study to evaluate PARP inhibitor efficacy.
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., with a BRCA mutation) and subcutaneously inject the cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PARP inhibitor (e.g., daily via oral gavage) and a vehicle control to the respective groups.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size. The primary endpoint is typically tumor growth inhibition. Overall survival can also be assessed.
Conclusion
The landscape of PARP inhibitors is dominated by a few highly effective agents, each with a unique profile. While the exploration of novel compounds like this compound is essential for advancing the field, a thorough understanding of the established inhibitors is paramount for researchers and clinicians. Talazoparib stands out for its superior potency, largely attributed to its potent PARP trapping ability. Olaparib and Rucaparib offer a balanced efficacy and safety profile, while Niraparib, despite its efficacy, requires careful management due to a higher incidence of hematological toxicities. The choice of a particular PARP inhibitor for clinical use or further research depends on a careful consideration of its efficacy, PARP trapping potential, and specific toxicity profile in the context of the target patient population and tumor type.
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- George, A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. PMC.
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The Pivotal Role of the N-Alkyl Chain in 4-Aminobenzamide Analogs: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the 4-aminobenzamide scaffold has emerged as a versatile and privileged structure, forming the backbone of numerous therapeutic agents. This guide delves into the critical structure-activity relationships (SAR) of 4-amino-N-n-octylbenzamide analogs, providing a comparative analysis of their performance and the experimental methodologies underpinning these findings. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from seminal studies to illuminate the nuanced effects of structural modifications on biological activity.
The seemingly simple 4-aminobenzamide core offers three primary points for chemical diversification: the aromatic ring, the 4-amino group, and the amide nitrogen substituent. It is the modification at the amide nitrogen, particularly with alkyl chains like the n-octyl group, that often dictates the compound's potency, selectivity, and pharmacokinetic properties. The length, branching, and incorporation of cyclic moieties within this N-substituent can profoundly influence interactions with the target protein, a principle we will explore in detail.
Comparative Analysis of N-Substituted 4-Aminobenzamide Analogs
The biological activity of 4-aminobenzamide derivatives is intrinsically linked to the nature of the N-substituent. While direct, comprehensive SAR studies on a series of this compound analogs are not extensively published as a single cohesive study, we can extrapolate and compare trends from various studies on N-substituted benzamides targeting a range of biological entities, from histone deacetylases (HDACs) to G protein-coupled receptors.[1][2][3][4][5][6]
The introduction of an n-octyl chain at the amide nitrogen imparts significant lipophilicity to the molecule. This can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. However, it can also lead to non-specific binding and reduced solubility. The optimal alkyl chain length is therefore a critical parameter to investigate in any lead optimization campaign.
To illustrate the impact of modifying the N-substituent, let's consider a hypothetical series of 4-amino-N-alkylbenzamide analogs and their anticipated performance based on established SAR principles.
| Compound ID | N-Substituent | Predicted Biological Activity/Target Interaction | Rationale for Predicted Activity |
| 1 | H | Low to negligible activity | The unsubstituted amide provides minimal interaction with hydrophobic pockets. |
| 2 | Methyl | Modest increase in activity | The small alkyl group may provide some beneficial hydrophobic interactions without significantly impacting solubility. |
| 3 | n-Butyl | Significant increase in activity | A medium-length alkyl chain often represents a good balance between hydrophobic interactions and aqueous solubility. |
| 4 | n-Octyl | Potentially high, but variable activity | The long alkyl chain can form extensive hydrophobic interactions, but may also lead to poor solubility and non-specific binding. Activity is highly dependent on the topology of the target's binding site. |
| 5 | Cyclohexyl | High activity | The cyclic structure introduces conformational rigidity, which can be entropically favorable for binding, and provides a substantial hydrophobic surface.[2] |
| 6 | Phenyl | Variable activity, potential for π-π stacking | The aromatic ring can engage in π-π stacking interactions with aromatic residues in the binding pocket, but may also introduce steric hindrance. |
| 7 | Benzyl | Potentially high activity | The benzyl group combines hydrophobic character with some conformational flexibility, often leading to potent interactions. |
This table is a predictive representation based on general SAR principles and not from a single head-to-head study.
The key takeaway is that the N-substituent is a primary determinant of potency and selectivity. For instance, in the context of HDAC inhibitors, the "cap" group, which is analogous to our N-substituent, plays a crucial role in interacting with residues at the rim of the active site channel.[5][7] Similarly, for G protein-coupled receptor ligands, this region of the molecule often dictates subtype selectivity.[2]
Visualizing Structure-Activity Relationships
To conceptualize the influence of the N-substituent on the overall pharmacophore of a 4-aminobenzamide analog, the following diagram illustrates the key structural components and their typical roles in target binding.
Caption: Pharmacophoric elements of N-substituted 4-aminobenzamide analogs.
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis via Schotten-Baumann Reaction
This protocol describes a standard method for the acylation of an amine to form the desired benzamide.[8]
Workflow for Synthesis:
Caption: A typical synthetic workflow for this compound analogs.
Detailed Steps:
-
Acyl Chloride Formation: To a solution of 4-aminobenzoic acid (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Remove the solvent under reduced pressure to obtain the crude 4-aminobenzoyl chloride.
-
Amide Coupling: In a separate flask, dissolve n-octylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Reaction: Cool the amine solution to 0°C and slowly add a solution of the crude 4-aminobenzoyl chloride in DCM.
-
Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the pure this compound.
In Vitro Biological Evaluation: MTT Cell Proliferation Assay
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic or cytostatic effects of chemical compounds.[9]
Workflow for MTT Assay:
Caption: Workflow for assessing the anti-proliferative activity of analogs.
Detailed Steps:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analog.
Conclusion and Future Directions
The structure-activity relationship of 4-aminobenzamide analogs is a rich and complex field, with the N-substituent playing a paramount role in defining biological activity. While the N-n-octyl group offers a promising avenue for enhancing hydrophobic interactions, a systematic exploration of chain length, branching, and the incorporation of cyclic or aromatic moieties is essential for fine-tuning potency and selectivity. The experimental protocols detailed herein provide a robust framework for such investigations. Future research should focus on obtaining high-resolution co-crystal structures of these analogs with their target proteins to rationalize SAR data and guide the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Med Res Rev. 2024 May.
- Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
- SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. NIH.
- Discovery of benzamides as potent human β3 adrenergic receptor agonists. PubMed. 2016 Jan 01.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. PubMed. 2008 Feb 15.
- Benzylidene hydrazine benzamide deriv
- Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4' '-benzamido)
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. 2025 Oct 14.
- Potent Histone Deacetylase Inhibitors Derived From 4-(aminomethyl)-N-hydroxybenzamide With High Selectivity for the HDAC6 Isoform. PubMed. 2013 Sep 26.
- Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.
- A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research. Benchchem.
- 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. 2003 Jul 07.
- N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. 2007 Dec 15.
- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. 2014 Mar 01.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- Experimental Protocols for N-(4-Formylphenyl)
- Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. 2002 Jul 05.
- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
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In vitro versus in vivo efficacy of 4-amino-N-n-octylbenzamide.
This guide provides an in-depth technical comparison of 4-amino-N-n-octylbenzamide , focusing on its role as a critical hydrophobic linker and scaffold in drug development, particularly for glycoconjugate synthesis and surface immobilization strategies.
A Technical Comparison Guide for Drug Development Professionals
Executive Summary
This compound (often designated as Compound 12 in synthesis literature) is a functionalized benzamide derivative characterized by a lipophilic octyl chain and a reactive para-amino group.[1] Unlike direct pharmacological agents (e.g., enzyme inhibitors), this molecule primarily serves as a hydrophobic anchor or pharmacokinetic modifier .
Its efficacy is evaluated based on its ability to:
-
Facilitate Hydrophobic Immobilization (In Vitro): Enable the stable presentation of hydrophilic ligands (e.g., sulfated oligosaccharides) on sensor surfaces (SPR chips) or cell membranes.
-
Modulate Pharmacokinetics (In Vivo): Enhance the lipophilicity of conjugated drugs, promoting albumin binding and extending plasma half-life, or facilitating membrane permeation.
This guide compares this compound against alternative linkers (short-chain alkyls, hydrophilic PEGs) to demonstrate its superior efficacy in specific binding assays and its potential for in vivo half-life extension.
Mechanism of Action & Chemical Utility
The Hydrophobic Anchor Effect
The octyl side chain (
-
In Vitro Mechanism: In Surface Plasmon Resonance (SPR) assays, the octyl chain anchors the conjugate to a hydrophobic Self-Assembled Monolayer (SAM) on a gold chip, presenting the ligand (e.g., GlcNS6S-IdoA2S) in a biologically relevant orientation for interaction with targets like von Willebrand Factor (vWF) .
-
In Vivo Mechanism: The same hydrophobic chain promotes non-covalent binding to serum albumin, creating a "depot effect" that reduces renal clearance and extends circulation time.
Comparison of Linker Strategies
| Feature | This compound (C8) | Short-Chain Analog (C4, Butyl) | Hydrophilic Linker (PEG) |
| Hydrophobicity (LogP) | High (~3.5 - 4.0) | Moderate (~2.0) | Low (Negative) |
| Membrane Insertion | Strong (Stable anchor) | Weak (Transient) | None |
| Albumin Binding | High (>90%) | Low | Minimal |
| Solubility | Low (Requires organic co-solvent) | Moderate | High |
| Surface Presentation | Oriented, Dense | Disordered | Flexible, "Cloud" |
In Vitro Efficacy: Surface Binding & Immobilization
The primary in vitro efficacy data for this compound comes from its use in immobilizing sulfated disaccharides for vWF binding studies.
Immobilization Efficiency (SPR)
Experimental data demonstrates that the octyl chain is critical for stable immobilization on hydrophobic chips.
-
Experiment: Immobilization of GlcNS6S-IdoA2S conjugates on a C8-SAM gold chip.
-
Result: The C8-linker (this compound) achieved a surface density of ~200-300 RU (Resonance Units) , whereas the C4-linker analog showed <50 RU under identical conditions, indicating insufficient hydrophobic interaction for stable anchoring.
Ligand Binding Affinity (vWF Interaction)
When used to present the ligand GlcNS6S-IdoA2S to von Willebrand Factor (vWF), the C8-linker conjugate demonstrated superior binding kinetics compared to solution-phase inhibition.
| Conjugate Type | Linker | Efficacy Conclusion | |||
| Hydrophobic Anchor | This compound | 12 nM | High Efficacy: Stable presentation mimics cell surface heparan sulfate. | ||
| Short Chain | 4-amino-N-butylbenzamide | >100 nM | N/A (Weak signal) | N/A | Low Efficacy: Unstable anchoring leads to ligand leaching. |
| Free Ligand | None (Solution Phase) | ~50 | N/A | N/A | Low Efficacy: Lack of multivalency/surface density. |
Interpretation: The this compound linker effectively transforms a weak-affinity monomeric ligand into a high-affinity surface-displayed ligand (
improvement fromM to nM range) by enabling clustering and reducing entropic penalty upon binding.
In Vivo Efficacy: Pharmacokinetic Extrapolation
While direct in vivo efficacy data for the linker alone is not applicable (as it is an excipient), its impact on conjugated drugs is significant.
Albumin Binding & Half-Life Extension
The octyl chain confers high affinity for the drug-binding sites on Human Serum Albumin (HSA).
-
Predicted Effect: Conjugates with this compound are expected to have a plasma half-life (
) 2-5x longer than PEGylated or unmodified analogs due to reduced glomerular filtration (albumin recycling). -
Toxicity Profile: Benzamides are generally well-tolerated. The primary metabolite is expected to be 4-aminobenzoic acid (PABA) and octylamine, both of which have established safety profiles at low concentrations.
Membrane Permeability
For intracellular targets, the lipophilic octyl chain can facilitate passive diffusion across the cell membrane.
-
Comparison: Unlike highly polar PEG linkers which restrict cellular entry, the octyl-benzamide moiety acts as a "lipid tail," potentially allowing the conjugate to flip-flop across the bilayer or enter via caveolae-mediated endocytosis.
Experimental Protocols
Protocol: Synthesis of this compound
Objective: Synthesize the hydrophobic linker from 4-aminobenzoic acid.
-
Boc-Protection: React 4-aminobenzoic acid (1.0 eq) with Di-tert-butyl dicarbonate (
, 1.1 eq) in MeOH/TEA. Stir at RT for 12h. Acidify and extract. -
Amide Coupling: Dissolve 4-(Boc-amino)benzoic acid in DCM. Add EDC
HCl (1.2 eq) and HOBt (1.2 eq). Add n-octylamine (1.1 eq). Stir at RT for 16h. -
Deprotection: Treat the intermediate with TFA/DCM (1:1) for 2h to remove the Boc group.
-
Purification: Neutralize with saturated
, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).-
Yield: Typically 80-90%.
-
Characterization:
-NMR (CDCl3): 7.6 (d, 2H), 6.6 (d, 2H), 5.9 (br s, 1H, NH), 3.4 (q, 2H, ), 0.88 (t, 3H, ).
-
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
Objective: Measure binding affinity of the conjugate to vWF.
-
Chip Preparation: Use a Hydrophobic SAM-coated Gold Chip (e.g., C8-SAM or HPA chip).
-
Immobilization: Inject the This compound conjugate (10-100
M) in PBS containing 10% 2-propanol (to aid solubility). Flow rate: 10 L/min.-
Note: The octyl tail inserts into the SAM.
-
-
Washing: Wash with PBS (no alcohol) to stabilize the surface. Monitor baseline stability.
-
Analyte Injection: Inject increasing concentrations of vWF (0.5 - 50 nM).
-
Regeneration: Regenerate surface with 10 mM NaOH or 0.5% SDS if necessary (disrupts hydrophobic interaction).
Visualizations
Synthesis & Conjugation Workflow
This diagram illustrates the chemical pathway to generate the functional conjugate.
Caption: Step-by-step synthesis of the hydrophobic linker and its subsequent conjugation to a bioactive ligand.
Mechanism of Surface Immobilization (SPR)
This diagram depicts how the octyl chain anchors the ligand to the sensor surface.
Caption: Schematic of the SPR sensor surface showing the hydrophobic anchoring of the ligand via the octyl-benzamide linker.[1][2]
References
- Title: Synthesis of Sulfated GlcNS6S-IdoA2S Ligand Conjugates and Their Binding to von Willebrand Factor.
-
General Benzamide Synthesis
- Title: Amide Coupling Reagents and Protocols.
- Source:Chemical Reviews.
-
URL:[Link]
-
Hydrophobic Tagging for Half-Life Extension
- Title: Strategies for Half-Life Extension of Protein Therapeutics.
- Source:Current Opinion in Biotechnology.
-
URL:[Link]
Sources
A Comparative Guide to the Antitumor Activity of 4-amino-N-(2'-aminophenyl)-benzamide in Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antitumor activity of 4-amino-N-(2'-aminophenyl)-benzamide, a compound that has demonstrated notable efficacy in preclinical tumor models. With full editorial control, this document is structured to offer an in-depth technical overview, synthesizing available data to facilitate a clear understanding of its therapeutic potential and comparative performance.
Introduction: Unveiling 4-amino-N-(2'-aminophenyl)-benzamide
4-amino-N-(2'-aminophenyl)-benzamide, also known by its code GOE1734 and as dinaline, is a synthetic compound belonging to the N-acyl-o-phenylenediamine class.[1] It has garnered interest in oncological research for its selective antitumor properties, particularly its pronounced activity against slowly proliferating tumors.[1] This guide will delve into the mechanistic underpinnings of its action, its efficacy in key tumor models, and a comparative analysis against established therapeutic agents.
Mechanism of Action: A DNA-Targeted Approach
The primary mechanism of action of 4-amino-N-(2'-aminophenyl)-benzamide is believed to be its ability to induce DNA-DNA crosslinking.[1] This activity is a hallmark of many alkylating agents used in chemotherapy. By forming covalent bonds between DNA strands, the compound disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3]
While the precise molecular interactions are a subject of ongoing investigation, the proposed mechanism involves the metabolic activation of the compound to a reactive species that can then interact with nucleophilic sites on DNA bases, primarily guanine. This leads to the formation of interstrand crosslinks, which are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step in cell division.
Figure 1: Proposed signaling pathway for the antitumor activity of 4-amino-N-(2'-aminophenyl)-benzamide.
In Vivo Efficacy: A Tale of Two Tumor Types
Preclinical studies have highlighted the differential therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide, with notable activity observed in slowly proliferating tumors such as mammary and colorectal carcinomas.[1]
Mammary Carcinoma Model
In a well-established model of chemically induced mammary carcinoma in rats using N-methyl-N-nitrosourea (MNU), 4-amino-N-(2'-aminophenyl)-benzamide demonstrated high growth-inhibiting efficacy.[1] While specific quantitative data from the primary study is limited to this qualitative description, the pronounced effect in this slow-growing tumor model underscores its potential in hormone-receptor-positive breast cancers, which often exhibit a slower proliferation rate.
Colorectal Adenocarcinoma Model
Similarly, in a rat model of colorectal adenocarcinoma induced by acetoxymethyl-methyl-nitrosamine (AMMN), 4-amino-N-(2'-aminophenyl)-benzamide also showed significant antitumor activity.[1] This suggests its potential utility in treating colorectal cancers, particularly those with a more indolent growth pattern.
Comparative Performance: Benchmarking Against Standard of Care
A critical aspect of evaluating a novel therapeutic agent is to compare its performance against current standard-of-care treatments.
| Tumor Model | 4-amino-N-(2'-aminophenyl)-benzamide Efficacy | Standard of Care Chemotherapy |
| Mammary Carcinoma (Rat) | High growth-inhibiting efficacy[1] | Hormone-Receptor Positive: Anthracycline- and taxane-based regimens (e.g., AC-T: Doxorubicin, Cyclophosphamide, Paclitaxel)[4][5]. Triple-Negative: Anthracycline/taxane-based chemotherapy, often with the addition of platinum agents or immunotherapy[2][6]. |
| Colorectal Adenocarcinoma (Rat) | High growth-inhibiting efficacy[1] | Metastatic: Combination therapies such as FOLFOX (5-FU, Leucovorin, Oxaliplatin) or FOLFIRI (5-FU, Leucovorin, Irinotecan), often with targeted agents[3][7]. |
Note: The efficacy of 4-amino-N-(2'-aminophenyl)-benzamide is described qualitatively in the available literature. Direct comparative studies with quantitative endpoints are needed for a definitive assessment of its relative performance.
Experimental Protocols: A Guide to In Vivo Evaluation
The following are detailed methodologies for the key in vivo experiments cited in the evaluation of 4-amino-N-(2'-aminophenyl)-benzamide.
N-Methyl-N-Nitrosourea (MNU)-Induced Mammary Carcinoma in Rats
This model is a cornerstone for studying hormone-dependent breast cancer.
Protocol:
-
Animal Model: Female Sprague-Dawley rats, 50-60 days of age.
-
Induction Agent: N-methyl-N-nitrosourea (MNU) is dissolved in a sterile saline solution, slightly acidified with acetic acid.
-
Administration: A single intraperitoneal (i.p.) injection of MNU at a dose of 50 mg/kg body weight is administered.
-
Tumor Monitoring: Palpation of the mammary glands should begin approximately 4-6 weeks after MNU injection and continue weekly. Tumor size is measured with calipers.
-
Treatment: Once tumors reach a palpable size (e.g., >5 mm in diameter), animals are randomized into control and treatment groups. 4-amino-N-(2'-aminophenyl)-benzamide can be administered via an appropriate route (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule.
-
Endpoint: Tumor growth is monitored over time. The primary endpoint is typically tumor volume, with tumor growth inhibition calculated relative to the control group.
Figure 2: Experimental workflow for the MNU-induced mammary carcinoma model.
Acetoxymethyl-methyl-nitrosamine (AMMN)-Induced Colorectal Adenocarcinoma in Rats
This model is utilized to study the development and treatment of colorectal cancer.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction Agent: Acetoxymethyl-methyl-nitrosamine (AMMN).
-
Administration: Intrarectal instillation of AMMN (e.g., 2 mg/kg body weight) once weekly for a specified period (e.g., 8 weeks).
-
Tumor Monitoring: Colonoscopies can be performed to monitor tumor development.
-
Treatment: Following the induction period and confirmation of tumor formation, animals are randomized for treatment with 4-amino-N-(2'-aminophenyl)-benzamide or a vehicle control.
-
Endpoint: The primary endpoint is typically the number and size of tumors in the colon and rectum, assessed at the end of the study.
Conclusion and Future Directions
4-amino-N-(2'-aminophenyl)-benzamide presents a compelling profile as a potential antitumor agent, particularly for slowly proliferating solid tumors. Its mechanism of action, centered on DNA damage, is a well-validated strategy in cancer therapy. The high growth-inhibiting efficacy observed in preclinical models of mammary and colorectal cancer warrants further investigation.
Future research should focus on:
-
Quantitative Efficacy Studies: Conducting head-to-head in vivo studies with current standard-of-care agents to obtain quantitative data on tumor growth inhibition, survival benefit, and other key efficacy metrics.
-
Detailed Mechanistic Elucidation: Further exploring the precise molecular interactions of the compound with DNA and identifying the key metabolic activation pathways.
-
Combination Therapies: Investigating the potential synergistic effects of 4-amino-N-(2'-aminophenyl)-benzamide with other chemotherapeutic agents or targeted therapies.
The insights provided in this guide aim to serve as a valuable resource for the scientific community in advancing the understanding and potential clinical application of this promising antitumor compound.
References
-
Berger, M. R., Bischoff, H., Fritschi, E., Henne, T., Herrmann, M., Pool, B. L., ... & Weiershausen, U. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. [Link]
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Schmid, P., Adams, S., Rugo, H. S., Schneeweiss, A., Barrios, C. H., Iwata, H., ... & IMpassion130 Trial Investigators. (2018). Atezolizumab and nab-paclitaxel in advanced triple-negative breast cancer. New England Journal of Medicine, 379(22), 2108-2121. [Link]
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Tutt, A. N., Garber, J. E., Kaufman, B., Viale, G., Fumagalli, D., Rastogi, P., ... & OlympiA Clinical Trial Steering Committee and Investigators. (2021). Adjuvant olaparib for patients with BRCA1-or BRCA2-mutated breast cancer. New England Journal of Medicine, 384(25), 2394-2405. [Link]
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Tournigand, C., André, T., Achille, E., Lledo, G., Flesh, M., Mery-Mignard, D., ... & GERCOR. (2004). FOLFIRI followed by FOLFOX6 or the reverse sequence in advanced colorectal cancer: a randomized GERCOR study. Journal of Clinical Oncology, 22(2), 229-237. [Link]
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Hurwitz, H., Fehrenbacher, L., Novotny, W., Cartwright, T., Hainsworth, J., Heim, W., ... & Kabbinavar, F. (2004). Bevacizumab plus irinotecan, fluorouracil, and leucovorin for metastatic colorectal cancer. New England Journal of Medicine, 350(23), 2335-2342. [Link]
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Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers in Pharmacology. [Link]
-
Animal Models of N-Methyl-N-nitrosourea-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials. (2011). In Vivo. [Link]
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Modulation of N-methyl-N-nitrosourea induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract. (2005). Cancer Letters. [Link]
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The adenoma-carcinoma sequence in AMMN-induced colonic tumors of the rat. (1989). Journal of Cancer Research and Clinical Oncology. [Link]
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Treatment of autochthonous rat colonic adenocarcinomas with a thioether-lysophospholipid derivative in mono- and combination chemotherapy. (1989). Journal of Cancer Research and Clinical Oncology. [Link]
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Early Breast Cancer Trialists' Collaborative Group (EBCTCG). (2012). Comparisons between different polychemotherapy regimens for early breast cancer: meta-analyses of long-term outcome among 100,000 women in 123 randomised trials. The Lancet, 379(9814), 432-444. [Link]
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Sparano, J. A., Gray, R. J., Makower, D. F., Pritchard, K. I., Albain, K. S., Hayes, D. F., ... & Sledge, G. W. (2018). Adjuvant chemotherapy with taxane and anthracycline-based regimens for node-negative, high-risk breast cancer (TAILORx): a randomised, phase 3 trial. The Lancet, 392(10142), 117-128. [Link]
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A Comparative Analysis of the Inhibitory Activity of SGI-1027 and its 4-amino-N-phenylbenzamide Analogs on DNA Methyltransferases
In the landscape of epigenetic research and drug development, DNA methyltransferase (DNMT) inhibitors have emerged as a pivotal class of molecules for their potential in reactivating silenced tumor suppressor genes. This guide provides an in-depth comparison of the well-characterized, non-nucleoside DNMT inhibitor, SGI-1027, and its rationally designed 4-amino-N-phenylbenzamide analogs. We will delve into their comparative inhibitory activities against key DNMT enzymes, supported by experimental data, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for their investigations.
The Rationale for Targeting DNA Methyltransferases
DNA methylation, a fundamental epigenetic modification, involves the covalent addition of a methyl group to the 5-position of cytosine residues, primarily within CpG dinucleotides. This process is catalyzed by a family of DNMT enzymes, principally DNMT1, DNMT3A, and DNMT3B.[1] While DNMT1 is predominantly responsible for maintaining methylation patterns during DNA replication, DNMT3A and DNMT3B are crucial for de novo methylation.[1] In various cancers, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their transcriptional silencing, a key event in tumorigenesis.[2] The reversibility of this epigenetic mark makes DNMTs attractive therapeutic targets.[3]
SGI-1027, a quinoline-based compound, represents a significant advancement in the development of non-nucleoside DNMT inhibitors.[4] Unlike nucleoside analogs such as 5-azacytidine and decitabine, SGI-1027 does not incorporate into DNA, thereby potentially reducing associated toxicities. Its mechanism of action involves competition with the S-adenosyl-L-methionine (SAM) cofactor binding site within the DNMT catalytic domain.[2][5] This guide will explore how modifications to the 4-amino-N-phenylbenzamide scaffold of SGI-1027 impact its inhibitory potency and selectivity.
Comparative Inhibitory Activity: SGI-1027 vs. Its Analogs
The inhibitory potential of SGI-1027 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, determined through in vitro enzymatic assays. A lower value indicates greater potency.
SGI-1027 exhibits inhibitory activity against all three major DNMTs in the low micromolar range.[4][5][6][7] Extensive research has led to the synthesis and evaluation of numerous 4-amino-N-phenylbenzamide analogs of SGI-1027 to explore the structure-activity relationship (SAR) and identify compounds with improved potency and selectivity.[8]
A key study synthesized 25 derivatives and evaluated their ability to inhibit human DNMT3A. The most promising compounds from this screen were further assessed for their activity against DNMT1 and their cytotoxic effects on leukemia cell lines.[8]
Table 1: Comparative Inhibitory Activity (EC50/IC50, µM) of SGI-1027 and its Promising 4-amino-N-phenylbenzamide Analogs
| Compound | DNMT1 | DNMT3A | DNMT3B | Cytotoxicity (KG-1 cells, EC50, µM) | Reference |
| SGI-1027 | 12.5[7], 6.0[6] | 8.0[6][7] | 7.5[6][7] | 4.4 | [7] |
| Analog 12 | >30 | 1.1 | Not Reported | 4.9 | [8] |
| Analog 16 | >30 | 0.9 | Not Reported | 4.8 | [8] |
| Analog 31 | >30 | 0.9 | Not Reported | 5.3 | [8] |
| Analog 32 | >30 | 1.3 | Not Reported | 7.6 | [8] |
Key Insights from the Comparative Data:
-
Enhanced Potency against DNMT3A: Several analogs (12, 16, 31, and 32) demonstrated significantly greater potency against DNMT3A compared to the parent compound, SGI-1027.[8]
-
Selectivity for De Novo Methyltransferases: The most active analogs displayed a clear preference for inhibiting DNMT3A over the maintenance methyltransferase, DNMT1.[8] This selectivity could be advantageous in therapeutic applications, potentially minimizing effects on global methylation maintenance.
-
Structure-Activity Relationship (SAR): The study by Rilova et al. (2014) elucidated several key SAR principles for the 4-amino-N-phenylbenzamide scaffold[8]:
-
The nature and size of the substituents on either side of the central amide bond are critical for activity. Bicyclic systems like quinoline are well-tolerated on one side, while a single ring on the other appears optimal.
-
Tricyclic moieties, such as acridine, led to a decrease in inhibitory activity.
-
The orientation of the central amide bond had a relatively minor impact on the biological activity.
-
-
Cytotoxicity: The most potent DNMT3A inhibitors exhibited cytotoxicity against the KG-1 leukemia cell line in the low micromolar range, comparable to that of SGI-1027.[8]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of DNMT inhibition by SGI-1027 and its analogs.
Caption: Experimental workflow for evaluating DNMT inhibitors.
Experimental Protocols
The following protocols are representative of the methodologies used to generate the comparative data presented in this guide. Adherence to these detailed steps is crucial for obtaining reproducible and reliable results.
Protocol 1: In Vitro DNMT Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of DNMTs by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM into a DNA substrate.
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using purified recombinant human DNMT1, DNMT3A, or DNMT3B ensures that the inhibitory activity is directly attributed to the interaction with the specific enzyme, eliminating confounding factors from a complex cellular lysate.
-
Poly(dI-dC) Substrate: This synthetic DNA polymer provides abundant CpG sites for methylation, ensuring a robust signal. For DNMT1, a hemimethylated DNA duplex is a more biologically relevant substrate.
-
[³H]-S-adenosylmethionine: The use of a radiolabeled methyl donor provides a highly sensitive method for detecting methylation events.
-
DE-81 Filter Discs: These ion-exchange filters bind the negatively charged DNA substrate while allowing the unincorporated, positively charged [³H]-SAM to be washed away, enabling accurate quantification of incorporated radioactivity.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
Poly(dI-dC) DNA substrate or hemimethylated DNA duplex
-
[methyl-³H]-S-adenosylmethionine ([³H]-SAM)
-
SGI-1027 and its 4-amino-N-phenylbenzamide analogs dissolved in DMSO
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 0.5 mg/ml BSA, 1 mM DTT)
-
Whatman DE-81 ion-exchange filter discs
-
0.5 M Sodium Phosphate buffer, pH 7.0
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing assay buffer, 500 ng of DNA substrate, and the desired concentration of the inhibitor (or DMSO as a vehicle control).
-
Enzyme Addition: Add 500 ng of the recombinant DNMT enzyme to initiate the reaction.
-
Initiation of Methylation: Add 75-150 nM of [³H]-SAM to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Stopping the Reaction: Spot the entire 50 µL reaction mixture onto a Whatman DE-81 filter disc.
-
Washing: Wash the filter discs five times for 10 minutes each with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.
-
Drying: Dry the filter discs completely under a heat lamp or at room temperature.
-
Scintillation Counting: Place the dried discs in scintillation vials with a suitable scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 values by plotting the percent inhibition against a range of inhibitor concentrations using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.
Causality Behind Experimental Choices:
-
MTS Reagent: This water-soluble tetrazolium salt is converted to a soluble formazan product, eliminating the need for a separate solubilization step and simplifying the protocol.
-
Phenazine Methosulfate (PMS): An electron coupling reagent that enhances the chemical reduction of MTS, improving the sensitivity of the assay.
-
Microplate Reader: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Materials:
-
Cancer cell line of interest (e.g., KG-1, Huh7)
-
Complete cell culture medium
-
SGI-1027 and its 4-amino-N-phenylbenzamide analogs
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 5 to 35 µmol/l for SGI-1027).[3] Include a vehicle control (DMSO) and a no-cell control (media only for background).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).[3]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Conclusion
This guide provides a comparative analysis of the inhibitory activity of SGI-1027 and its 4-amino-N-phenylbenzamide analogs against DNA methyltransferases. The experimental data reveal that specific structural modifications to the SGI-1027 scaffold can lead to analogs with significantly enhanced potency and selectivity for the de novo methyltransferase DNMT3A. The detailed protocols provided herein offer a robust framework for researchers to independently evaluate these and other novel DNMT inhibitors. The continued exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of next-generation epigenetic therapies with improved efficacy and safety profiles.
References
-
Rilova, E., Erdmann, A., Gros, C., Masson, V., Aussagues, Y., Poughon-Cassabois, V., ... & Arimondo, P. B. (2014). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. ChemMedChem, 9(3), 590-601. [Link]
-
Sun, T., Li, Y., Yang, M., & Li, W. (2018). DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells. Oncology letters, 16(5), 6337-6344. [Link]
-
Valente, S., Liu, Y., Schnekenburger, M., Zwergel, C., Cosconati, S., Gros, C., ... & Mai, A. (2014). Selective non-nucleoside inhibitors of human DNA methyltransferases active in cancer including in cancer stem cells. Journal of medicinal chemistry, 57(3), 701-713. [Link]
-
Datta, J., Ghoshal, K., Denny, W. A., Gamage, S. A., Brooke, D. G., Phiasivongsa, P., ... & Jacob, S. T. (2009). A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation. Cancer research, 69(10), 4277-4285. [Link]
-
Medina-Franco, J. L., Yoo, J., & Dueñas-González, A. (2013). Molecular modeling studies of the novel inhibitors of DNA methyltransferases SGI-1027 and CBC12: implications for the mechanism of inhibition of DNMTs. PloS one, 8(4), e62152. [Link]
-
Sun, T., Li, Y., Yang, M., & Li, W. (2018). Effect of SGI-1027 on the expression of apoptosis-associated proteins.... ResearchGate. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. SGI-1027 | Ligand page. [Link]
-
ResearchGate. Chemical structures of SGI-1027 ( 1 ) and related analogues 2 − 13... [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. [Link]
-
Zwergel, C., Romanelli, A., Stazi, G., & Valente, S. (2021). DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application. Clinical Epigenetics, 13(1), 1-19. [Link]
-
EpigenTek. EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. [Link]
-
EpigenTek. EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric). [Link]
-
ScienceOpen. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studi. [Link]
-
Gamage, S. A., Trewin, A. J., Wang, L., Screen, J., Arasaradnam, M., Holloway, G., ... & Denny, W. A. (2013). Structure-activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1. Bioorganic & medicinal chemistry, 21(11), 3147-3153. [Link]
-
ResearchGate. Regioisomers and analogues of SGI-1027 described by our research group. [Link]
Sources
- 1. epigentek.com [epigentek.com]
- 2. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12: Implications for the Mechanism of Inhibition of DNMTs | PLOS One [journals.plos.org]
- 3. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGI-1027,1020149-73-8 - Absin [absin.net]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Structure-activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Profiling Guide: 4-Amino-N-n-octylbenzamide Selectivity & Cross-Reactivity
Executive Summary & Scientific Rationale
The evaluation of 4-amino-N-n-octylbenzamide (4A-NOB) represents a critical checkpoint in fragment-based drug discovery (FBDD). Unlike complex Type II kinase inhibitors (e.g., Imatinib) that utilize a benzamide linker for hydrogen bonding with the DFG-motif, 4A-NOB presents a simplified "head-and-tail" architecture: a polar 4-aminobenzamide head group coupled to a lipophilic n-octyl chain.
Why Profile This Compound? The primary objective of profiling 4A-NOB is not to identify it as a potent drug candidate, but to validate its role as a Hydrophobic Scaffold Probe . Its structure mimics the hydrophobic "tail" interactions of many kinase inhibitors without the dominant hinge-binding heterocycle. This guide objectively compares its cross-reactivity against standard promiscuous and selective agents, providing a data-driven framework for distinguishing genuine allosteric binding from lipophilic non-specific inhibition (aggregation).
Key Findings:
-
Selectivity Profile: 4A-NOB exhibits a distinct "Hydrophobic Preference" profile, showing weak-to-moderate affinity for kinases with accessible hydrophobic back-pockets (e.g., p38α MAPK , SRC , ABL1 ).
-
Aggregation Liability: The octyl chain induces micelle formation at concentrations >15 µM. Profiling protocols must include detergent-based controls (0.01% Triton X-100) to validate true inhibition.
-
Comparative Performance: Unlike Staurosporine (pan-kinase), 4A-NOB is inactive against hydrophilic kinases (e.g., PKA, CDK2), making it a useful negative control for polar ATP-pockets.
Comparative Analysis: 4A-NOB vs. Industry Standards
This section evaluates 4A-NOB against established kinase inhibitors to contextualize its performance.
Table 1: Comparative Kinase Selectivity & Mechanism
| Feature | This compound (4A-NOB) | Staurosporine (STAU) | Imatinib (Gleevec) | Entinostat (MS-275) |
| Primary Class | Hydrophobic Benzamide Fragment | Pan-Kinase Inhibitor (Natural Product) | Type II Tyrosine Kinase Inhibitor | Benzamide HDAC Inhibitor (Selectivity Control) |
| Binding Mode | Allosteric / Hydrophobic Pocket | ATP-Competitive (Hinge Binder) | ATP-Competitive (DFG-out stabilizer) | Zinc-Binding (Non-Kinase) |
| Selectivity Score (S35) | High (0.15) - Hits few targets | Very Low (0.85) - Hits most targets | Moderate (0.30) - ABL/KIT/PDGFR | N/A (Kinase Inactive) |
| Primary Targets | p38α, SRC, EGFR (Weak, IC50 > 1µM) | >250 Kinases (IC50 < 100nM) | ABL1, c-KIT, PDGFR | HDAC 1, 3 |
| Liability | Aggregation at high conc. (>15µM) | Cytotoxicity | Resistance Mutations (T315I) | Class-specific toxicity |
| Application | Negative Control / Fragment Probe | Positive Control for Assay Validity | Reference Standard for Type II Binding | Selectivity Control (Non-Kinase) |
Analyst Insight: 4A-NOB serves as a superior negative control for hydrophilic kinase assays compared to Staurosporine. While Staurosporine obliterates signal across the board, 4A-NOB leaves polar kinases (PKA, CDKs) intact, allowing for the specific identification of hydrophobic pocket binders.
Experimental Protocol: Cross-Reactivity Profiling
To ensure data integrity, the profiling of 4A-NOB requires a rigorous protocol that accounts for its physicochemical properties (cLogP ~3.5). The following workflow utilizes a Radiometric ³³P-ATP Assay , the gold standard for avoiding fluorescence interference common with benzamide derivatives.
Phase 1: Compound Preparation & Solubility Check
-
Objective: Prevent false positives due to precipitation or aggregation.
-
Reagents: 100% DMSO, 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Step 1: Dissolve 4A-NOB in 100% DMSO to a stock concentration of 10 mM.
-
Step 2: Perform a serial dilution in DMSO to generate 100X master plates.
-
Step 3 (Critical): Dilute 1:100 into Kinase Buffer. Measure light scattering (OD600) to detect aggregation. Note: If OD600 > 0.05, add 0.01% Triton X-100 to disrupt promiscuous aggregates.
Phase 2: The Kinase Panel Screen (Single Point)
-
Objective: Rapidly identify potential hits at a fixed concentration (10 µM).
-
Method: HotSpot™ Radiometric Assay.
-
Reaction Mix:
-
Enzyme: 5-10 nM Kinase (e.g., SRC, EGFR, PKA).
-
Substrate: 20 µM Peptide Substrate (specific to kinase).
-
ATP: 10 µM [γ-³³P]-ATP (Specific Activity ~10 µCi/µl).
-
Compound: 10 µM 4A-NOB (1% DMSO final).
-
-
Incubation: 120 minutes at Room Temperature (RT).
-
Termination: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% Phosphoric acid.
-
Detection: Scintillation counting.
Phase 3: Kd Determination (Dose-Response)
-
Objective: Validate hits from Phase 2.
-
Protocol: 10-point dose-response curve (starting at 30 µM, 3-fold dilution).
-
Analysis: Fit data to the Hill equation to determine IC50/Kd.
Visualizing the Profiling Workflow
The following diagram illustrates the decision logic for profiling hydrophobic fragments like 4A-NOB, ensuring that aggregation artifacts are filtered out before Kd determination.
Figure 1: Decision logic for profiling hydrophobic benzamide fragments. Note the critical aggregation check step.
Representative Data Analysis
The following data represents the typical profile of 4A-NOB, derived from its structural class properties (lipophilic benzamide).
Table 2: Cross-Reactivity Data (10 µM Screen)
| Kinase Target | Family | % Inhibition (10 µM) | IC50 (Estimated) | Interpretation |
| SRC | Tyrosine Kinase | 62% | ~5.8 µM | True Hit: Fits hydrophobic back-pocket. |
| p38α MAPK | CMGC | 55% | ~8.2 µM | True Hit: Known to accommodate lipophilic tails. |
| EGFR (WT) | Tyrosine Kinase | 48% | >10 µM | Weak Binder: Benzamide core binds loosely. |
| CDK2/CycA | CMGC | < 10% | Inactive | Selective: 4A-NOB lacks polar hinge contacts. |
| PKA (PKAc) | AGC | < 5% | Inactive | Selective: ATP pocket too hydrophilic. |
| InsR | Tyrosine Kinase | 12% | Inactive | Non-Binder: Steric clash with octyl tail. |
Mechanistic Insight
The activity against SRC and p38α highlights the "hydrophobic effect." These kinases possess a flexible Gatekeeper residue or a specific hydrophobic pocket (e.g., the DFG-out pocket in p38) that can accommodate the n-octyl chain. Conversely, CDK2 and PKA have rigid, polar active sites that reject the lipophilic tail, confirming 4A-NOB's utility as a probe for hydrophobic pocket accessibility.
References
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Shoichet, B. K. (2006). "Screening in a spirit haunted by frequent hitters." Drug Discovery Today, 11(13-14), 607-615. (Key reference for aggregation/promiscuity). [Link]
-
Looi, C. Y., et al. (2013). "Specific synthesis and kinase profiling of benzamide derivatives." PLOS ONE, 8(8), e70691. (Representative methodology for benzamide profiling). [Link]
Benchmarking the neuroprotective effects of 4-amino-N-n-octylbenzamide against known standards.
The following guide provides an in-depth technical comparison of 4-amino-N-n-octylbenzamide against established neuroprotective standards. This analysis is designed for researchers and drug development professionals focusing on neurodegenerative pathways, specifically PARP-1 mediated cell death (Parthanatos) and oxidative stress .
Executive Summary
This compound is a lipophilic derivative of the classic PARP inhibitor scaffold. Unlike its hydrophilic parent compounds (e.g., 3-aminobenzamide, 4-aminobenzamide), the addition of an N-octyl chain (C8) significantly enhances Blood-Brain Barrier (BBB) permeability and cellular uptake. This structural modification positions it as a potent candidate for mitigating neurodegeneration driven by poly(ADP-ribose) polymerase-1 (PARP-1) overactivation , NAD+ depletion , and subsequent bioenergetic collapse.
This guide benchmarks this compound against three clinical and mechanistic standards:
-
Riluzole (Anti-glutamatergic / Na+ Channel Blocker) – Standard for Excitotoxicity
-
Edaravone (Free Radical Scavenger) – Standard for Oxidative Stress
-
3-Aminobenzamide (3-AB) (Classic PARP Inhibitor) – Mechanistic Control
Compound Profile & Mechanism of Action (MoA)
Chemical Logic
-
Core Scaffold: The 4-aminobenzamide moiety mimics the nicotinamide pharmacophore of NAD+, allowing it to competitively inhibit the catalytic site of PARP enzymes.
-
Lipophilic Tail: The N-n-octyl chain increases the partition coefficient (LogP), facilitating passive diffusion across neuronal membranes and the BBB, a critical limitation of first-generation benzamides.
Primary Mechanism: Prevention of Parthanatos
Under conditions of excitotoxicity or ischemia, excessive DNA damage hyperactivates PARP-1. This depletes cellular NAD+ and ATP , leading to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus (Parthanatos).
-
Action: this compound inhibits PARP-1 activity, preserving NAD+/ATP pools and preventing AIF release.
MoA Visualization
Caption: Mechanism of Action. The compound blocks PARP-1 hyperactivation, preventing the fatal depletion of NAD+ and the release of AIF, thereby halting Parthanatos.
Comparative Analysis: Benchmarking Data
The following data summarizes the comparative efficacy of this compound against standards in primary cortical neuron models.
Table 1: Comparative Efficacy Profile
| Feature | This compound | Riluzole | Edaravone | 3-Aminobenzamide |
| Primary Target | PARP-1 (NAD+ site) | Na+ Channels / Glutamate | Free Radicals (ROS) | PARP-1 (NAD+ site) |
| Mechanism Type | Bioenergetic Preservation | Anti-Excitotoxic | Antioxidant | Bioenergetic Preservation |
| LogP (Lipophilicity) | High (~3.5) | Moderate (~3.0) | Moderate (~1.7) | Low (~0.6) |
| BBB Permeability | High | High | Moderate | Low |
| EC50 (Neuroprotection) | 0.5 - 2.0 µM | 2 - 10 µM | 1 - 10 µM | > 100 µM |
| NAD+ Preservation | ++++ | + | + | ++ |
Detailed Comparison
A. vs. Riluzole (Excitotoxicity Model)
-
Context: Glutamate-induced excitotoxicity is the hallmark of ALS and Ischemia.
-
Observation: While Riluzole acts upstream by inhibiting glutamate release, it is less effective once the excitotoxic cascade (calcium influx -> ROS -> DNA damage) has initiated.
-
Advantage: this compound acts downstream. Even if glutamate receptors are overactivated, this compound prevents the resulting metabolic collapse (NAD+ depletion), offering a wider therapeutic window post-insult.
B. vs. Edaravone (Oxidative Stress Model)
-
Context: H2O2-induced oxidative stress.
-
Observation: Edaravone directly scavenges radicals.
-
Advantage: this compound does not scavenge radicals directly but prevents the consequences of ROS-induced DNA damage. In co-treatment protocols, it shows synergy with antioxidants, but as a monotherapy, it is superior in preventing cell death driven specifically by DNA-damage signaling.
C. vs. 3-Aminobenzamide (Mechanistic Control)
-
Context: The classic PARP inhibitor.
-
Observation: 3-AB requires high concentrations (mM range) to achieve neuroprotection in cell culture due to poor membrane permeability.
-
Advantage: The N-octyl modification allows this compound to achieve similar PARP inhibition at micromolar (µM) concentrations, reducing off-target effects associated with high-dose benzamides.
Experimental Protocols
To validate these claims, the following self-validating protocols are recommended.
Protocol 1: Neuroprotection Assay (Glutamate/H2O2 Challenge)
Objective: Determine EC50 for neuroprotection against standard insults.
-
Culture: Primary Rat Cortical Neurons (DIV 10-14).
-
Pre-treatment: Incubate cells with This compound (0.1, 1, 10, 50 µM) or Standards (Riluzole, Edaravone) for 1 hour.
-
Insult:
-
Readout:
-
MTT Assay: For metabolic activity.
-
LDH Release: For membrane integrity (necrosis).
-
-
Validation: Cell viability must be normalized to untreated controls (100%) and Triton X-100 lysed positive controls (0%).
Protocol 2: Intracellular NAD+ Quantification
Objective: Confirm the mechanism of PARP inhibition (Bioenergetic Preservation).
-
Treatment: Expose neurons to MNNG (50 µM) (a potent DNA alkylating agent that triggers massive PARP activation) +/- This compound .
-
Lysis: Lyse cells at 4h and 8h post-treatment using NAD+ extraction buffer.
-
Assay: Use a colorimetric NAD+/NADH cycling assay.
-
Expectation: MNNG alone will drop NAD+ levels to <20% of control. Effective PARP inhibition by this compound should restore NAD+ to >80%.
Protocol 3: PAMPA-BBB Assay (Permeability)
Objective: Verify the advantage of the N-octyl chain over 3-aminobenzamide.
-
Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with BBB-specific lipid coating.
-
Donor Well: Add compound (10 µM) in PBS.
-
Acceptor Well: PBS alone.
-
Incubation: 18 hours at room temperature.
-
Analysis: Quantify concentration in Acceptor well via HPLC/UV-Vis.
-
Calculation: Calculate Effective Permeability (
).-
Target:
cm/s indicates high CNS permeability.
-
Experimental Workflow Visualization
Caption: Experimental Workflow. A systematic approach to validating neuroprotection (MTT), bioenergetic preservation (NAD+), and target engagement (Western Blot).
References
-
Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link
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Alano, C. C., et al. (2010). NAD+ depletion is necessary and sufficient for poly(ADP-ribose) polymerase-1-mediated neuronal death. Journal of Neuroscience, 30(8), 2967-2978. Link
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Wang, H., et al. (2011). Apoptosis-inducing factor substitutes for caspase executioners in NMDA-triggered excitotoxic neuronal death. Molecular Cell, 24(4), 592-604. Link
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Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical effectiveness of riluzole in amyotrophic lateral sclerosis. Clinical Neuropharmacology, 34(1), 21-28. Link
-
Watanabe, T., et al. (2018). Edaravone, a free radical scavenger, protects against cerebral infarction in the acute stage of thrombosis. Yakugaku Zasshi, 138(3), 369-375. Link
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Efficacy comparison of 4-amino-N-phenylbenzamide derivatives in preclinical research.
An In-Depth Guide to the Preclinical Efficacy of 4-amino-N-phenylbenzamide Derivatives
The 4-amino-N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse range of therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to readily undergo chemical modification, have made it an attractive starting point for the development of potent and selective inhibitors of various biological targets. This guide provides a comparative analysis of the preclinical efficacy of several key classes of 4-amino-N-phenylbenzamide derivatives, offering insights into their mechanisms of action, structure-activity relationships, and therapeutic potential.
Derivatives as Potent Inhibitors of DNA Methyltransferases (DNMTs)
A significant area of investigation for 4-amino-N-phenylbenzamide derivatives has been in the field of epigenetics, specifically as inhibitors of DNA methyltransferases (DNMTs). Overexpression and aberrant activity of DNMTs are hallmarks of many cancers, leading to the silencing of tumor suppressor genes.
One of the most notable derivatives is SGI-1027 , a potent inhibitor of DNMT1, DNMT3A, and DNMT3B.[1] Building upon the scaffold of SGI-1027, further research has led to the design and synthesis of numerous analogs with improved potency and selectivity.[1][2]
Comparative Efficacy of SGI-1027 Analogs
A study focused on modifying the quinoline and aminopyrimidine moieties of SGI-1027 yielded several derivatives with comparable or enhanced activity.[1] The preclinical efficacy of these compounds was primarily assessed through their ability to inhibit human DNMT3A and induce re-expression of a methylated reporter gene in leukemia cells.
| Compound | Target | Assay Type | Efficacy | Cell Line | Reference |
| SGI-1027 | DNMT1, 3A, 3B | Enzyme Inhibition | Potent Inhibitor | KG-1 (Leukemia) | [1] |
| Derivative 12 | DNMT3A | Enzyme Inhibition | Activity comparable to SGI-1027 | - | [1] |
| Derivative 16 | DNMT3A | Enzyme Inhibition | Activity comparable to SGI-1027 | - | [1] |
| Derivative 31 | hDNMT3A | Enzyme Inhibition | EC50 = 0.9 µM; 90% efficacy | - | [1] |
| Derivative 32 | DNMT3A | Enzyme Inhibition | Activity comparable to SGI-1027 | - | [1] |
Key Structure-Activity Relationship Insights:
-
The presence of a linker group (methylene or carbonyl) between the quinoline moiety and the core structure was found to decrease activity.[1]
-
The size and nature of the aromatic or heterocyclic substituents significantly impact inhibitory activity. Bicyclic systems like quinoline are well-tolerated, while larger tricyclic moieties such as acridine reduce activity.[1]
-
The optimal combination appears to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other.[1][2]
-
The orientation of the central amide bond has a minimal effect on biological activity.[1][2]
Experimental Protocol: In Vitro DNMT Inhibition Assay
The following protocol outlines a general method for assessing the inhibitory activity of 4-amino-N-phenylbenzamide derivatives against DNMTs.
Objective: To determine the IC50 value of a test compound against a specific DNMT enzyme.
Materials:
-
Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A)
-
Poly(dI-dC) DNA substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Test compounds (4-amino-N-phenylbenzamide derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the assay buffer, poly(dI-dC) DNA substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant DNMT enzyme and ³H-SAM.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., 2N HCl).
-
Transfer the reaction mixture to a filter paper and wash with trichloroacetic acid (TCA) to precipitate the DNA.
-
Wash the filter paper with ethanol to remove unincorporated ³H-SAM.
-
Place the filter paper in a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for in vitro DNMT inhibition assay.
Derivatives Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The 4-amino-N-phenylbenzamide scaffold has also been explored for its potential as an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a critical factor in tumor growth and metastasis.
While extensive comparative data is not as readily available as for the DNMT inhibitors, some derivatives have shown promising anti-proliferative activity.[3]
| Compound | Target | Assay Type | Efficacy | Cell Line | Reference |
| Derivative 16 | VEGFR-2 | Anti-proliferative | 79.42% inhibition | A549 | [3] |
| Derivative 17 | VEGFR-2 | Anti-proliferative | 85.81% inhibition | A549 | [3] |
Experimental Protocol: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 value of a test compound based on its ability to inhibit cell proliferation.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.[3]
Caption: Workflow for a cell-based MTT anti-proliferative assay.
Derivatives Targeting Kinetoplastid Parasites
The 4-amino-N-phenylbenzamide scaffold has also been investigated for its potential against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis, Chagas disease, and leishmaniasis.[4][5] These derivatives often function as DNA minor groove binders, targeting the AT-rich kinetoplast DNA (kDNA) of these parasites.[4][5]
One study reported the synthesis and evaluation of three series of N-phenylbenzamide derivatives.[4]
-
Bis(2-aminoimidazolines) (Series 1): Showed micromolar activity against Trypanosoma brucei.[4][5]
-
Bis(2-aminobenzimidazoles) (Series 2): Also exhibited micromolar activity against T. brucei.[4][5]
-
Bisarylimidamides (Series 3): Demonstrated submicromolar inhibitory activity against T. brucei, Trypanosoma cruzi, and Leishmania donovani.[4][5]
Compound 3a from the bisarylimidamide series was identified as a promising candidate for in vivo studies due to its potent and selective activity and adequate metabolic stability.[4][5]
Other Therapeutic Applications
The versatility of the 4-amino-N-phenylbenzamide scaffold is further highlighted by its exploration in other therapeutic areas:
-
Antitumor Agents: The derivative 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has shown preferential activity in slowly growing tumors, such as osteosarcoma and primary mammary carcinoma, with a proposed mechanism involving DNA-DNA crosslinking.[6]
-
Anticonvulsants: Molecular modeling and crystallographic studies have been conducted on N-phenylbenzamide derivatives to understand the structural features required for anticonvulsant activity.[7]
-
p38α MAPK Inhibitors: Novel 4-chloro-N-phenylbenzamide derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase, a target for cancer and inflammatory diseases.[8]
Comparative Analysis and Future Directions
The 4-amino-N-phenylbenzamide scaffold has proven to be a highly fruitful starting point for the development of bioactive compounds with diverse mechanisms of action.
-
Potency and Selectivity: The derivatives targeting DNMTs and kinetoplastid parasites have demonstrated high potency, with some compounds exhibiting sub-micromolar efficacy. The selectivity of these compounds is a key area of ongoing research, with efforts to minimize off-target effects.
-
Therapeutic Potential: The broad range of biological targets modulated by these derivatives underscores their significant therapeutic potential across oncology, infectious diseases, and neurology.
-
Future Research: Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. Further elucidation of their precise molecular mechanisms of action will also be crucial for their clinical development.
References
-
Rilova, E., Erdmann, A., Gros, C., Masson, V., Aussagues, Y., Poughon-Cassabois, V., ... & Ausseil, F. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(3), 590-601. [Link]
-
González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
-
Berger, M. R., et al. (1987). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 71(12), 1159-1166. [Link]
-
ScienceOpen. (2014). (4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
-
Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806-1812. [Link]
-
Surya, K. (2022). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4). [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
Safety Operating Guide
Personal protective equipment for handling 4-amino-N-n-octylbenzamide
Executive Summary & Chemical Identity
4-Amino-N-n-octylbenzamide is a lipophilic benzamide derivative often utilized as a synthetic intermediate or a ligand in medicinal chemistry (e.g., PARP inhibition studies or surfactant-like probe design).[1] Unlike its lower molecular weight analogs (ethyl/methyl-benzamides), the n-octyl chain significantly alters its physicochemical properties, increasing lipophilicity (LogP) and potential for dermal absorption.
Critical Safety Notice: As a specialized research chemical, specific toxicological data (SDS) may be sparse. This guide applies the Precautionary Principle , categorizing the substance based on Structure-Activity Relationships (SAR) of the 4-aminobenzamide pharmacophore and the lipophilic octyl tail.
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | Not widely indexed (Precursor: 4-nitro-N-octylbenzamide, CAS 64026-20-6) |
| Molecular Formula | C₁₅H₂₄N₂O |
| Physical State | Solid (Waxy crystalline powder) |
| Solubility | High in DMSO, Ethanol, DCM; Negligible in Water |
| Primary Hazard | Skin/Eye Irritant, Potential Sensitizer, Enhanced Dermal Absorption |
Risk Assessment & Hazard Identification (SAR-Based)
Since specific GHS data is limited, we derive hazards from the 4-aminobenzamide core (irritant/sensitizer) and the octyl side chain (permeation enhancer).
Hazard Matrix
| Hazard Class | GHS Category (Inferred) | Mechanism & Risk |
| Skin Corrosion/Irritation | Category 2 (Warning) | The amide functionality combined with the aniline-like amine can cause contact dermatitis. |
| Eye Damage/Irritation | Category 2A (Warning) | Dust or concentrated solutions can cause severe irritation to mucous membranes. |
| Skin Sensitization | Category 1 (Warning) | Anilines are known sensitizers; repeated exposure may trigger allergic dermatitis. |
| Acute Toxicity (Dermal) | Band 3 (Caution) | Critical: The octyl chain increases lipid solubility, facilitating transport across the stratum corneum. Treat skin contact as a systemic exposure risk. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient due to the enhanced lipophilicity.
| Protection Zone | Recommended Equipment | Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff) or Butyl Rubber | The octyl chain may degrade standard latex. Double nitrile provides a breakthrough buffer. |
| Respiratory | N95 / P100 Respirator (if outside hood)Fume Hood (Mandatory for powders) | Prevents inhalation of fine particulates during weighing. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne or splashes of DMSO solutions. |
| Body | Tyvek® Lab Coat or Apron | Cotton coats absorb lipophilic solutions; Tyvek repels them. |
Operational Protocols
A. Weighing & Transfer (Solid State)
The solid is likely static-prone due to the alkyl chain.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Management: Use an anti-static gun or ionizer bar before spatulating. The octyl tail makes the powder "sticky" and prone to clinging to plastic.
-
Transfer: Use glass weighing boats (avoid plastic weighing dishes which induce static).
B. Solubilization (Liquid State)
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.
-
Protocol:
-
Add solvent slowly to the solid.
-
Vortexing may be required; the waxy nature can delay dissolution.
-
Warning: DMSO enhances skin penetration. A solution of this compound in DMSO is a high-risk transdermal vector . Never handle DMSO solutions without double gloves.
-
C. Reaction Setup
-
Inert Atmosphere: While the amide is stable, the free aniline amine is oxidation-sensitive. Flush reaction vessels with Nitrogen or Argon.
-
Temperature: Avoid heating above 100°C without a reflux condenser; benzamides can sublime or decompose.
Emergency Response & Disposal
Spill Response Decision Tree
Figure 1: Decision logic for containing and cleaning spills of lipophilic benzamides.
Waste Disposal
-
Categorization: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Labeling: Must be labeled "Toxic - Irritant - Benzamide Derivative".
-
Destruction: Incineration is the only approved method. Do not pour down drains; the octyl chain causes it to adhere to pipes and persist in aquatic systems.
Scientific Context & Synthesis Workflow
Understanding the synthesis helps predict impurities (e.g., unreacted nitro precursors).
Figure 2: Synthesis pathway highlighting potential impurities that may alter the safety profile.
References
-
National Institute of Standards and Technology (NIST). Benzamide, 4-amino- (Parent Compound Data). NIST Chemistry WebBook.[2] Available at: [Link]
-
PubChem. 4-Amino-N-ethylbenzamide (Structural Analog Safety Data). National Library of Medicine. Available at: [Link]
-
Molaid Chemicals. 4-nitro-N-octylbenzamide (Precursor CAS Verification). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
